Propanol-PEG3-CH2OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAWVRBCMMXMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propanol-PEG3-CH2OH: A Fundamental Properties and Applications Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanol-PEG3-CH2OH, a bifunctional polyethylene glycol (PEG) derivative, has emerged as a critical building block in modern drug discovery and development. Its unique properties, particularly its role as a flexible linker, have positioned it as an invaluable tool in the synthesis of complex therapeutic modalities such as Proteolysis-Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical and biotechnology sectors.
Core Properties of this compound
This compound is a hydrophilic and flexible linker molecule. The terminal hydroxyl groups (-OH) on the propanol moieties provide reactive sites for conjugation to other molecules.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 112935-57-6 | [1] |
| Molecular Formula | C10H22O5 | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| IUPAC Name | 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol) | [1] |
| Synonyms | 3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol | [1] |
| Appearance | Expected to be a liquid | Inferred from similar compounds |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from similar compounds |
| Storage | 2-8°C, sealed, dry |
Structural Information
| Property | Value | Reference |
| SMILES | OCCCCOCCOCCOCCCCO | [1] |
| InChI | InChI=1S/C10H22O5/c11-5-1-3-13-7-9-15-10-8-14-4-2-6-12/h11-12H,1-10H2 | [1] |
Synthesis of this compound
The synthesis of bifunctional PEG derivatives like this compound can be achieved through several synthetic routes, with the Williamson ether synthesis being a common and versatile method. This involves the reaction of an alcohol with an alkyl halide.
General Synthetic Approach: Williamson Ether Synthesis
A plausible synthetic route for this compound involves the reaction of 3-halopropanol (e.g., 3-bromopropanol) with triethylene glycol. The reaction would proceed in the presence of a base to deprotonate the hydroxyl groups of the triethylene glycol, which then act as nucleophiles.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Reaction Setup: To a solution of triethylene glycol in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the reaction mixture to stir at room temperature for a specified time to ensure complete deprotonation of the hydroxyl groups.
-
Nucleophilic Substitution: Add a solution of a protected 3-halopropanol (e.g., 3-bromo-1-(tert-butyldimethylsilyloxy)propane) in the same anhydrous solvent to the reaction mixture.
-
Reaction Progression: The reaction is typically heated to a specific temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up: After the reaction is complete, it is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification of Protected Intermediate: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection: The protecting groups on the terminal hydroxyls are removed under appropriate conditions (e.g., acid for silyl ethers).
-
Final Purification: The deprotected this compound is then purified by column chromatography to yield the final product.
Note: This is a generalized protocol and the specific reagents, reaction times, temperatures, and purification methods may need to be optimized.
Application in Drug Development: PROTACs
This compound is a widely used linker in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG3 linker provides the necessary flexibility and hydrophilicity to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Signaling Pathway: The Ubiquitin-Proteasome System
The mechanism of action of PROTACs relies on hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow: PROTAC Synthesis using this compound
The synthesis of a PROTAC using a diol linker like this compound typically involves a stepwise approach where the linker is sequentially coupled to the "warhead" (targeting the protein of interest) and the E3 ligase ligand. Amide bond formation is a common strategy for these conjugations.
Caption: General workflow for PROTAC synthesis.
Experimental Protocol: PROTAC Synthesis via Amide Coupling (General Procedure)
This protocol describes a general two-step synthesis of a PROTAC using this compound as the linker.
Step 1: Coupling of the Warhead to the Linker
-
Activation of Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve the "warhead" molecule containing a carboxylic acid functional group in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Amide Bond Formation: To the activated carboxylic acid solution, add a solution of this compound (typically in excess to favor mono-substitution) in the same anhydrous solvent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling reagents and base. The crude product (Warhead-Linker-OH) is then purified by column chromatography.
Step 2: Coupling of the E3 Ligase Ligand to the Intermediate
-
Activation of the Second Carboxylic Acid: In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using the same procedure as in Step 1.
-
Second Amide Bond Formation: To the activated E3 ligase ligand, add the purified Warhead-Linker-OH intermediate from Step 1.
-
Reaction Monitoring and Work-up: Monitor the reaction and perform the work-up as described previously.
-
Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity of the final compound are confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
Note: The choice of coupling reagents, solvents, bases, and reaction conditions will depend on the specific properties of the warhead and E3 ligase ligand and may require optimization.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the properties of its constituent parts (propanol and polyethylene glycol), general laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of any vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to obtain a specific SDS from the supplier before handling this compound.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and development. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of complex molecules like PROTACs. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively utilize this important chemical entity in their research endeavors.
References
Technical Guide: Structural Elucidation of Propanol-PEG3-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanol-PEG3-CH2OH, systematically named 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol), is a hydrophilic, bifunctional linker molecule. Its structure features a triethylene glycol (PEG3) core flanked by two propanol moieties, each terminating in a primary hydroxyl group. This compound is of significant interest in the field of drug development, particularly as a flexible linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] The length, flexibility, and hydrophilicity of the linker are critical determinants of PROTAC efficacy, making well-defined linkers like this compound valuable chemical tools.
This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its key identifiers, predicted spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its role in the PROTAC mechanism.
Chemical Identity and Properties
A summary of the key chemical properties for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 112935-57-6 |
| Molecular Formula | C10H22O5 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol) |
| Synonyms | HO-(CH2)3-PEG3-OH, Propanol-PEG3-Propanol |
| Appearance | Colorless to pale yellow viscous liquid |
Structural Elucidation: Predicted Spectroscopic Data
Due to the unavailability of publicly accessible experimental spectra, this section provides predicted data based on the known chemical structure and established principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The predicted proton NMR chemical shifts for this compound in a common solvent like CDCl₃ are summarized in Table 2.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | t | 4H | -O-CH₂ -CH₂-OH |
| ~3.65 | s | 4H | -O-CH₂ -CH₂ -O- (central PEG) |
| ~3.60 | t | 4H | -O-CH₂ -CH₂-CH₂-O- |
| ~2.50 | br s | 2H | -CH₂-OH |
| ~1.85 | p | 4H | -O-CH₂-CH₂ -CH₂-O- |
t = triplet, s = singlet, p = pentet, br s = broad singlet
The predicted carbon-13 NMR chemical shifts are presented in Table 3.
| Chemical Shift (ppm) | Assignment |
| ~72.5 | -O-C H₂-C H₂-O- (central PEG) |
| ~70.0 | -O-C H₂-CH₂-C H₂-O- |
| ~61.0 | -C H₂-OH |
| ~32.0 | -O-CH₂-C H₂-CH₂-O- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and ether functional groups. Key predicted absorptions are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (hydrogen-bonded alcohol)[7] |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1150-1085 | Strong | C-O stretch (ether)[7] |
| 1085-1050 | Strong | C-O stretch (primary alcohol)[7] |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for analyzing this polar molecule.
-
Expected Molecular Ion: In positive-ion mode, the protonated molecule [M+H]⁺ at m/z 223.15 and the sodium adduct [M+Na]⁺ at m/z 245.13 are expected.
-
Fragmentation Pattern: The fragmentation of polyethylene glycols and their derivatives is well-documented.[8][9] Common fragmentation pathways involve the neutral loss of ethylene oxide units (44.03 Da). Therefore, fragment ions corresponding to the loss of one or more C₂H₄O units from the parent ion are anticipated.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the spectral width to approximately 12 ppm, centered around 5 ppm.
-
Use a 30-45° pulse angle.
-
Set the acquisition time to 3-4 seconds.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets.
-
Use a 45° pulse angle.
-
Set the acquisition time to 1-2 seconds.
-
Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol
-
Instrument Setup:
-
Sample Analysis:
-
Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Analysis:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.
-
Identify the characteristic absorption bands and compare them to known values for alcohols and ethers.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of a chemical compound.
Role in PROTAC Signaling Pathway
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. agilent.com [agilent.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Propanol-PEG3-CH2OH: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Propanol-PEG3-CH2OH, a bifunctional linker critical in the development of various bioconjugates and targeted therapeutics, most notably as a cornerstone of Proteolysis Targeting Chimeras (PROTACs). This document outlines a proposed synthetic pathway and purification protocols based on established methodologies for polyethylene glycol (PEG) derivatives.
Introduction
This compound, also known as 3-[2-(2-propoxyethoxy)ethoxy]propan-1-ol, is a hydrophilic, flexible linker molecule. Its structure, featuring a three-unit polyethylene glycol chain flanked by propanol and a primary alcohol, provides spatial separation between conjugated molecules, enhances solubility, and can influence the pharmacokinetic properties of the final conjugate. The terminal hydroxyl groups offer versatile handles for further chemical modification.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₅ |
| Molecular Weight | 222.28 g/mol |
| CAS Number | 112935-57-6 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, ethanol, methanol, dichloromethane, and other common organic solvents. |
Synthetic Approach: A Proposed Pathway via Williamson Ether Synthesis
The proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are proposed based on standard organic synthesis techniques for similar PEGylated molecules.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Triethylene glycol | ≥99% | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥98% | Sigma-Aldrich |
| Imidazole | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| 1-Bromopropane | ≥99% | Sigma-Aldrich |
| Tetrabutylammonium fluoride (TBAF) | 1 M solution in THF | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Hexanes | ACS grade | Fisher Scientific |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Methanol (MeOH) | HPLC grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Water | Deionized | - |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Synthesis Protocol
Step 1: Monoprotection of Triethylene Glycol
-
To a solution of triethylene glycol (1 eq) and imidazole (1.2 eq) in anhydrous DMF, add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield mono-TBDMS protected triethylene glycol.
Step 2: Williamson Ether Synthesis
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the mono-TBDMS protected triethylene glycol (1 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, propanol-PEG3-OTBDMS, can be purified by flash column chromatography.
Step 3: Deprotection
-
Dissolve the purified propanol-PEG3-OTBDMS (1 eq) in THF.
-
Add TBAF (1 M solution in THF, 1.5 eq) to the solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude this compound by flash column chromatography.
Purification and Characterization
The purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.[3] Both normal-phase and reversed-phase chromatography are viable options.
Flash Column Chromatography (Normal Phase)
This technique is suitable for the purification of intermediates and the final product on a laboratory scale.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate in hexanes. |
| Elution Monitoring | Thin Layer Chromatography (TLC) with visualization by potassium permanganate stain. |
Note: The high polarity of this compound may necessitate the use of more polar solvent systems. A mixture of ethanol/isopropyl alcohol in chloroform has been reported to provide better separation for some PEG-containing compounds.[3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the final purification and analysis of this compound, offering high resolution.[4][5][6]
| Parameter | Recommended Conditions |
| Column | C18 or C4 stationary phase, wide-pore (e.g., 300 Å) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column) |
| Detection | UV at 214 nm (peptide bonds if conjugated) or an Evaporative Light Scattering Detector (ELSD) for the unconjugated linker. |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Logical Relationships in Synthesis and Purification
The following diagram illustrates the logical flow and decision points in the synthesis and purification process.
Caption: Logical flow diagram for the synthesis and purification of this compound.
Conclusion
The synthesis and purification of this compound can be effectively achieved through a well-designed, multi-step process centered around the Williamson ether synthesis. Careful control of reaction conditions and the use of appropriate protecting group strategies are paramount to obtaining the desired product with high purity. While the purification of PEGylated molecules presents unique challenges, a combination of normal-phase and reversed-phase chromatographic techniques allows for the isolation of highly pure material suitable for demanding applications in drug development and bioconjugation. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and purify this important linker molecule.
References
An In-Depth Technical Guide to Propanol-PEG3-CH2OH (CAS: 112935-57-6) for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Propanol-PEG3-CH2OH, with the CAS number 112935-57-6, is a discrete polyethylene glycol (PEG) linker that has emerged as a critical component in the development of advanced therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). Its unique bifunctional nature, featuring terminal hydroxyl groups, combined with the hydrophilic and flexible PEG chain, offers significant advantages in the design and synthesis of complex drug molecules. This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols relevant to its use in drug discovery and development.
Core Physicochemical and Structural Data
This compound is a well-defined, monodisperse compound, which ensures batch-to-batch consistency and predictability in experimental outcomes. Below is a summary of its key quantitative data:
| Property | Value |
| CAS Number | 112935-57-6[1][2] |
| Molecular Formula | C10H22O5[1][2][3] |
| Molecular Weight | 222.28 g/mol [1][2][3] |
| IUPAC Name | 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol)[1] |
| Synonyms | 3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol, HO-(CH2)3-PEG2-O-(CH2)3-OH[1][3] |
| Appearance | Colorless Viscous Liquid[3] |
| Storage Conditions | -18°C for long-term storage, protected from light[3] |
| SMILES | OCCCOCCOCCOCCCO[1] |
| InChI Key | NDAWVRBCMMXMME-UHFFFAOYSA-N[1] |
Role in PROTACs and Bioconjugation
The primary application of this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5][6] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the POI and E3 ligase, which is a key determinant of the efficiency of ternary complex formation and subsequent protein degradation.[1]
The PEG3 moiety in this compound offers several advantages in PROTAC design:
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[7]
-
Flexibility: The flexible nature of the PEG linker allows for optimal positioning of the two ligands for efficient ternary complex formation.[1]
-
Defined Length: As a discrete PEG compound, it provides precise control over the linker length, a critical parameter for optimizing degradation efficacy.[1]
Beyond PROTACs, the bifunctional nature of this compound makes it a versatile tool for various bioconjugation applications where a hydrophilic spacer is required. The terminal hydroxyl groups can be chemically modified to introduce other functional groups for conjugation to biomolecules such as proteins, peptides, and antibodies.[1]
Experimental Protocols
While specific, detailed protocols for the use of this compound are often proprietary or specific to the target and ligands being used, the following sections outline the general principles and key steps involved in its application in PROTAC synthesis.
General Protocol for PROTAC Synthesis using a Di-hydroxyl PEG Linker
The synthesis of a PROTAC using a di-hydroxyl linker like this compound typically involves a multi-step process. The hydroxyl groups are not typically used for direct conjugation in the final step but are rather starting points for the introduction of more reactive functional groups.
Step 1: Mono-functionalization of the Linker
Due to the symmetrical nature of the diol, the first step is often a statistical mono-functionalization. This can be achieved by using a sub-stoichiometric amount of a protecting group or an activating reagent. For example, to introduce a leaving group on one end:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of a reagent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) followed by a base such as triethylamine (TEA) or pyridine.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the mono-functionalized product using column chromatography.
Step 2: Conjugation of the First Ligand (e.g., E3 Ligase Ligand)
The mono-functionalized linker can then be reacted with the first ligand. The choice of reaction depends on the functional groups present on the ligand. For instance, if the ligand has a nucleophilic group (e.g., an amine or a phenol):
-
Dissolve the mono-tosylated or mono-mesylated linker and the E3 ligase ligand in an appropriate solvent (e.g., dimethylformamide, DMF).
-
Add a suitable base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution.
-
Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.
-
After completion, perform an aqueous work-up and purify the product by column chromatography.
Step 3: Activation of the Second Terminus of the Linker
The remaining hydroxyl group on the linker-ligand conjugate needs to be activated for the attachment of the second ligand.
-
This can be achieved by converting the hydroxyl group to a leaving group (as in Step 1) or by other activation methods, for example, by reacting it with N,N'-disuccinimidyl carbonate to form an NHS-carbonate for subsequent reaction with an amine-containing second ligand.
Step 4: Conjugation of the Second Ligand (e.g., POI Ligand)
The final step is the conjugation of the second ligand to the activated linker-ligand 1 conjugate.
-
The reaction conditions will depend on the nature of the activated group on the linker and the functional group on the second ligand.
-
Follow a similar procedure as in Step 2 for the conjugation reaction.
-
Purify the final PROTAC molecule using appropriate chromatographic techniques such as HPLC.
Signaling Pathway and Experimental Workflow
The central mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
PROTAC Discovery and Development Workflow
The development of a novel PROTAC is a systematic process that involves several key stages, from initial design to in vivo testing.
Caption: A typical workflow for the discovery and development of a PROTAC, from initial design and synthesis to in vivo efficacy studies.
Safety and Handling
References
Propanol-PEG3-CH2OH: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Propanol-PEG3-CH2OH. This bifunctional polyethylene glycol (PEG) linker plays a crucial role in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a well-defined, monodisperse PEG compound. Its precise length and molecular weight are critical for applications requiring high precision in molecular design.[1] Key quantitative data for this molecule are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H22O5 | [2][3][4] |
| Molecular Weight | 222.28 g/mol | [2][3][4] |
| CAS Number | 112935-57-6 | [2][4] |
| IUPAC Name | 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol) | [1] |
Structural Representation and Logical Relationships
The structure of this compound consists of a central PEG3 core, providing hydrophilicity and flexibility, flanked by two propanol-hydroxyl groups.[1] This symmetrical structure offers two reactive sites for further chemical modification. The following diagram illustrates the logical relationship of the compound's constituent parts.
Role in Drug Development and PROTACs
This compound is a key building block in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that utilize the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[3] A PROTAC molecule is composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[3]
The linker, for which this compound is a common choice, is a critical determinant of a PROTAC's efficacy. Its chemical nature, length, and flexibility influence the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[3]
Experimental Protocols: Synthetic Methodologies
A general workflow for such a synthesis can be conceptualized as follows:
1. Initiation: The synthesis would likely begin with the deprotonation of propanol using a strong base to form an alkoxide initiator.
2. Propagation: A controlled, stoichiometric amount of ethylene oxide is then introduced. The alkoxide attacks the ethylene oxide monomers in a ring-opening polymerization process. The number of ethylene oxide units added is carefully controlled to achieve the desired PEG3 length.
3. Termination: The reaction is terminated by a quenching agent, such as water or an acid, which protonates the terminal alkoxide, resulting in the hydroxyl group.
4. Purification: Due to the statistical nature of polymerization, a mixture of PEG chain lengths can be expected. Therefore, a crucial final step is the purification of the desired monodisperse this compound from byproducts and PEG chains of other lengths. This is typically achieved using chromatographic techniques such as column chromatography.
References
Propanol-PEG3-CH2OH: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propanol-PEG3-CH2OH in various organic solvents. Understanding the solubility of this versatile bifunctional linker is critical for its effective application in drug delivery systems, bioconjugation, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a theoretical framework for predicting solubility, provides estimated solubility data, and details experimental protocols for empirical determination.
Introduction to this compound
This compound, systematically named 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propan-2-ol, is a hydrophilic, flexible linker molecule. Its structure consists of a triethylene glycol (PEG3) core flanked by two propanol-derived hydroxyl groups. This architecture imparts a desirable balance of hydrophilicity and reactivity, making it a valuable building block in pharmaceutical and materials science. The presence of terminal hydroxyl groups allows for further chemical modification and conjugation to biomolecules or small molecule drugs.
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
A powerful tool for predicting the solubility of a polymer or molecule in a given solvent is the Hansen Solubility Parameter (HSP) theory. This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental principle is "like dissolves like," meaning that substances with similar HSP values are likely to be miscible.
The distance (Ra) between the HSPs of the solute (this compound) and a solvent can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value of less than 7 is considered to indicate good solubility.
Estimated Hansen Solubility Parameters for this compound
-
δD (Dispersion): 17.0 MPa½
-
δP (Polar): 12.0 MPa½
-
δH (Hydrogen Bonding): 14.0 MPa½
Hansen Solubility Parameters for Common Organic Solvents
The following table provides the Hansen Solubility Parameters for a range of common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Predicted Solubility of this compound
Based on the estimated HSPs for this compound and the known values for various organic solvents, the following table summarizes the predicted solubility. "Miscible" indicates a high likelihood of complete solubility in all proportions, "Soluble" suggests good solubility, "Partially Soluble" indicates limited solubility, and "Insoluble" suggests poor or no solubility.
| Solvent | Predicted Solubility | Estimated Ra Value |
| Polar Protic Solvents | ||
| Methanol | Miscible | 5.1 |
| Ethanol | Miscible | 6.4 |
| Isopropanol | Miscible | 4.4 |
| 1-Butanol | Soluble | 6.9 |
| Water | Miscible | 28.5 (Note: HSP is less predictive for water) |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Miscible | 5.7 |
| Dimethylformamide (DMF) | Miscible | 3.4 |
| Acetonitrile | Soluble | 9.7 |
| Acetone | Soluble | 7.7 |
| Tetrahydrofuran (THF) | Soluble | 7.4 |
| Ethyl Acetate | Partially Soluble | 9.9 |
| Nonpolar Solvents | ||
| Dichloromethane | Soluble | 7.4 |
| Chloroform | Partially Soluble | 10.8 |
| Toluene | Insoluble | 14.9 |
| Benzene | Insoluble | 14.7 |
| 1,4-Dioxane | Partially Soluble | 8.4 |
| Hexane | Insoluble | 18.5 |
| Heptane | Insoluble | 18.9 |
| Cyclohexane | Insoluble | 18.4 |
Note on Water Solubility: While the calculated Ra value for water is high, this compound is expected to be fully miscible with water due to its short PEG chain and terminal hydroxyl groups, which readily form hydrogen bonds. The Hansen model can be less accurate for highly polar and hydrogen-bonding substances like water.
Experimental Protocol for Solubility Determination
The following protocol describes a standard method for the qualitative and semi-quantitative determination of the solubility of this compound in various organic solvents.
Materials
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Small glass vials (e.g., 2 mL) with screw caps
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Analytical balance (for quantitative analysis)
-
Spectrophotometer (for quantitative analysis, optional)
Qualitative Miscibility Testing
This method provides a rapid assessment of whether this compound is miscible, partially soluble, or immiscible in a solvent.
-
Add 1.0 mL of the selected organic solvent to a clean, dry glass vial.
-
Add 1.0 mL of this compound to the same vial.
-
Cap the vial and vortex the mixture vigorously for 30 seconds.
-
Allow the vial to stand undisturbed for 5 minutes.
-
Visually inspect the vial for the number of phases and clarity.
-
Miscible: A single, clear, homogeneous phase.
-
Partially Soluble: Two phases are present, or the single phase is cloudy/turbid.
-
Immiscible: Two distinct, clear phases are observed.
-
-
Record the observations.
Semi-Quantitative Solubility Determination
This method provides an estimate of the solubility limit.
-
Add a known volume (e.g., 1.0 mL) of the organic solvent to a vial.
-
Incrementally add small, known volumes (e.g., 10 µL) of this compound to the solvent.
-
After each addition, cap the vial and vortex until the solution is homogeneous.
-
Continue adding this compound until the solution becomes persistently cloudy or a second phase appears that does not disappear upon vortexing.
-
The total volume of this compound added before the point of saturation can be used to calculate the approximate solubility (e.g., in v/v %).
Quantitative Solubility Determination (Shake-Flask Method)
For a precise determination of solubility, the shake-flask method followed by a suitable analytical technique is recommended.
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand, and then carefully separate the saturated solution from the undissolved solute by centrifugation or filtration.
-
Determine the concentration of this compound in the saturated solution using an appropriate analytical method (e.g., gas chromatography, refractive index, or UV-Vis spectroscopy if a suitable chromophore is present or can be derivatized).
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Conceptual workflow for predicting solubility using Hansen Solubility Parameters.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound is a highly versatile molecule with solubility characteristics that are crucial for its application in various scientific fields. This guide provides a theoretical framework for predicting its solubility in a wide range of organic solvents using Hansen Solubility Parameters, alongside practical experimental protocols for its empirical determination. The provided data and methodologies will aid researchers and drug development professionals in the effective handling, formulation, and application of this important chemical entity. It is always recommended to confirm predicted solubilities with experimental data, especially for critical applications.
Propanol-PEG3-CH2OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Propanol-PEG3-CH2OH, a bifunctional polyethylene glycol (PEG) linker. Understanding the stability profile of this linker is critical for its effective use in research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates, ensuring the integrity and performance of the final product.
Chemical Structure and Properties
This compound is a hydrophilic and flexible linker molecule. Its structure consists of a tri-ethylene glycol core flanked by two propanol moieties, terminating in primary hydroxyl groups.
| Property | Value |
| Chemical Name | 1-Propanol, 3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]- |
| CAS Number | 112935-57-6 |
| Molecular Formula | C10H22O5 |
| Molecular Weight | 222.28 g/mol |
Recommended Storage Conditions
Proper storage is paramount to maintain the stability and purity of this compound. The following conditions are recommended based on general guidelines for PEG derivatives.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: ≤ -15°CShort-term: 2-8°C | Low temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Polyethylene glycols are susceptible to oxidative degradation. An inert atmosphere displaces oxygen, preventing oxidation. |
| Light | Store in the dark. Protect from light. | Exposure to light, particularly UV radiation, can induce photodegradation. |
| Moisture | Keep tightly sealed in a dry environment. | While the ether linkages are generally stable to hydrolysis at neutral pH, minimizing moisture ingress is good practice, especially for long-term storage, to prevent potential side reactions. |
Stability Profile and Potential Degradation Pathways
This compound, like other PEG-containing molecules, can undergo degradation under various stress conditions. The primary degradation pathways include oxidation, and to a lesser extent, acid-catalyzed hydrolysis, thermal decomposition, and photodegradation.
Oxidative Degradation
Oxidative degradation is a major concern for PEG-containing compounds. The ether linkages are susceptible to attack by atmospheric oxygen, a process that can be accelerated by heat and light. This process typically involves the formation of hydroperoxides, which can then decompose to form a variety of byproducts, including aldehydes, ketones, and carboxylic acids, and can lead to chain scission.
Hydrolytic Degradation
The ether bonds in the PEG chain are generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, acid-catalyzed cleavage of the ether linkages can occur. The terminal hydroxyl groups are not susceptible to hydrolysis.
Thermal Degradation
At elevated temperatures, this compound can undergo thermal decomposition. This process can lead to chain scission and the formation of volatile byproducts.
Photodegradation
Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate radical-based degradation pathways, similar to oxidative degradation.
A simplified overview of the potential degradation pathways is illustrated below.
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to evaluate the stability of this compound and to identify potential degradation products.
Forced Degradation Study Protocol
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
Equipment:
-
HPLC system with UV and/or ELSD detector
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
pH meter
-
Oven
-
Photostability chamber
Experimental Workflow:
Caption: A typical experimental workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature.
-
Thermal Stress: Store the stock solution in an oven at 80°C.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and a gradient elution of water and acetonitrile with a modifier like formic acid. Monitor the purity by UV or Evaporative Light Scattering Detector (ELSD).
-
LC-MS Analysis: Analyze the stressed samples using a high-resolution mass spectrometer to identify the mass of potential degradation products. Perform MS/MS fragmentation to aid in structural elucidation.
-
Illustrative Stability Data
The following table presents hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| Control (RT) | 48 | >99% | - |
| 0.1 M HCl, 60°C | 24 | ~90% | Shorter PEG fragments |
| 0.1 M NaOH, 60°C | 48 | >98% | - |
| 3% H2O2, RT | 8 | ~85% | Oxidized species (aldehydes, carboxylic acids) |
| 80°C | 48 | ~95% | Minor oxidative and chain scission products |
| Photostability | ICH | ~97% | Minor oxidative products |
Handling and Safety
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.
-
Handle in a well-ventilated area.
-
Avoid inhalation of dust or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound is a stable molecule under recommended storage conditions. The primary degradation pathway is oxidation, which can be mitigated by storing the compound at low temperatures, under an inert atmosphere, and protected from light. Forced degradation studies are a valuable tool to understand its stability profile in specific formulations and to identify potential degradation products that may impact its performance in downstream applications. This guide provides a framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.
Bifunctional PEG3 Linkers in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] Upon forming a ternary complex with the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2][] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility and provide conformational flexibility.[2] This guide focuses on the application of the bifunctional PEG3 linker in PROTAC development.
The Bifunctional PEG3 Linker: Properties and Advantages
A PEG3 linker, also known as a triethylene glycol linker, is composed of three repeating ethylene glycol units.[4][5] Its bifunctional nature means it possesses reactive groups at both ends, allowing for the covalent attachment of the POI ligand and the E3 ligase ligand.[6]
Key Properties and Advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[6]
-
Optimal Flexibility: The PEG3 linker provides sufficient flexibility to allow the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[2]
-
Precise Length: The defined length of the PEG3 linker helps to control the distance between the POI and the E3 ligase, a crucial factor for efficient ubiquitination.
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for off-target toxicity.
-
Synthetic Accessibility: A variety of bifunctional PEG3 linkers with different reactive functional groups (e.g., carboxylic acids, amines, azides) are commercially available, facilitating the modular synthesis of PROTAC libraries.[7]
Quantitative Data for a PEG3-Containing PROTAC
To illustrate the application of a PEG3 linker, we present data for a Focal Adhesion Kinase (FAK) targeting PROTAC, designated as A13 . This PROTAC utilizes a linker structurally consistent with a PEG3 derivative to connect a FAK inhibitor (a derivative of PF-562271) to the E3 ligase ligand, pomalidomide.[1]
| Parameter | Value | Cell Line | Reference |
| IC50 (FAK kinase inhibition) | 26.4 nM | - | [1] |
| Protein Degradation | 85% at 10 nM | A549 | [1] |
| Plasma Stability (T1/2) | >194.8 min | - | [1] |
Experimental Protocols
General Synthesis of a Pomalidomide-PEG3-Warhead PROTAC
This protocol describes a general synthetic route for coupling a POI ligand ("warhead") to pomalidomide via a bifunctional PEG3 linker, such as amino-PEG3-acid.
Materials:
-
Pomalidomide
-
Amino-PEG3-acid linker
-
Warhead with a reactive functional group (e.g., a carboxylic acid or an amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Activation of Pomalidomide: If the warhead contains a primary amine, the carboxylic acid group of the pomalidomide-PEG3-acid intermediate is activated. Dissolve pomalidomide-PEG3-acid, HATU, and HOBt in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: To the activated pomalidomide-PEG3-acid solution, add the warhead containing a primary amine and DIPEA. The reaction is then stirred at room temperature until completion, which is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.
-
Characterization: The structure and purity of the synthesized PROTAC are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Determination of DC50 and Dmax
This protocol outlines the procedure to quantify the degradation of a target protein induced by a PROTAC and to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Materials:
-
Cell line expressing the target protein (e.g., A549 for FAK)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. The DC50 and Dmax values can be calculated from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, which is often dysregulated in cancer and is a target for PROTAC-mediated degradation of key pathway components like ERK.
Caption: MAPK/ERK signaling pathway and the intervention point for an ERK-targeting PROTAC.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC.
Caption: A generalized workflow for the development and evaluation of PROTACs.
Conclusion
Bifunctional PEG3 linkers are valuable tools in the development of PROTACs, offering a favorable balance of solubility, flexibility, and synthetic accessibility. The case of the FAK-degrader A13 demonstrates the potential of PEG3-containing PROTACs to achieve potent and selective protein degradation. The experimental protocols and workflows provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs incorporating PEG3 linkers for various therapeutic targets. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized linkers like PEG3 will remain a cornerstone of successful PROTAC development.
References
- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triethylene glycol | CAS#:112-27-6 | Chemsrc [chemsrc.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomalidomide-PEG3-Acid, 2138440-82-9 | BroadPharm [broadpharm.com]
The Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone in the design of effective protein degraders. This technical guide provides an in-depth exploration of the role of PEG linkers in TPD, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental workflows.
The Multifaceted Role of PEG Linkers in PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2] A PROTAC consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[1][2] The linker is far more than a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy.[1]
PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for their bioavailability and cell permeability.[2][]
-
Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This complex is essential for the subsequent ubiquitination of the target protein.[]
-
Tunable Length for Optimization: PEG linkers can be synthesized in various lengths, allowing for precise optimization of the distance between the target protein and the E3 ligase. This optimization is critical for efficient ubiquitination and subsequent degradation.[2]
-
Improved Pharmacokinetics: PEGylation can improve the pharmacokinetic (PK) properties of PROTACs by increasing their in vivo half-life and reducing clearance.[4]
Quantitative Impact of PEG Linker Length on PROTAC Activity
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex where the lysine residues on the target protein are not accessible to the E3 ligase for ubiquitination. The optimal linker length is typically a balance between these two extremes.
Below are tables summarizing quantitative data from various studies on the impact of PEG linker length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), as well as pharmacokinetic (PK) parameters.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy (DC50 and Dmax)
| Target Protein | E3 Ligase | PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | dBET57 | PEG | ~15 | > 1000 | < 20 | [5] |
| BRD4 | CRBN | dBET1 | PEG | ~27 | 100 | > 80 | [5] |
| BRD4 | CRBN | dBET6 | PEG | ~39 | 30 | > 90 | [5] |
| RIPK2 | IAP | PROTAC 2 | Varied | - | 0.04 | > 95 | [6] |
| RIPK2 | VHL | PROTAC 1 | Varied | - | 0.2 | > 95 | [6] |
| RIPK2 | CRBN | PROTAC 3 | Varied | - | 0.25 | > 95 | [6] |
| HDAC3 | VHL | PROTAC 22 | PEG | - | 440 | 77 | [7] |
Table 2: Impact of PEG Linker on PROTAC Pharmacokinetic (PK) Parameters
| PROTAC | Linker Type | Route of Administration | t1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |
| PROTAC 4 | Varied | SC | 6.9 | - | - | [6] |
| Compound A | Varied | Oral | - | - | - | [4] |
| Compound B | Varied | Oral | - | - | - | [4] |
Signaling Pathway and Experimental Workflows
Ubiquitin-Proteasome Signaling Pathway
The diagram below illustrates the key steps in the ubiquitin-proteasome pathway that are hijacked by PROTACs to induce targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Heterobifunctional Degraders
Introduction to Heterobifunctional Degraders
Heterobifunctional degraders represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from traditional occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] These chimeric molecules are engineered to harness the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eradicate specific proteins of interest (POIs).[2][3]
A heterobifunctional degrader, most notably represented by Proteolysis-Targeting Chimeras (PROTACs), is composed of three distinct chemical components:
-
A "warhead" ligand that binds to the target Protein of Interest (POI).
-
An "anchor" ligand that recruits a specific E3 ubiquitin ligase.
-
A chemical linker that covalently connects the warhead and the anchor.
Unlike conventional small-molecule inhibitors that require sustained occupancy of a target's active site to exert their effect, degraders act catalytically.[3] A single degrader molecule can induce the degradation of multiple target protein molecules, allowing for potent activity at sub-stoichiometric concentrations.[1] This unique mechanism of action enables the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, which may lack a well-defined active site for inhibition.[2][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a heterobifunctional degrader is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[5] This induced proximity facilitates the formation of a key trimeric assembly known as the ternary complex (POI-Degrader-E3 Ligase).[2] The formation of a stable and productive ternary complex is the pivotal event that initiates the degradation cascade.
The catalytic cycle proceeds as follows:
-
Ternary Complex Formation : The degrader simultaneously binds to the POI and an E3 ligase within the cellular environment.[6]
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-charged E2 enzyme to accessible lysine residues on the surface of the POI.[]
-
Polyubiquitination : This process is repeated, leading to the formation of a polyubiquitin chain on the POI. This chain serves as a recognition signal for the proteasome.[3]
-
Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated POI, subsequently unfolding and degrading it into small peptides.[2]
-
Recycling : After the POI is degraded, the heterobifunctional degrader is released and can engage another POI and E3 ligase, restarting the catalytic cycle.[6]
Core Components and Design Principles
The efficacy, selectivity, and drug-like properties of a heterobifunctional degrader are determined by the interplay of its three core components.
Protein of Interest (POI) Ligand ("Warhead")
The warhead provides the specificity for the target protein. Typically, these ligands are derived from known small-molecule inhibitors.[8] However, a key advantage of the degrader modality is that high-affinity binding is not always a prerequisite for potent degradation.[1] Even ligands with moderate affinity can be effective, as the overall efficacy is driven by the stability of the ternary complex rather than the binary affinity of the warhead alone. This expands the scope of potential ligands and enables the targeting of proteins that have been difficult to drug with conventional inhibitors.[4]
E3 Ubiquitin Ligase Ligand ("Anchor")
The human genome encodes over 600 E3 ligases, offering a vast repertoire for recruitment.[9] However, to date, the majority of successful degraders have utilized ligands for a small subset of these, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL) .[8][10] Ligands for other E3 ligases, such as MDM2 and IAPs, are also being explored.[8] The choice of E3 ligase can be critical, as its tissue-specific expression and subcellular localization can influence the degrader's activity and potential toxicity profile. The discovery of new E3 ligase ligands is a key area of research to expand the capabilities of targeted protein degradation.[9]
The Linker: A Critical Determinant of Efficacy
The linker is far more than a simple spacer; it plays a crucial role in defining the degrader's biological activity.[11] The length, composition, rigidity, and attachment points of the linker dictate the relative orientation and distance between the POI and E3 ligase in the ternary complex.[] This geometry is critical for productive ubiquitination. Linker optimization is an empirical process and often involves synthesizing a library of degraders with varying linkers to identify the optimal structure that promotes a stable and productive ternary complex.[12][13] Common linker chemistries include polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[]
Key Advantages Over Traditional Inhibitors
| Feature | Traditional Inhibitor | Heterobifunctional Degrader |
| Mechanism | Occupancy-driven, blocks protein function. | Event-driven, eliminates the protein entirely.[1] |
| Stoichiometry | Requires stoichiometric or supra-stoichiometric concentrations. | Acts catalytically, effective at sub-stoichiometric concentrations.[3] |
| Target Scope | Primarily targets proteins with functional binding sites (e.g., enzymes). | Can target any protein with a ligandable pocket, including "undruggable" targets like scaffolds.[2] |
| Selectivity | Dependent solely on ligand-target binding affinity. | Can achieve higher selectivity through cooperative binding within the ternary complex.[3] |
| Resistance | Susceptible to resistance from target mutation or protein overexpression. | May overcome resistance as it removes the entire protein, and high-affinity binding is not always required. |
The Drug Discovery Workflow
The development of a heterobifunctional degrader involves a multi-step, iterative process to optimize for potent and selective degradation, as well as favorable drug-like properties.
Experimental Protocols and Data Interpretation
A suite of orthogonal assays is required to characterize a degrader's activity, from initial confirmation of protein knockdown to detailed mechanistic studies.[14]
Measuring Protein Degradation
The first step is to confirm that the degrader reduces the level of the target protein in cells.
Key Metrics:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader that induces 50% degradation of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved, which can be limited by factors like protein synthesis rates.[15]
Experimental Protocol: Western Blot / Simple Western
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis (Western Blot): Denature protein lysates and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Quantify band intensities using densitometry software.
-
Simple Western: For this automated alternative, load lysates into capillaries. The system performs size-based separation, immunoprobing, and detection automatically, providing quantitative results.[14]
Assessing Ternary Complex Formation and Binding
These assays are crucial for understanding the structure-activity relationship (SAR) and confirming the mechanism of action.
Experimental Protocol: Fluorescence Polarization (FP) Assay This method measures the binding of a small fluorescently labeled molecule (probe) to a larger protein.
-
Assay Components: A fluorescently labeled ligand for one of the proteins (e.g., a FAM-labeled E3 ligase ligand), the purified E3 ligase protein, and the purified POI.
-
Binary Binding: To measure the degrader's affinity for the E3 ligase, compete the degrader against the fluorescent probe for binding to the E3 ligase. The displacement of the probe results in a decrease in polarization.
-
Ternary Complex Formation: Pre-incubate the E3 ligase and the fluorescent probe. Add a constant, non-saturating concentration of the degrader. Titrate in the POI. The formation of the ternary complex will stabilize the binding of the degrader, further displacing the fluorescent probe and causing a change in polarization. This can be used to determine the cooperativity of the complex.[16]
Experimental Protocol: NanoBRET™ Ternary Complex Assay This live-cell assay measures protein proximity.
-
Cell Engineering: Co-express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (which is labeled with a fluorescent acceptor).
-
Cell Treatment: Treat the engineered cells with the degrader.
-
Detection: If the degrader brings the POI and E3 ligase into proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur from the NanoLuc® donor to the HaloTag® acceptor.
-
Data Analysis: The BRET signal is measured as a ratio of acceptor emission to donor emission. A dose-dependent increase in the BRET signal indicates degrader-induced ternary complex formation in live cells.[17]
Evaluating Cellular Outcomes
These assays determine the functional consequences of degrading the target protein.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) at a density appropriate for the assay duration.
-
Compound Treatment: Treat cells with a serial dilution of the degrader for a defined period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the degrader concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[14]
Quantitative Data Summary
The tables below present hypothetical but representative data from a degrader optimization campaign, illustrating the importance of linker length and composition.
Table 1: Impact of Linker Length on Degradation of Target Protein X (Degraders share the same POI ligand and CRBN ligand)
| Degrader ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) [Protein X] | Dₘₐₓ (%) |
| DEG-01 | PEG | 8 | 550 | 75 |
| DEG-02 | PEG | 11 | 75 | 92 |
| DEG-03 | PEG | 14 | 8 | 95 |
| DEG-04 | PEG | 17 | 45 | 93 |
| DEG-05 | PEG | 20 | 210 | 80 |
Table 2: Biophysical Characterization of Lead Degrader (DEG-03)
| Assay Type | Analyte | K_D_ (nM) |
| SPR (Binary) | DEG-03 binding to Protein X | 120 |
| FP (Binary) | DEG-03 binding to CRBN | 250 |
| ITC (Ternary) | Protein X + DEG-03 + CRBN | 15 |
| Cooperativity (α) | - | 13.9 |
Note: Cooperativity (α) > 1 indicates positive cooperativity, where the binding of one protein partner enhances the degrader's affinity for the other, a hallmark of a stable ternary complex.
Conclusion and Future Directions
Heterobifunctional degraders have emerged as a powerful therapeutic strategy with the potential to address unmet medical needs by targeting previously intractable proteins.[4] Their unique catalytic mechanism offers several advantages over traditional inhibitors, including the potential for greater potency and improved selectivity.[1] The success of this modality relies on a deep understanding of the complex interplay between the degrader, the target protein, and the E3 ligase.
Future research is focused on expanding the toolbox of available E3 ligase recruiters to enable tissue-specific or tumor-specific degradation, developing computational models to predict optimal linker designs, and exploring novel degrader architectures, such as dual-ligase recruiters, to enhance efficacy and overcome potential resistance mechanisms.[18][19] As our understanding of this field continues to grow, heterobifunctional degraders are poised to become a cornerstone of modern medicine.
References
- 1. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. njbio.com [njbio.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 8. Investigating protein degradability through site-specific ubiquitin ligase recruitment - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00273C [pubs.rsc.org]
- 9. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. napierracing.com [napierracing.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. Degradation assay and stability analysis - Profacgen [profacgen.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Degradation and PROTACs [worldwide.promega.com]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
The Role of Diol-Terminated PEG3 Linkers in PROTACs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action and role of diol-terminated polyethylene glycol (PEG) linkers, specifically focusing on the conceptual framework of Propanol-PEG3-CH2OH in the design of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data and detailed experimental protocols for PROTACs incorporating the precise "this compound" linker are not publicly available in the reviewed literature, this guide will extrapolate from the well-established principles of PEG linkers in PROTAC development to provide a comprehensive understanding of their function.
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the POI.
The linker is not merely a passive spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy. These characteristics directly influence the stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.
This compound: A Diol-Terminated PEG3 Linker
This compound is a bifunctional linker featuring a three-unit polyethylene glycol chain with terminal hydroxyl groups, one of which is part of a propanol moiety. This structure provides two reactive sites for conjugation with the POI and E3 ligase ligands.
Physicochemical Properties and Their Impact
The inclusion of a PEG chain in a PROTAC linker, such as in this compound, imparts several advantageous properties:
-
Increased Hydrophilicity and Solubility: The repeating ethylene glycol units of the PEG chain enhance the aqueous solubility of the PROTAC molecule. This is crucial as many POI and E3 ligase ligands are hydrophobic, and improved solubility can enhance bioavailability and facilitate formulation.
-
Enhanced Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar groups, enabling passive diffusion across the cell membrane. The overall effect on permeability is a balance between increased solubility and the potential for intramolecular hydrogen bonding.
-
Flexibility and Conformational Freedom: The PEG chain's flexibility allows the POI and E3 ligase ligands to orient themselves optimally for the formation of a stable ternary complex. This conformational adaptability can be crucial for accommodating the specific topographies of the binding surfaces of the target protein and the E3 ligase.
Mechanism of Action in PROTACs
The primary role of the this compound linker is to bridge the POI and E3 ligase ligands, thereby inducing the formation of a productive ternary complex. The mechanism can be broken down into the following key steps:
-
Binding to POI and E3 Ligase: The PROTAC molecule, containing the this compound linker, simultaneously binds to the target protein and an E3 ubiquitin ligase within the cell.
-
Ternary Complex Formation: The linker's length and flexibility are critical in this step. An optimal linker length allows for the proper juxtaposition of the POI and E3 ligase, facilitating favorable protein-protein interactions that stabilize the ternary complex.
-
Ubiquitination of the POI: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.
The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
While specific protocols for PROTACs using this compound are not available, a general workflow for the synthesis and evaluation of a PROTAC with a diol-terminated linker can be outlined.
General Synthesis of a PROTAC with a Diol-Terminated Linker
The synthesis of a PROTAC using a linker like this compound would typically involve a multi-step process to sequentially attach the POI and E3 ligase ligands. The terminal hydroxyl groups of the linker would first need to be functionalized to enable efficient coupling reactions.
The following diagram represents a generalized synthetic workflow.
Caption: Generalized workflow for PROTAC synthesis using a diol linker.
Note: The specific activation and coupling chemistries would depend on the functional groups present on the POI and E3 ligase ligands. Common methods include esterification, etherification, or conversion of the hydroxyl groups to more reactive species like tosylates or mesylates.
Key Experiments for PROTAC Evaluation
Once synthesized, a PROTAC's biological activity is assessed through a series of in vitro and in-cell assays.
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinities of the PROTAC for both the POI and the E3 ligase independently.
-
Ternary Complex Formation Assays: Methods like Fluorescence Resonance Energy Transfer (FRET) or proximity-based assays (e.g., AlphaLISA) can be employed to confirm and quantify the formation of the ternary complex in the presence of the PROTAC.
-
Western Blotting: This is a standard method to measure the dose- and time-dependent degradation of the target protein in cells treated with the PROTAC.
-
Quantitative Mass Spectrometry: More precise quantification of protein degradation can be achieved using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Cell Viability Assays: To assess the cytotoxic effects of the PROTAC, cell viability assays (e.g., MTT or CellTiter-Glo) are performed.
Data Presentation
As no specific quantitative data for PROTACs using this compound has been identified, the following table provides a template for how such data would be structured for comparison.
| PROTAC ID | Linker | POI Ligand | E3 Ligase Ligand | POI Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex (α) | DC50 (nM) | Dmax (%) |
| Example-1 | This compound | Ligand-A | Ligand-X | Data | Data | Data | Data | Data |
| Example-2 | Alternative Linker | Ligand-A | Ligand-X | Data | Data | Data | Data | Data |
Table 1: Template for Comparative Data of PROTACs. Kd: Dissociation Constant; α: Cooperativity factor for ternary complex formation; DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.
Conclusion
Diol-terminated PEG3 linkers, exemplified by the structure of this compound, represent a valuable class of tools in the design and synthesis of PROTACs. Their inherent hydrophilicity, flexibility, and bifunctional nature allow for the creation of degraders with potentially favorable physicochemical and pharmacological properties. While the absence of specific published data for PROTACs utilizing this compound prevents a detailed analysis of its specific impact, the general principles of PEG linkers in PROTACs provide a strong foundation for its potential application. Future studies involving the systematic evaluation of this and similar linkers will be crucial for further refining the rational design of next-generation protein degraders.
References
The Art and Science of PEGylation: An In-depth Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to a therapeutic agent, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This powerful and versatile strategy significantly enhances the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics, from proteins and peptides to small molecules and nanoparticles. By increasing the hydrodynamic size of the molecule, PEGylation can dramatically extend its circulation half-life, reduce immunogenicity, and improve its stability and solubility. This guide provides a comprehensive technical overview of the core principles of PEGylation, detailed experimental methodologies, and the impact of this technology on drug efficacy and development.
Core Principles of PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to molecules such as proteins, peptides, or small molecule drugs.[1] This modification alters the physicochemical properties of the parent molecule, leading to significant improvements in its therapeutic performance.[2] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA for use in various pharmaceutical applications.[3]
The primary advantages of PEGylation include:
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the drug, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream.[4][5] This often translates to a reduced dosing frequency, improving patient compliance.[6]
-
Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.[2][4]
-
Enhanced Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, increasing their stability in biological fluids.[2]
-
Improved Solubility: PEG is highly soluble in aqueous solutions and can increase the solubility of hydrophobic drugs.[2]
However, PEGylation also presents some challenges:
-
Reduced Biological Activity: The attachment of PEG chains can sometimes sterically hinder the interaction of the drug with its target receptor, leading to a decrease in its biological activity.[7] This necessitates a careful balance between pharmacokinetic improvements and potential loss of potency.
-
Heterogeneity of PEGylated Products: The PEGylation reaction can result in a mixture of molecules with varying numbers of PEG chains attached at different sites, posing challenges for characterization and manufacturing.
-
Potential for Anti-PEG Antibodies: Although PEG is generally considered non-immunogenic, the development of anti-PEG antibodies has been observed in some patients, which can lead to accelerated clearance of the PEGylated drug.[8]
Generations of PEGylation Technology
The field of PEGylation has evolved through several generations, each aimed at improving the precision and effectiveness of the technology.
-
First-Generation PEGylation: This early approach involved the random attachment of linear mPEG (monomethoxy PEG) to multiple sites on the protein surface, often targeting lysine residues.[9][10] While effective in extending half-life, this method often resulted in a heterogeneous mixture of PEGylated isomers with reduced bioactivity.[10]
-
Second-Generation PEGylation: To address the limitations of the first generation, second-generation techniques focused on site-specific PEGylation to produce more homogeneous products with preserved activity.[9] This was achieved through strategies like N-terminal PEGylation and the use of branched PEGs, which provide a greater shielding effect with fewer attachment points.[5][9]
-
Third-Generation PEGylation: The latest advancements focus on reversible PEGylation and the use of novel PEG architectures to further optimize the therapeutic profile of the drug.[11] Releasable PEGs are designed to detach from the drug at the target site, restoring its full biological activity.[5]
Impact on Pharmacokinetics and Pharmacodynamics
PEGylation profoundly alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug. The increased hydrodynamic radius of the PEGylated molecule leads to reduced renal filtration and a significantly longer plasma half-life.[7][] This allows for less frequent dosing, which is a major advantage for patients with chronic diseases.[8]
The "stealth" effect provided by the PEG chains shields the drug from the immune system and proteolytic enzymes, further contributing to its extended circulation time.[7] However, this shielding can also reduce the drug's binding affinity for its target, a key pharmacodynamic parameter.[7] Therefore, a critical aspect of developing a successful PEGylated therapeutic is to strike the right balance between improving the PK profile without overly compromising the PD properties.[7]
Quantitative Data on PEGylated Drugs
The following tables summarize key quantitative data for several approved PEGylated drugs, illustrating the significant impact of this technology on their therapeutic profiles.
| Drug | Unmodified Half-Life | PEGylated Half-Life | Fold Increase in Half-Life | PEG Molecular Weight (kDa) | Dosing Frequency (Unmodified) | Dosing Frequency (PEGylated) |
| Interferon alfa-2a | 2-3 hours | ~77 hours | ~26-39 | 40 (branched) | 3 times weekly | Once weekly |
| Interferon alfa-2b | 0.5-1 hour | ~40 hours | ~40-80 | 12 (linear) | 3 times weekly | Once weekly |
| Filgrastim (G-CSF) | 3.5 hours | ~15-80 hours | ~4-23 | 20 (linear) | Daily | Once per chemotherapy cycle |
| Adenosine Deaminase | <30 minutes | ~48-72 hours | >96 | 5 (linear) | Multiple daily injections | Once or twice weekly |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | ~25 | 20 (linear) | Not applicable (preclinical) | Not applicable (preclinical) |
| Equine Anti-SARS-CoV-2 F(ab')2 | 38.32 hours | 71.41 hours | ~1.86 | Not specified | Not applicable (preclinical) | Not applicable (preclinical) |
Note: Half-life and dosing frequency can vary depending on the patient and the specific indication.
Experimental Protocols
N-terminal PEGylation of a Protein
This protocol describes a general method for the site-specific PEGylation of the N-terminal α-amino group of a protein using an aldehyde-activated PEG.[13][14]
Materials:
-
Protein solution in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Aldehyde-activated PEG (e.g., mPEG-propionaldehyde)
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 5.0-6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., size-exclusion or ion-exchange)
Procedure:
-
Buffer Exchange: Exchange the protein into the reaction buffer using dialysis or a desalting column. The slightly acidic pH (5.0-6.0) favors the reaction at the N-terminal amino group, which has a lower pKa than the ε-amino groups of lysine residues.[14]
-
Reaction Setup: Add the aldehyde-activated PEG to the protein solution at a specific molar ratio (e.g., 1:1 to 1:5 protein to PEG). The optimal ratio should be determined empirically.
-
Reductive Amination: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM. This reducing agent will convert the unstable Schiff base intermediate to a stable secondary amine linkage.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specific duration (e.g., 2-24 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted PEG-aldehyde.
-
Purification: Purify the PEGylated protein from unreacted protein, PEG, and other reaction components using an appropriate chromatography technique, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]
Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a widely used method for purifying PEGylated proteins based on their increased hydrodynamic radius compared to the unmodified protein.[][16]
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight cut-off
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The PEGylated protein, having a larger size, will elute earlier than the smaller, unmodified protein and free PEG.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity and identity of the PEGylated protein.
Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the molecular weight and degree of PEGylation of a protein.[17][18][19]
Materials:
-
Purified PEGylated protein sample
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix a small volume of the purified PEGylated protein solution with the MALDI matrix solution.
-
Spotting: Spot a small droplet of the mixture onto the MALDI target plate and allow it to air-dry. This co-crystallization process embeds the analyte in the matrix crystals.
-
Mass Analysis: Insert the target plate into the mass spectrometer. A pulsed laser desorbs and ionizes the analyte molecules from the matrix. The time it takes for the ions to travel through the flight tube to the detector is proportional to their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum will show a series of peaks, each corresponding to the protein with a different number of PEG chains attached. The mass difference between adjacent peaks corresponds to the molecular weight of a single PEG unit. This allows for the determination of the degree of PEGylation and the overall molecular weight distribution of the PEGylated product.[18]
Visualizations
Signaling Pathway of PEGylated Interferon
PEGylated interferons, such as PEG-IFN-α, exert their antiviral and immunomodulatory effects primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[20][21] Upon binding to its receptor (IFNAR), PEG-IFN-α initiates a signaling cascade that leads to the transcription of interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication and modulate the immune response.[20][22]
Caption: Signaling pathway of PEGylated Interferon-α via the JAK-STAT cascade.
Experimental Workflow for Developing a PEGylated Therapeutic
The development of a PEGylated therapeutic protein involves a systematic workflow, from the initial PEGylation reaction to comprehensive characterization and functional analysis.
Caption: A typical experimental workflow for the development of a PEGylated therapeutic protein.
Conclusion
PEGylation has proven to be a highly successful strategy for improving the therapeutic properties of a wide range of drugs. By understanding the core principles, mastering the experimental techniques, and carefully considering the impact on pharmacokinetics and pharmacodynamics, researchers can effectively leverage this technology to develop safer and more effective medicines. The continued evolution of PEGylation chemistry and a deeper understanding of its biological interactions will undoubtedly lead to the development of next-generation therapeutics with even greater clinical benefits.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ClinPGx [clinpgx.org]
- 3. youtube.com [youtube.com]
- 4. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 6. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimal dosing frequency of pegylated interferon alfa-2b monotherapy for chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. CN111337482A - Method for rapidly detecting modification degree of polyethylene glycol modified protein intermediate - Google Patents [patents.google.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. covalx.com [covalx.com]
- 20. ashpublications.org [ashpublications.org]
- 21. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Propanol-PEG3-CH2OH PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a representative Proteolysis Targeting Chimera (PROTAC) utilizing a Propanol-PEG3-CH2OH linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This protocol outlines a modular synthetic strategy, commencing with the preparation of a hypothetical kinase inhibitor warhead, followed by its conjugation to a bifunctional PEG linker that is pre-functionalized with an E3 ligase ligand. The methodologies described herein are designed to be broadly applicable for the synthesis of similar PROTAC molecules.
Introduction
PROTAC technology has emerged as a powerful modality in drug discovery, offering the potential to target proteins that have been traditionally considered "undruggable." A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.
This application note details a representative synthesis of a PROTAC incorporating a PEG3 linker with terminal propanol and alcohol functionalities. The synthesis is divided into three main stages:
-
Synthesis of a Hypothetical Warhead: A representative kinase inhibitor-like warhead bearing a 3-bromopropoxy group is synthesized. This functional group serves as the attachment point for the linker.
-
Synthesis of the E3 Ligase Ligand-Linker Conjugate: The E3 ligase ligand, pomalidomide, is coupled to a commercially available heterobifunctional linker, amino-PEG3-alcohol (NH2-PEG3-OH).
-
Final PROTAC Assembly: The warhead is conjugated to the E3 ligase ligand-linker construct via a Williamson ether synthesis to yield the final PROTAC molecule.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC and the synthetic workflow for the described protocol.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Overall synthetic workflow for the this compound PROTAC.
Data Presentation
| Step | Compound Name | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Hypothetical Warhead (3-bromopropoxy derivative) | Precursor Molecule | 1,3-Dibromopropane, K₂CO₃ | DMF | 60 | 12 | 75 | >95 |
| 2 | Pomalidomide-PEG3-OH | Pomalidomide, NH₂-PEG₃-OH | HATU, DIPEA | DMF | 25 | 4 | 80 | >95 |
| 3 | Final PROTAC | Pomalidomide-PEG3-OH, Hypothetical Warhead | NaH | DMF | 25 | 16 | 65 | >98 |
Note: The data presented in this table are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Materials and General Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Column chromatography was performed on silica gel (230-400 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.
Protocol 1: Synthesis of Hypothetical Warhead (3-bromopropoxy derivative)
This protocol describes the synthesis of a representative warhead with a 3-bromopropoxy group for subsequent coupling to the linker.
1.1. Materials:
-
Precursor molecule (a generic kinase inhibitor scaffold with an accessible phenol group) (1.0 eq)
-
1,3-Dibromopropane (3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
1.2. Procedure:
-
To a solution of the precursor molecule in DMF, add K₂CO₃ and 1,3-dibromopropane.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the hypothetical warhead (3-bromopropoxy derivative).
1.3. Characterization:
The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of Pomalidomide-PEG3-OH
This protocol details the coupling of pomalidomide to the amine terminus of the NH2-PEG3-OH linker.
2.1. Materials:
-
Pomalidomide (1.0 eq)
-
2-(2-(2-Aminoethoxy)ethoxy)ethanol (NH₂-PEG₃-OH) (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
2.2. Procedure:
-
Dissolve pomalidomide in DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add a solution of NH₂-PEG₃-OH in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
After completion of the reaction, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Pomalidomide-PEG3-OH.
2.3. Characterization:
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Synthesis of the Final this compound PROTAC
This protocol describes the final step of the PROTAC synthesis, which involves the coupling of the warhead to the Pomalidomide-PEG3-OH conjugate via Williamson ether synthesis.
3.1. Materials:
-
Pomalidomide-PEG3-OH (1.0 eq)
-
Hypothetical Warhead (3-bromopropoxy derivative) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
3.2. Procedure:
-
To a solution of Pomalidomide-PEG3-OH in anhydrous DMF, add NaH portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the hypothetical warhead in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final this compound PROTAC.
3.3. Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Step-by-Step Guide to Propanol-PEG3-CH2OH Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of Propanol-PEG3-CH2OH, a bifunctional linker, to target molecules. It includes step-by-step experimental protocols for the selective activation of one hydroxyl group and subsequent conjugation to a primary amine or a carboxylic acid-containing molecule. Additionally, it outlines methods for the purification and characterization of the resulting conjugates and presents quantitative data in structured tables for easy reference.
Introduction
This compound is a hydrophilic, flexible, and bifunctional linker valuable in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its two primary hydroxyl groups allow for the sequential or selective introduction of different functionalities, enabling the connection of two distinct molecular entities. This guide focuses on the initial, critical step of monofunctionalization, followed by conjugation to a target molecule.
Overview of the Conjugation Strategy
The conjugation process involves a two-stage approach. The first stage is the selective activation of one of the two primary hydroxyl groups of this compound. This is typically achieved through a monotosylation reaction, which converts a hydroxyl group into a good leaving group (tosylate). The second stage involves the reaction of the activated linker with a nucleophilic group on the target molecule, such as a primary amine, or the conversion of the tosylate to another functional group for subsequent conjugation to a carboxylic acid.
Experimental Protocols
Stage 1: Selective Monotosylation of this compound
This protocol describes the selective activation of one hydroxyl group of this compound by converting it to a tosylate. This method is adapted from procedures for the monotosylation of symmetrical diols.[1][2]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.
-
Addition of Tosyl Chloride: In a separate container, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is mostly consumed.
-
Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the monotosylated product from unreacted diol and ditosylated byproduct.
Expected Outcome:
The expected product is Propanol-PEG3-CH2OTs. The yield of the monotosylated product is typically in the range of 70-85%.[1]
Stage 2, Option A: Conjugation to an Amine-Containing Molecule
This protocol details the reaction of the monotosylated Propanol-PEG3-linker with a primary amine to form a secondary amine linkage.
Materials:
-
Propanol-PEG3-CH2OTs (from Stage 1)
-
Amine-containing molecule (e.g., a protein, peptide, or small molecule)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Appropriate buffer for the amine-containing molecule (if it is a biomolecule)
Procedure:
-
Reaction Setup: Dissolve the amine-containing molecule (1 equivalent) and Propanol-PEG3-CH2OTs (1.2 equivalents) in anhydrous DMF or a suitable buffer.
-
Addition of Base: Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique such as LC-MS or HPLC.
-
Purification: Purify the conjugate using a method suitable for the target molecule, such as reverse-phase HPLC for small molecules and peptides, or size-exclusion chromatography for proteins.
Stage 2, Option B: Conversion to an Amine and Conjugation to a Carboxylic Acid
This protocol describes a two-step process to first convert the tosylated linker to an amine-terminated linker and then conjugate it to a carboxylic acid-containing molecule.
Step 1: Synthesis of Amino-PEG3-Propanol
-
Azide Formation: Dissolve Propanol-PEG3-CH2OTs (1 equivalent) in DMF and add sodium azide (NaN3, 1.5 equivalents). Heat the reaction at 60-80 °C for 12-16 hours. After completion, the azide-PEG3-propanol can be extracted and purified.
-
Reduction to Amine: The azide is then reduced to a primary amine. A common method is to use triphenylphosphine (PPh3) followed by water (Staudinger reduction) or catalytic hydrogenation (H2, Pd/C).
Step 2: Conjugation to a Carboxylic Acid
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent) in a suitable solvent (e.g., DMF). Add a coupling agent such as EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 15-30 minutes to form an activated NHS ester.
-
Conjugation: Add the Amino-PEG3-Propanol (1.1 equivalents) to the activated carboxylic acid and stir at room temperature for 2-4 hours.
-
Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).
Quantitative Data
The following table summarizes typical quantitative data for the key steps of the conjugation process.
| Parameter | Stage 1: Monotosylation | Stage 2A: Amination | Stage 2B: Carboxylic Acid Coupling |
| Starting Materials | This compound, TsCl | Propanol-PEG3-CH2OTs, Amine | Amino-PEG3-Propanol, Carboxylic Acid |
| Key Reagents | Triethylamine | DIPEA | EDC, NHS |
| Typical Molar Ratio (Linker:Target) | N/A | 1.2 : 1 | 1.1 : 1 |
| Typical Reaction Time | 2-6 hours | 12-24 hours | 2-4 hours |
| Typical Yield | 70-85% | 50-70% | 60-80% |
| Analytical Technique for Monitoring | TLC, LC-MS | LC-MS, HPLC | LC-MS, HPLC |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the conjugation processes described.
Caption: Experimental workflow for this compound conjugation.
The following diagram illustrates the chemical signaling pathway of the monotosylation reaction.
Caption: Chemical pathway of the monotosylation reaction.
Characterization of Conjugates
The successful synthesis and purity of the this compound conjugates should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the linker at each stage of the synthesis and to verify the final conjugate structure for small molecules.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the linker and the final conjugate, confirming successful conjugation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC is used to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts.
Conclusion
This guide provides a comprehensive framework for the successful conjugation of this compound to target molecules. By following the detailed protocols and utilizing the appropriate analytical techniques, researchers can confidently synthesize and characterize well-defined conjugates for a variety of applications in drug discovery and development. The provided workflows and quantitative data serve as a valuable resource for planning and executing these conjugation strategies.
References
Application Notes and Protocols for Propanol-PEG3-CH2OH in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance water solubility, reduce aggregation, and prolong circulation time.[1][]
This document provides detailed application notes and protocols for the use of Propanol-PEG3-CH2OH, a bifunctional PEG linker, in the development of ADCs. This compound is a linear molecule with a three-unit PEG chain flanked by two primary hydroxyl groups, offering a hydrophilic and flexible spacer.[3] While this linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its properties make it a viable candidate for ADC development.[4][5] These notes outline a representative workflow for the synthesis and characterization of an ADC utilizing this specific linker.
Overview of this compound as an ADC Linker
This compound serves as a foundational building block for a non-cleavable linker in ADCs. Its two terminal hydroxyl groups allow for sequential functionalization to connect to both the antibody and the cytotoxic payload. The PEG3 core enhances the hydrophilicity of the overall ADC construct, which can be beneficial, especially when working with hydrophobic payloads, to mitigate issues with aggregation and improve the pharmacokinetic profile.[1][6]
Key Advantages of PEGylated Linkers in ADCs:
-
Increased Solubility: The hydrophilic nature of the PEG chain can help to solubilize hydrophobic payloads and the resulting ADC.[]
-
Improved Pharmacokinetics: PEGylation can shield the ADC from proteolytic degradation and reduce renal clearance, leading to a longer plasma half-life.[6]
-
Reduced Immunogenicity: The "stealth" properties of PEG can reduce the immunogenic potential of the ADC.[6]
-
Reduced Aggregation: By increasing the hydrophilicity of the ADC, PEG linkers can minimize the tendency for aggregation, which is a common challenge in ADC manufacturing and formulation.[7]
Workflow for ADC Synthesis using this compound:
The synthesis of an ADC using a bifunctional linker like this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained. The general workflow is as follows:
-
Mono-functionalization of this compound: One of the terminal hydroxyl groups is selectively activated or modified to introduce a reactive group for payload attachment.
-
Payload Conjugation: The cytotoxic payload is attached to the mono-functionalized linker.
-
Activation of the Second Terminus: The remaining hydroxyl group on the linker-payload conjugate is functionalized to create a reactive group for antibody conjugation.
-
Antibody Conjugation: The linker-payload construct is conjugated to the monoclonal antibody.
-
Purification and Characterization: The resulting ADC is purified and thoroughly characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
Below is a graphical representation of the overall experimental workflow.
Experimental Protocols
The following protocols provide a detailed, representative methodology for the synthesis of an ADC using this compound. These protocols are based on established bioconjugation chemistries and should be optimized for the specific antibody and payload being used.
Protocol 1: Synthesis of a Maleimide-Functionalized Linker-Payload
This protocol describes the synthesis of a linker-payload construct with a maleimide group for conjugation to reduced cysteine residues on an antibody.
Materials:
-
This compound
-
4-Maleimidobutyric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Cytotoxic payload with a primary amine (e.g., MMAE)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Boc-protected payload (if necessary)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Mono-protection of this compound (Optional but Recommended): To achieve selective mono-functionalization, it is advisable to first protect one of the hydroxyl groups. A common protecting group for hydroxyls is the tert-butyldimethylsilyl (TBDMS) group. This step requires stoichiometric control to favor mono-protection.
-
Activation of the Free Hydroxyl Group: The free hydroxyl group of the mono-protected this compound is reacted with 4-maleimidobutyric acid in the presence of DCC and a catalytic amount of DMAP in anhydrous DCM. The reaction is stirred at room temperature overnight.
-
Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated, and the product is purified by silica gel chromatography.
-
Payload Conjugation: The cytotoxic payload (with a primary amine, potentially Boc-protected) is conjugated to the activated linker via an amide bond formation.
-
Deprotection: The protecting group on the other end of the PEG linker is removed (e.g., using TBAF for TBDMS or TFA for Boc).
-
Final Activation (Maleimide Introduction): The now free hydroxyl group is reacted with a maleimide-containing activating agent (e.g., 3-maleimidopropionic acid NHS ester) to introduce the maleimide functionality.
-
Final Purification: The final maleimide-functionalized linker-payload is purified by preparative HPLC.
Protocol 2: Antibody Reduction and Conjugation
This protocol details the reduction of interchain disulfide bonds in the antibody and subsequent conjugation with the maleimide-functionalized linker-payload.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Maleimide-functionalized linker-payload (from Protocol 1) dissolved in DMSO
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Preparation: The antibody is buffer-exchanged into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Antibody Reduction: A calculated amount of TCEP is added to the antibody solution to achieve the desired level of disulfide bond reduction (typically targeting 4 or 8 free thiols per antibody). The reaction is incubated at 37°C for 1-2 hours.
-
Conjugation: The maleimide-functionalized linker-payload (typically a 1.5 to 2-fold molar excess per free thiol) is added to the reduced antibody solution. The reaction is incubated at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: The reaction is quenched by adding an excess of N-acetylcysteine or L-cysteine to cap any unreacted maleimide groups.
-
Purification: The ADC is purified from unreacted linker-payload and other small molecules using SEC. HIC can be used to separate ADC species with different DAR values.
-
Formulation: The purified ADC is buffer-exchanged into a suitable formulation buffer for storage.
Characterization of the ADC
Thorough characterization of the ADC is essential to ensure its quality and consistency.
Table 1: Key Characterization Assays for ADCs
| Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect the presence of aggregates or fragments. |
| Identity and Mass | Mass Spectrometry (Intact and Reduced) | To confirm the correct mass of the light and heavy chains and the intact ADC, confirming conjugation. |
| In Vitro Potency | Cell-based cytotoxicity assays | To determine the biological activity of the ADC on target-expressing cancer cell lines. |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen. |
| Stability | Stability studies at various temperatures and time points | To assess the stability of the ADC in its formulation buffer and in serum. |
Signaling Pathway
The signaling pathway affected by the ADC is primarily determined by the mechanism of action of the cytotoxic payload. For instance, if the payload is a microtubule inhibitor like MMAE or DM1, the ADC, after internalization and release of the payload, will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
This compound is a versatile bifunctional linker that can be employed in the synthesis of ADCs. Its hydrophilic PEG core offers several advantages for improving the physicochemical properties and pharmacokinetic profile of the resulting conjugate. The successful development of an ADC using this linker requires a well-controlled and systematic approach to synthesis, purification, and characterization. The protocols and information provided herein offer a foundational framework for researchers to explore the potential of this compound in their ADC development programs.
References
- 1. researchgate.net [researchgate.net]
- 3. This compound | 112935-57-6 | Benchchem [benchchem.com]
- 4. This compound | CAS#:112935-57-6 | Chemsrc [chemsrc.com]
- 5. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. purepeg.com [purepeg.com]
Application Notes and Protocols for Propanol-PEG3-CH2OH in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Propanol-PEG3-CH2OH, a short-chain, bifunctional polyethylene glycol (PEG) derivative, for the surface functionalization of nanoparticles. The protocols and data presented herein are intended to guide researchers in the development of novel nanoparticle-based drug delivery systems with enhanced biocompatibility and controlled physicochemical properties.
Introduction to this compound Functionalization
This compound is a hydrophilic linker molecule featuring a three-unit polyethylene glycol chain flanked by a propanol group at one terminus and a primary hydroxyl group at the other.[1] This bifunctional nature allows for versatile conjugation strategies to a wide array of nanoparticle core materials, including metallic, silica-based, and polymeric nanoparticles. The primary hydroxyl groups at both ends serve as reactive sites for covalent attachment.[1]
Surface functionalization with this compound imparts several desirable characteristics to nanoparticles:
-
Improved Biocompatibility: The PEG component creates a hydrophilic shell that can reduce non-specific protein adsorption (opsonization), thereby minimizing recognition by the mononuclear phagocyte system and prolonging circulation time in vivo.[2][3]
-
Enhanced Stability: The steric hindrance provided by the PEG chains prevents nanoparticle aggregation, leading to improved colloidal stability in physiological media.[2][4]
-
Reduced Immunogenicity: Short-chain PEGs are considered to have low immunogenicity, potentially reducing the risk of an anti-PEG antibody response compared to longer-chain PEGs.[5]
-
Controlled Surface Chemistry: The terminal hydroxyl groups can be further modified to attach targeting ligands, imaging agents, or therapeutic molecules, enabling the development of multifunctional nanocarriers.
Quantitative Data on Nanoparticle Properties
The surface functionalization of nanoparticles with PEG derivatives significantly alters their physicochemical properties. The following tables summarize the expected impact of functionalization with short-chain PEGs, such as this compound, based on published data for similar molecules.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Parameter | Unfunctionalized Nanoparticles | This compound Functionalized | Rationale for Change |
| Hydrodynamic Diameter (nm) | Varies with core material | Slight increase (e.g., 5-20 nm) | Addition of the PEG layer increases the overall size.[2] |
| Zeta Potential (mV) | Highly positive or negative | Closer to neutral (e.g., -10 to +10 mV) | The neutral PEG chains shield the surface charge of the core nanoparticle.[2][6] |
| Polydispersity Index (PDI) | Can be high due to aggregation | Generally lower (< 0.2) | Improved colloidal stability prevents aggregation. |
| Drug Loading Capacity (%) | Dependent on core material and drug | May slightly decrease | The PEG layer can sometimes hinder drug encapsulation depending on the loading method.[7] |
| Drug Release Profile | Varies | Can be modulated (often sustained) | The PEG layer can act as an additional barrier to drug diffusion.[8][9] |
Table 2: Comparative In Vivo Performance of Short-Chain vs. Long-Chain PEGylated Nanoparticles
| Parameter | Short-Chain PEG (e.g., this compound) | Long-Chain PEG (e.g., >2 kDa) | Key Considerations |
| Blood Circulation Half-life | Shorter | Longer | Longer chains provide more effective shielding from opsonization.[8][10][11] |
| Cellular Uptake | Generally higher | Generally lower | Shorter chains may result in less steric hindrance, allowing for greater interaction with cell surfaces.[12] |
| Immunogenicity | Lower | Potentially higher | Long-chain PEGs have been associated with the induction of anti-PEG antibodies.[5] |
| Tumor Accumulation (EPR effect) | Moderate | Higher (for longer circulating particles) | Prolonged circulation of long-chain PEGylated nanoparticles can enhance the Enhanced Permeability and Retention (EPR) effect. |
Experimental Protocols
The following protocols provide a general framework for the functionalization of nanoparticles with this compound and their subsequent characterization. Optimization of these protocols for specific nanoparticle systems is recommended.
General Workflow for Nanoparticle Functionalization
Caption: General workflow for nanoparticle surface functionalization.
Protocol for Functionalization of Carboxylated Nanoparticles
This protocol describes the conjugation of this compound to nanoparticles with surface carboxyl groups via carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Deionized water
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.
-
Activation of Carboxyl Groups: Add EDC (e.g., 5-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 2.5-fold molar excess) to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
PEGylation: Add this compound (e.g., 10-fold molar excess relative to surface carboxyl groups) to the activated nanoparticle suspension. The reaction can proceed through the formation of an ester bond with one of the hydroxyl groups of the PEG linker.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.
-
Purification:
-
Centrifuge the reaction mixture at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).
-
Discard the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted materials.
-
-
Final Suspension: Resuspend the purified PEGylated nanoparticles in PBS or another suitable buffer for storage and further experiments.
Characterization Protocols
3.3.1. Dynamic Light Scattering (DLS) and Zeta Potential
-
Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles before and after functionalization.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl for zeta potential measurements).
-
Measure the size and zeta potential using a DLS instrument.
-
Compare the results for unfunctionalized and this compound functionalized nanoparticles. An increase in size and a shift in zeta potential towards neutrality are indicative of successful PEGylation.[2]
-
3.3.2. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the covalent attachment of the PEG linker to the nanoparticle surface.
-
Procedure:
-
Lyophilize the purified nanoparticle samples (unfunctionalized and functionalized).
-
Acquire the FTIR spectra of the lyophilized samples.
-
Look for the appearance of characteristic PEG peaks (e.g., C-O-C ether stretching around 1100 cm⁻¹) in the spectrum of the functionalized nanoparticles that are absent in the unfunctionalized nanoparticles.
-
3.3.3. Thermogravimetric Analysis (TGA)
-
Purpose: To quantify the amount of this compound grafted onto the nanoparticle surface.
-
Procedure:
-
Accurately weigh a sample of the lyophilized functionalized nanoparticles.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined heating rate (e.g., 10 °C/min).
-
The weight loss corresponding to the thermal decomposition of the PEG chains can be used to calculate the grafting density.
-
Cellular Interactions and Signaling Pathways
The interaction of nanoparticles with cells is a complex process influenced by various physicochemical properties.
Cellular Uptake Mechanisms
Caption: Cellular uptake pathway of PEGylated nanoparticles.
Functionalization with this compound is expected to reduce non-specific cellular uptake by macrophages due to the "stealth" properties of PEG.[2][3] However, for targeted drug delivery to other cell types, the shorter chain length of this compound may offer an advantage over longer chain PEGs by providing less steric hindrance for the interaction of targeting ligands with their receptors. The primary mechanism of uptake for nanoparticles is endocytosis, which can be mediated by clathrin or caveolin.
Potential Signaling Pathway Interactions
While specific data for this compound is limited, nanoparticles, in general, can induce cellular responses through various signaling pathways. A common mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, activate stress-response pathways.
Caption: Potential nanoparticle-induced signaling pathways.
It is important to note that the biocompatible and near-neutral surface charge imparted by this compound is expected to minimize the induction of these stress pathways compared to unfunctionalized or highly charged nanoparticles.[6] However, the specific cellular response will be highly dependent on the nanoparticle core material, size, and the cell type being investigated.
Conclusion
This compound is a valuable tool for the surface functionalization of nanoparticles, offering a balance of biocompatibility, stability, and synthetic versatility. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this short-chain PEG linker in the design of advanced drug delivery systems. Further optimization and characterization are essential to fully harness the benefits of this compound for specific therapeutic applications.
References
- 1. This compound | 112935-57-6 | Benchchem [benchchem.com]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanoparticles with dense poly(ethylene glycol) coatings with near neutral charge are maximally transported across lymphatics and to the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bioconjugation with Hydroxyl-Terminated PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and bioconjugation. The process of covalently attaching PEG chains to biomolecules, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics. Benefits of PEGylation include enhanced solubility, increased in vivo half-life, reduced immunogenicity, and protection from proteolytic degradation[1]. Hydroxyl-terminated PEGs are versatile starting materials for bioconjugation, as the terminal hydroxyl group can be activated or modified to react with various functional groups on biomolecules[2].
This document provides detailed application notes and experimental protocols for several common bioconjugation techniques utilizing hydroxyl-terminated PEG linkers.
Bioconjugation Chemistries
There are several strategies for employing hydroxyl-terminated PEG linkers in bioconjugation. These can be broadly categorized into two approaches: direct activation of the terminal hydroxyl group, or its conversion to a more reactive functional group. Here, we detail four common and effective methods.
Conversion to Carboxyl-PEG and EDC/NHS Activation
A widely used and versatile method involves a two-step process. First, the terminal hydroxyl group of the PEG linker is converted to a carboxylic acid. This is commonly achieved by reacting the hydroxyl-PEG with succinic anhydride, which results in a PEG-succinate with a terminal carboxyl group[3][4]. The yield for this step is typically high, often around 90%[4].
In the second step, the newly formed carboxyl group is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS)[5][6][7]. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester is then reacted with a primary amine (e.g., the N-terminus or the ε-amino group of a lysine residue on a protein) to form a stable amide bond[6][7]. This two-step approach is highly efficient and allows for controlled conjugation to amine-containing biomolecules[5][6].
Activation with N,N'-Disuccinimidyl Carbonate (DSC)
N,N'-Disuccinimidyl carbonate (DSC) is a homobifunctional crosslinker that can be used to activate hydroxyl groups directly[8]. The reaction of a hydroxyl-terminated PEG with DSC in the presence of a base, such as pyridine or triethylamine, results in the formation of a succinimidyl carbonate-activated PEG. This activated PEG is reactive towards primary amines, forming a stable carbamate linkage[8]. This method offers a more direct route to an amine-reactive PEG linker compared to the two-step conversion to a carboxylic acid.
Activation with Tresyl Chloride
Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) is another reagent used for the direct activation of hydroxyl groups[1]. The reaction of hydroxyl-PEG with tresyl chloride in an aprotic solvent in the presence of a base like pyridine activates the hydroxyl group by forming a tresylate ester. This tresyl-activated PEG is highly reactive towards primary amines, resulting in a stable secondary amine linkage. This method is known for proceeding under mild conditions and has been used for the PEGylation of various proteins[1].
Isocyanate Chemistry
Hydroxyl-terminated PEGs can be reacted with diisocyanates, such as isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HMDI), to form an isocyanate-terminated PEG. This reaction is often catalyzed by dibutyltin dilaurate (DBTL)[7]. The resulting isocyanate group is highly reactive towards nucleophiles and can be used to conjugate the PEG to biomolecules containing primary amines (forming a urea linkage) or hydroxyl groups (forming a urethane linkage)[9][10]. The urethane linkage is generally stable[11][12]. This method is particularly useful when targeting hydroxyl groups on a biomolecule or when a urea linkage is desired.
Quantitative Data Summary
The choice of conjugation chemistry depends on several factors, including the target functional group, desired linkage stability, and reaction conditions. The following table summarizes key quantitative parameters for the described methods.
| Parameter | Carboxyl-PEG + EDC/NHS | DSC Activation | Tresyl Chloride Activation | Isocyanate Chemistry |
| Target Functional Group | Primary Amine | Primary Amine | Primary Amine | Primary Amine, Hydroxyl |
| Resulting Linkage | Amide | Carbamate | Secondary Amine | Urea, Urethane |
| Linkage Stability | Very Stable | Stable | Very Stable | Very Stable |
| Typical Reaction pH | Activation: 4.5-6.0, Conjugation: 7.0-8.0[13] | 7.2-8.5 | 7.5-8.5 | Neutral to slightly basic |
| Typical Reaction Temp. | Room Temperature | Room Temperature | Room Temperature | Room Temp. to 80°C[7] |
| Typical Reaction Time | Activation: 15-30 min, Conjugation: 2 hours | 2-18 hours | 2-3 hours | Hours to days at RT, faster at elevated temp.[7] |
| Reported Efficiency/Yield | High | Good to High | Good to High | Good to High |
| Key Advantages | Well-established, high efficiency, stable linkage | Direct activation of -OH, stable linkage | Mild reaction conditions, stable linkage | Can target hydroxyls, stable linkages |
| Potential Limitations | Two-step process, EDC can have side reactions | DSC is moisture sensitive | Tresyl chloride can be harsh | Isocyanates are highly reactive and moisture sensitive |
Experimental Protocols
A general workflow for a bioconjugation experiment is outlined below.
Protocol 1: Conversion of Hydroxyl-PEG to Carboxyl-PEG and EDC/NHS Conjugation
Part A: Synthesis of Carboxyl-Terminated PEG
-
Materials and Reagents:
-
Hydroxyl-terminated PEG (HO-PEG)
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (cold)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve succinic anhydride (1.5 eq) and DMAP (0.2 eq) in anhydrous THF.
-
In a separate flask, dissolve HO-PEG (1 eq) and TEA (1.3 eq) in anhydrous THF.
-
Slowly add the HO-PEG solution to the succinic anhydride solution at 0°C with stirring under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture by removing the solvent under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the resulting carboxyl-terminated PEG (HOOC-PEG) under vacuum. The yield is typically around 90%[4].
-
Part B: EDC/NHS Conjugation to a Primary Amine-Containing Protein
-
Materials and Reagents:
-
Carboxyl-terminated PEG (HOOC-PEG)
-
Protein with primary amines (e.g., antibody, enzyme)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting columns
-
-
Procedure:
-
Dissolve the protein in Activation Buffer.
-
Dissolve HOOC-PEG, EDC, and NHS in Activation Buffer. A molar excess of PEG linker and coupling reagents over the protein is typically used (e.g., 10-50 fold molar excess of PEG).
-
Add the HOOC-PEG, EDC, and NHS solution to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Increase the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for an additional 2 hours at room temperature, or overnight at 4°C, to allow for conjugation.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM.
-
Purify the PEG-protein conjugate from excess reagents and unconjugated PEG using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)[][15][16][17].
-
Protocol 2: Activation of Hydroxyl-PEG with DSC and Conjugation
-
Materials and Reagents:
-
Hydroxyl-terminated PEG (HO-PEG)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Pyridine or triethylamine (base)
-
Protein with primary amines
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
-
Procedure:
-
Dissolve HO-PEG in the anhydrous solvent.
-
Add DSC (1.5-2.0 eq) and the base (1.5-2.0 eq) to the PEG solution.
-
Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.
-
Precipitate the activated PEG by adding the reaction mixture to cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Dissolve the DSC-activated PEG in Coupling Buffer.
-
Add the activated PEG solution to the protein solution in Coupling Buffer (typically at a 10-50 fold molar excess).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction with the quenching solution.
-
Purify the conjugate as described in Protocol 1.
-
Purification and Characterization of PEG-Protein Conjugates
Purification:
The purification of PEG-protein conjugates is crucial to remove unreacted PEG, unconjugated protein, and reaction byproducts. The most common purification techniques are:
-
Size-Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC can effectively separate the PEG-protein conjugate from the smaller, unconjugated protein and excess PEG reagents[][15][17].
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can shield the charged residues on the protein surface, leading to a change in its isoelectric point and overall charge. This allows for the separation of conjugates with different degrees of PEGylation[][15][17].
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While less common for PEGylated proteins, it can be a useful complementary technique[][17].
-
Ultrafiltration/Diafiltration: Membrane-based techniques can be used for buffer exchange and to remove low molecular weight impurities[].
Characterization:
After purification, it is essential to characterize the PEG-protein conjugate to determine the degree of PEGylation and confirm its integrity. Common characterization methods include:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein[18].
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can provide accurate molecular weight information, allowing for the determination of the number of PEG chains attached to the protein[18].
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC and RP-HPLC can be used to assess the purity of the conjugate and quantify the different PEGylated species[18][19].
-
UV-Vis Spectroscopy: Can be used to determine the protein concentration in the conjugate.
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the conjugate, which increases with the degree of PEGylation[18].
-
Circular Dichroism (CD) Spectroscopy: CD can be used to assess if the secondary and tertiary structure of the protein has been altered by the conjugation process.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. encapsula.com [encapsula.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. idosi.org [idosi.org]
- 10. researchgate.net [researchgate.net]
- 11. Searching for the Achilles’ Heel of Urethane Linkage—An Energetic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Propanol-PEG3-CH2OH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Propanol-PEG3-CH2OH, also known as triethylene glycol, as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) through click chemistry. Detailed protocols for the necessary chemical modifications and conjugation reactions are provided to guide researchers in synthesizing these potent therapeutic agents.
Introduction to this compound in PROTACs
This compound is a short, hydrophilic polyethylene glycol (PEG) derivative that has gained significant traction as a fundamental building block for linkers in PROTACs.[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[4][5]
The this compound moiety offers several advantages as a PROTAC linker:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often hydrophobic PROTAC molecule, which can enhance bioavailability.[4][6]
-
Optimal Length and Flexibility: The three-unit ethylene glycol chain provides a favorable length and degree of flexibility that can facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
-
Synthetic Tractability: The terminal hydroxyl groups of this compound are readily amenable to chemical modification, allowing for the introduction of various functional groups required for bioconjugation, most notably for click chemistry.[]
Core Application: PROTAC Synthesis via Click Chemistry
A primary application of this compound is in the assembly of PROTACs using the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7] This strategy allows for the modular and reliable connection of the target protein ligand and the E3 ligase ligand.
The general workflow for utilizing this compound in PROTAC synthesis via click chemistry involves two key stages:
-
Derivatization of the Linker: The terminal hydroxyl groups of this compound are chemically modified to introduce azide and alkyne functionalities, creating a bifunctional linker ready for conjugation.
-
Stepwise Conjugation: The derivatized linker is sequentially reacted with the E3 ligase ligand and the target protein ligand (or vice versa) using click chemistry and other conjugation methods.
Below is a logical workflow for the synthesis of a PROTAC using a this compound-derived linker.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of a PROTAC using a this compound linker. These are generalized procedures and may require optimization based on the specific properties of the ligands being used.
Protocol 1: Synthesis of a Mono-azido, Mono-alcohol PEG3 Linker
This protocol describes the selective conversion of one of the terminal hydroxyl groups of this compound to an azide.
Materials:
-
This compound (Triethylene glycol)
-
4-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Monotosylation:
-
Dissolve this compound (1 equivalent) in a minimal amount of cold (0 °C) pyridine.
-
Slowly add a solution of 4-toluenesulfonyl chloride (1 equivalent) in pyridine dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the mono-tosylated PEG3 alcohol.
-
-
Azidation:
-
Dissolve the mono-tosylated PEG3 alcohol (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the mono-azido-PEG3-alcohol.
-
Protocol 2: Synthesis of a Bifunctional Azido-Alkyne PEG3 Linker
This protocol details the conversion of the remaining hydroxyl group of the mono-azido-PEG3-alcohol to an alkyne.
Materials:
-
Mono-azido-PEG3-alcohol (from Protocol 1)
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve mono-azido-PEG3-alcohol (1 equivalent), 4-pentynoic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C and add DCC or EDC (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the azido-PEG3-alkyne linker.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the click chemistry reaction to conjugate an alkyne-functionalized ligand with an azide-functionalized linker-ligand intermediate.
Materials:
-
Azide-functionalized component (e.g., E3 ligase ligand-linker conjugate)
-
Alkyne-functionalized component (e.g., target protein ligand)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) or other suitable solvent system
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the azide-functionalized component (1 equivalent) and the alkyne-functionalized component (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action of a PROTAC molecule in inducing the degradation of a target protein of interest (POI).
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). The following table provides a template for summarizing such data, which would be populated with experimental results for a specific PROTAC synthesized using a this compound derived linker.
| PROTAC Identifier | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Example-PROTAC-1 | BRD4 | CRBN | ~15 | e.g., 25 | e.g., >90 | HeLa |
| Example-PROTAC-2 | BTK | VHL | ~15 | e.g., 50 | e.g., >85 | Ramos |
Data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of PROTAC linkers. Its physicochemical properties and synthetic accessibility make it an excellent choice for researchers in drug discovery. The application of click chemistry provides a robust and efficient method for the assembly of PROTACs using linkers derived from this building block. The protocols and information provided herein serve as a guide for the rational design and synthesis of novel protein degraders.
References
Application Note: Designing PROTACs with Flexible PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein entirely, offering a powerful strategy for targeting proteins previously considered "undruggable".[2]
A PROTAC molecule is heterobifunctional, comprising three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][5] The linker is not just a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[1][6]
This application note focuses on the use of flexible tri-ethylene glycol (PEG3) linkers in PROTAC design. PEG linkers are widely used due to their ability to enhance aqueous solubility and provide conformational flexibility.[1][] This flexibility allows the two ends of the PROTAC to orient themselves optimally for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3][]
PROTAC Mechanism of Action
The mechanism of PROTAC-induced protein degradation is a catalytic process. The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another degradation cycle.
Design and Evaluation Workflow
The development of a potent and selective PROTAC is an iterative process that involves rational design, chemical synthesis, and extensive biological evaluation. A typical workflow begins with the selection of a target and appropriate ligands, followed by linker design and PROTAC synthesis. The resulting compounds are then subjected to a cascade of assays to determine their efficacy and mechanism of action.
Data Presentation: The Impact of Linker Length
The length of the PEG linker is a critical parameter that must be optimized to achieve potent protein degradation. A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into proximity for efficient ubiquitination.[8] The table below presents hypothetical, yet representative, data for a series of PROTACs targeting Bruton's tyrosine kinase (BTK) using a CRBN E3 ligase ligand, illustrating the impact of varying PEG linker length on key performance metrics.
| PROTAC ID | Linker | BTK Binding (Kd, nM) | CRBN Binding (Kd, nM) | DC50 (nM)¹ | Dmax (%)² | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BTK-P-1 | PEG2 | 15 | 150 | >1000 | <10 | 2.1 |
| BTK-P-2 | PEG3 | 18 | 165 | 25 | 95 | 1.8 |
| BTK-P-3 | PEG4 | 20 | 170 | 5 | 98 | 1.5 |
| BTK-P-4 | PEG5 | 22 | 180 | 45 | 85 | 1.2 |
| BTK-P-5 | PEG7 | 25 | 195 | 250 | 70 | 0.8 |
¹DC50 : Concentration of PROTAC required to degrade 50% of the target protein. ²Dmax : Maximum percentage of target protein degradation achieved.
As the data illustrates, the PROTAC with the PEG4 linker (BTK-P-3) shows the highest potency. However, the PEG3-linked PROTAC (BTK-P-2) also demonstrates excellent degradation efficacy and maintains better cell permeability compared to longer-linker variants, making it a strong candidate for further development.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately evaluating PROTAC performance.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds dissolved in DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Fluorescence Polarization (FP) for Binary Binding Affinity
This assay measures the binding affinity of the PROTAC or its individual ligands to the target protein or E3 ligase.[9][10]
Materials:
-
Purified recombinant target protein or E3 ligase
-
Fluorescently-labeled tracer ligand that binds to the protein of interest
-
PROTAC compounds or unlabeled ligands
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the purified protein. The protein concentration should be chosen to yield a significant FP signal window.
-
Compound Titration: Prepare a serial dilution of the PROTAC (or unlabeled ligand) in assay buffer. Add the diluted compounds to the wells containing the protein and tracer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in mP units) of each well using a plate reader.
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor (PROTAC) concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calculate the IC50 value, which is the concentration of the PROTAC required to displace 50% of the fluorescent tracer.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, if the Kd of the tracer is known.
-
Protocol 3: In Vitro Pull-Down for Ternary Complex Formation
This protocol provides a qualitative or semi-quantitative assessment of the ability of a PROTAC to induce the formation of a POI-PROTAC-E3 ligase ternary complex.[11]
Materials:
-
His-tagged recombinant POI
-
GST-tagged recombinant E3 ligase (or vice versa)
-
PROTAC compound
-
Ni-NTA magnetic beads (for His-tagged protein) or Glutathione magnetic beads (for GST-tagged protein)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Complex Formation: In a microcentrifuge tube, combine the His-tagged POI, the GST-tagged E3 ligase, and the PROTAC compound at desired concentrations. Include controls with no PROTAC and with each protein alone. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Bead Incubation: Add pre-equilibrated Ni-NTA beads to the mixture to capture the His-tagged POI and any interacting partners. Incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the magnetic beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe separate blots with antibodies against the POI and the E3 ligase. A band for the E3 ligase in the elution fraction of the PROTAC-treated sample (but absent or weak in the no-PROTAC control) indicates the formation of a ternary complex.
Conclusion
The design of effective PROTACs requires a multi-parameter optimization process, with the linker playing a central role. Flexible PEG3 linkers offer a favorable balance of hydrophilicity and conformational freedom, often serving as an excellent starting point for PROTAC design.[][12] By employing a systematic workflow and robust biochemical and cellular assays, researchers can efficiently evaluate PROTACs with PEG3 linkers to identify potent and selective protein degraders for therapeutic development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Functionalizing Propanol-PEG3-CH2OH for Specific Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propanol-PEG3-CH2OH is a versatile, bifunctional linker molecule widely employed in bioconjugation and drug development. Its hydrophilic polyethylene glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of conjugated molecules.[1][2] The terminal primary hydroxyl groups serve as reactive handles for a variety of chemical modifications, enabling the covalent attachment of this linker to proteins, peptides, small molecule drugs, and other targeting moieties.
These application notes provide detailed protocols for the functionalization of this compound to introduce key reactive groups, including amines, azides, and alkynes. Such modifications are crucial for subsequent conjugation reactions, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Key Applications
-
PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein.[2][3][4]
-
Antibody-Drug Conjugates (ADCs): The defined length and hydrophilic nature of the PEG linker can improve the therapeutic index of ADCs by enhancing solubility and stability.
-
Peptide and Protein Modification: PEGylation with linkers like this compound can increase the in vivo half-life and reduce the immunogenicity of therapeutic proteins and peptides.
-
Surface Functionalization: Immobilization of biomolecules on surfaces for diagnostic or research applications can be achieved using this linker to create a biocompatible and protein-repellent interface.[2]
Data Presentation: Quantitative Summary of Functionalization Reactions
The following table summarizes typical reaction conditions and expected outcomes for the functionalization of this compound. Note that yields are indicative and may vary based on specific reaction conditions and scale.
| Functionalization Reaction | Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | Dichloromethane (DCM) | 16 hours | Room Temperature | >95 |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Dichloromethane (DCM) | Overnight | Room Temperature | ~50-70 |
| Azidation (from Mesylate) | Sodium azide (NaN₃) | Ethanol | 12 hours | Reflux | ~97 |
| Reduction to Amine (from Azide) | Zinc (Zn), Ammonium chloride (NH₄Cl) | THF/Water | 72 hours | Reflux | 82-99 |
| Alkynylation | Propargyl bromide, Potassium tert-butoxide | Tetrahydrofuran (THF) | 24 hours | 30°C | ~86 |
Experimental Protocols
Protocol 1: Synthesis of Propanol-PEG3-dimesylate
This protocol describes the activation of the terminal hydroxyl groups of this compound by converting them into mesylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (4 equivalents per hydroxyl group) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).[3]
-
Cool the reaction mixture in an ice bath.
-
Add methanesulfonyl chloride (4 equivalents per hydroxyl group) dropwise to the stirred solution.[3]
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.[3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the Propanol-PEG3-dimesylate product.
Protocol 2: Synthesis of Propanol-PEG3-diazide from Dimesylate
This protocol details the conversion of the activated mesylate groups to azide functionalities, which are useful for "click chemistry" reactions.
Materials:
-
Propanol-PEG3-dimesylate
-
Sodium azide (NaN₃)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Propanol-PEG3-dimesylate (1 equivalent) in ethanol in a round-bottom flask.[5]
-
Add sodium azide (2.5 equivalents per mesylate group) to the solution.[5]
-
Heat the mixture to reflux and maintain for 12 hours.[5]
-
After cooling to room temperature, concentrate the solution using a rotary evaporator.[5]
-
Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Propanol-PEG3-diazide. The expected yield is typically high, around 97%.[5]
Protocol 3: Synthesis of Propanol-PEG3-diamine from Diazide
This protocol describes the reduction of the azide groups to primary amines, which are valuable for amide bond formation and other conjugation chemistries.
Materials:
-
Propanol-PEG3-diazide
-
Zinc powder (Zn)
-
Ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) for extraction
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the Propanol-PEG3-diazide (1 equivalent) in THF in a round-bottom flask.[3]
-
Add water, ammonium chloride (4 equivalents per azide group), and zinc powder (2 equivalents per azide group) sequentially to the solution.[3]
-
Attach a reflux condenser and heat the mixture to reflux for 72 hours with vigorous stirring.[3]
-
After cooling to room temperature, dilute the reaction mixture with 1 M NaOH solution.[3]
-
Extract the aqueous mixture with DCM (5 times).[3]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Propanol-PEG3-diamine. Isolated yields are typically in the range of 82-99%.[3]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for functionalizing this compound.
References
- 1. 3.3. Synthesis of Alkyne-Terminated and IMINE-conjugated PEG (mPEG-C=N-Alkyne) [bio-protocol.org]
- 2. This compound | 112935-57-6 | Benchchem [benchchem.com]
- 3. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2004035657A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis of Propanol-PEG3-CH2OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) derivatives are widely utilized in drug delivery, bioconjugation, and materials science due to their biocompatibility, solubility, and ability to shield molecules from the immune system. The synthesis of monodisperse, or structurally uniform, PEG derivatives is crucial for reproducible performance in therapeutic and diagnostic applications. Solid-phase synthesis offers a powerful methodology for constructing well-defined oligoethylene glycol chains with specific terminal functionalities, such as the Propanol-PEG3-CH2OH derivative. This heterobifunctional linker provides a propanol group for further modification and a terminal hydroxyl group, offering versatility in the design of complex biomolecules and drug conjugates.
This application note provides a detailed protocol for the solid-phase synthesis of this compound derivatives utilizing a Wang resin support and a stepwise monomer addition strategy.
Synthesis Strategy
The solid-phase synthesis of this compound is achieved through a stepwise approach on a solid support, typically a Wang resin.[1][2] The synthesis cycle involves three key steps: deprotonation of the resin-bound hydroxyl group, coupling with a protected PEG monomer, and deprotection of the newly added monomer to allow for the next coupling cycle.[1][2][3] An overview of the workflow is presented below.
Caption: Workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
3-(Trityloxy)propan-1-ol
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
(2-(2-(2-((4-methylbenzoyl)oxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (Protected PEG3 monomer)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Protocol 1: Loading of the Propanol Linker onto Wang Resin
-
Swell the Wang resin (1 g, 1 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM and wash the resin with anhydrous DCM (3 x 10 mL).
-
Dissolve 3-(trityloxy)propan-1-ol (3 eq., 3 mmol) and 2,6-lutidine (5 eq., 5 mmol) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Stepwise PEG Chain Elongation
This protocol describes a single cycle of PEG monomer addition. Repeat steps 1-5 for each subsequent monomer addition.
-
Deprotection (Detritylation):
-
Swell the resin in anhydrous DCM (10 mL).
-
Add a solution of 3% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the 3% TFA in DCM treatment twice more.
-
Wash the resin with DCM (3 x 10 mL), 10% diisopropylethylamine (DIPEA) in DMF (2 x 10 mL), and DMF (3 x 10 mL).
-
-
Deprotonation:
-
Swell the resin in anhydrous THF (10 mL).
-
Add a 1.0 M solution of t-BuOK in THF (5 eq., 5 mmol) and agitate at room temperature for 30 minutes.[1]
-
Drain the solution and wash the resin with anhydrous THF (3 x 10 mL).
-
-
Coupling:
-
Dissolve the protected PEG monomer (3 eq., 3 mmol) in anhydrous THF (10 mL).
-
Add the monomer solution to the resin and agitate at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Repeat: Repeat steps 1-3 two more times to achieve the desired PEG3 length.
Protocol 3: Cleavage and Deprotection
-
Wash the final resin-bound product with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.[4]
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the final product, this compound, under vacuum.
Data Presentation
| Step | Reagent/Solvent | Time (hours) | Temperature (°C) | Expected Yield (%) |
| Loading | 3-(Trityloxy)propan-1-ol, 2,6-lutidine, DCM | 12 | 25 | >95 |
| Deprotection | 3% TFA in DCM | 0.1 | 25 | >99 |
| Deprotonation | 1.0 M t-BuOK in THF | 0.5 | 25 | >99 |
| Coupling (per step) | Protected PEG monomer, THF | 12 | 25 | >98 |
| Cleavage | TFA/TIS/DCM (95:2.5:2.5) | 2 | 25 | >90 |
| Overall (Estimated) | - | - | - | ~70-80 |
Signaling Pathway and Logical Relationship Diagram
The logical progression of the chemical transformations on the solid support is illustrated below.
Caption: Chemical transformations during solid-phase synthesis.
Conclusion
The solid-phase synthesis of this compound derivatives provides a reliable and efficient method for producing highly pure and well-defined PEG linkers. The protocols outlined in this application note offer a foundation for researchers to synthesize these valuable molecules for a wide range of applications in drug development and biotechnology. The stepwise nature of the synthesis allows for precise control over the PEG chain length and the introduction of various functional groups.
References
- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Stepwise Synthesis of Polyethylene Glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycols. | Semantic Scholar [semanticscholar.org]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
Application Notes and Protocols: Propanol-PEG3-CH2OH in Hydrogel Formation for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized as scaffolding materials in tissue engineering and regenerative medicine due to their high water content, biocompatibility, and tunable physical properties.[1][2][3] These synthetic hydrogels can be engineered to mimic the native extracellular matrix (ECM), providing a three-dimensional environment that supports cell adhesion, proliferation, and differentiation.[4] Propanol-PEG3-CH2OH is a linear PEG derivative with terminal hydroxyl groups that can be chemically modified to create crosslinkable macromers for hydrogel synthesis. This document provides detailed protocols for the functionalization of this compound, subsequent hydrogel formation, and characterization for tissue engineering applications.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of PEG-based hydrogels. These values can serve as a benchmark for researchers developing their own this compound hydrogel systems.
Table 1: Mechanical Properties of PEG-based Hydrogels
| Hydrogel Formulation | Polymer Concentration (wt%) | Crosslinker Ratio | Compressive Modulus (kPa) | Reference |
| 8-arm PEG-Glutaraldehyde | 3% | 0.7 | ~5 | [5] |
| 8-arm PEG-Glutaraldehyde | 5% | 1.0 | ~25 | [5] |
| PEGDM/PEO | 30:70 | - | Not Reported | [6] |
| PEGDM/PEO | 100:0 | - | 320 ± 70 | [6] |
Table 2: Swelling and Degradation Properties of PEG-based Hydrogels
| Hydrogel Formulation | Swelling Ratio (%) | Degradation Time | Reference |
| Thiol-ene Collagen-PEG | 1530 - 2840 | Not Reported | [7] |
| PEG-diester-dithiol | Not Reported | Tunable (hours to weeks) | [8] |
Table 3: Biocompatibility and Cell Viability in PEG-based Hydrogels
| Cell Type | Hydrogel System | Viability Assay | Cell Viability (%) | Time Point | Reference |
| Mesenchymal Stem Cells | Oxime-linked PEG | Live/Dead | High | Not Specified | [5] |
| G292 cells | Thiol-ene Collagen-PEG | ATPlite | >80% (with suitable photoinitiator) | Not Specified | [7] |
| HCT-116 cells | Collagen Type I | Microscopic Imaging | >90% (control) | 72 hours | [9] |
Experimental Protocols
Protocol 1: Functionalization of this compound to Propanol-PEG3-Acrylate
This protocol describes the conversion of the terminal hydroxyl groups of this compound to acrylate groups, rendering the molecule capable of undergoing photopolymerization. The reaction is an esterification using acryloyl chloride.[10]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acryloyl chloride
-
Anhydrous sodium sulfate
-
Cold diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine (TEA) to the solution (2.2 equivalents per hydroxyl group). TEA acts as a base to neutralize the HCl produced during the reaction.
-
Slowly add acryloyl chloride (2 equivalents per hydroxyl group) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Decant the ether and dry the resulting Propanol-PEG3-Acrylate product under vacuum.
-
Confirm the successful acrylation using ¹H NMR spectroscopy by observing the appearance of peaks corresponding to the acrylate protons.
Protocol 2: Hydrogel Formation by Photopolymerization
This protocol details the formation of a hydrogel from the synthesized Propanol-PEG3-Acrylate macromer using a photoinitiator and UV light.
Materials:
-
Propanol-PEG3-Acrylate
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV lamp (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare a stock solution of the photoinitiator in PBS or cell culture medium (e.g., 0.5% w/v Irgacure 2959).
-
Dissolve the Propanol-PEG3-Acrylate macromer in the photoinitiator solution to the desired final concentration (e.g., 5-20% w/v).
-
If encapsulating cells, resuspend the cells in the macromer/photoinitiator solution at the desired cell density.
-
Pipette the precursor solution into the molds of the desired shape and size.
-
Expose the precursor solution to UV light (365 nm) for a specified time (e.g., 1-10 minutes) to initiate polymerization and form the hydrogel. The exposure time will depend on the photoinitiator concentration, light intensity, and desired crosslinking density.
-
After polymerization, gently remove the hydrogels from the molds.
-
Wash the hydrogels extensively with PBS or cell culture medium to remove any unreacted components.
Protocol 3: Characterization of Hydrogel Properties
3.1 Swelling Ratio Measurement The swelling ratio provides information about the water absorption capacity of the hydrogel.
Procedure:
-
Immerse the prepared hydrogel in PBS at 37°C.
-
At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and record its weight (swollen weight, Ws).
-
Continue until the weight of the hydrogel becomes constant (equilibrium swelling).
-
Lyophilize (freeze-dry) the hydrogel to completely remove the water and record its dry weight (Wd).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
3.2 Mechanical Testing (Compressive Modulus) The compressive modulus is a measure of the hydrogel's stiffness.
Procedure:
-
Prepare cylindrical hydrogel samples of known diameter and height.
-
Use a mechanical testing machine with a compression platen.
-
Apply a compressive strain to the hydrogel at a constant rate (e.g., 0.1 mm/min).
-
Record the resulting stress.
-
The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).
3.3 Cell Viability and Proliferation Assay (Live/Dead Staining) This assay visually distinguishes between live and dead cells within the hydrogel.
Procedure:
-
Culture the cell-laden hydrogels for the desired period.
-
Prepare a staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS.
-
Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C.
-
Wash the hydrogels with PBS.
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.
Visualizations
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: ECM-mimetic hydrogel influencing cell behavior.
References
- 1. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering [mdpi.com]
- 2. polysciences.com [polysciences.com]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 112935-57-6 | Benchchem [benchchem.com]
- 5. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of PEG-based hydrogels affects tissue-engineered cartilage construct characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalized PEG hydrogels through reactive dip-coating for the formation of immunoactive barriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Using Bifunctional Polyethylene Glycol (PEG) Linkers Derived from Propanol-PEG3-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology. It enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, and enhance solubility and stability.[1][2][3] While traditional PEGylation methods often result in heterogeneous mixtures due to random conjugation, site-specific techniques offer precise control over the location of PEG attachment, preserving the protein's biological activity and leading to homogenous products.[4][5]
This document provides detailed application notes and protocols for the site-specific modification of proteins using bifunctional PEG linkers. These linkers can be conceptualized as derivatives of a Propanol-PEG3-CH2OH core, where the terminal hydroxyl groups are activated to create reactive moieties for protein conjugation. This compound itself is a hydrophilic and flexible diol, which, once functionalized, serves as a versatile scaffold for bioconjugation.[6] The protocols outlined below describe the use of common bifunctional PEG derivatives, including those targeting amine and thiol groups on proteins.
Principle of Bifunctional PEG Linkers in Protein Modification
Bifunctional PEG linkers possess two reactive ends, enabling the crosslinking of proteins or the introduction of other molecules. The general workflow for utilizing these linkers, derived from a diol precursor like this compound, is depicted below.
Figure 1: General workflow for protein modification. This diagram illustrates the synthesis of an activated bifunctional PEG linker from a diol precursor, followed by the conjugation to a target protein, and subsequent purification and analysis.
Application 1: Amine-Reactive Crosslinking Using Bifunctional NHS Ester PEGs
Homobifunctional N-hydroxysuccinimide (NHS) ester-activated PEGs are widely used for crosslinking proteins via their primary amines (N-terminus and lysine side chains).[7] By controlling the reaction conditions, site-specific modification can be favored.
Quantitative Data for Amine-Reactive PEGylation
| Parameter | Value/Range | Target Protein Example | Reference(s) |
| Molar Excess of PEG-NHS Ester | 10 to 50-fold | General Proteins | [8] |
| Molar Excess for IgG Labeling | 20-fold | Immunoglobulin G (IgG) | [6][9] |
| Resulting Linkers per IgG | 4-6 | Immunoglobulin G (IgG) | [6][9] |
| Reaction pH | 7.0-9.0 | General Proteins | [7][10] |
| Reaction Time | 30-60 min at RT, 2 hours at 4°C | General Proteins | [6][7][9] |
| Quenching Agent | Tris or Glycine | General Proteins | [7][9] |
Experimental Protocol: Protein Crosslinking with Bis-NHS-(PEG)n
This protocol is adapted for a generic protein with accessible amine groups.[7]
Materials:
-
Bis-NHS-(PEG)n crosslinker
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[7][9]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Protein Preparation:
-
Conjugation Reaction:
-
Add the Bis-NHS-(PEG)n stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).[8]
-
Ensure the final concentration of DMSO is less than 10% of the total reaction volume to maintain protein solubility.[8]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[7]
-
-
Quenching:
-
Purification:
-
Characterization:
-
Analyze the crosslinked protein products using SDS-PAGE, size exclusion chromatography (SEC), and mass spectrometry to determine the extent of modification and the distribution of species (e.g., monomers, dimers, oligomers).
-
Figure 2: Workflow for protein crosslinking. This flowchart details the key steps in crosslinking a protein using a bifunctional NHS-ester PEG linker.
Application 2: Site-Specific Cysteine Modification and Heterobifunctional Conjugation
For proteins with accessible cysteine residues, heterobifunctional linkers such as Maleimide-PEG-NHS ester can be used for site-specific modification.[8] This allows for a two-step conjugation process where the NHS ester end is first reacted with one protein, and the maleimide end is subsequently reacted with a cysteine-containing molecule.[8]
Quantitative Data for Cysteine-Reactive PEGylation
| Parameter | Value/Range | Target Residue | Reference(s) |
| Reaction pH for Maleimide | 6.5-7.5 | Cysteine | [8] |
| Molar Excess of Mal-PEG-NHS | 10 to 50-fold over amine-protein | Lysine/N-terminus | [8] |
| Reaction Time (NHS ester) | 30 min at RT, 2 hours at 4°C | Lysine/N-terminus | [8] |
| Reaction Time (Maleimide) | 30 min at RT, 2 hours at 4°C | Cysteine | [8] |
Experimental Protocol: Two-Step Conjugation with Mal-(PEG)n-NHS Ester
This protocol describes the conjugation of an amine-containing protein to a cysteine-containing molecule.[8]
Materials:
-
Mal-(PEG)n-NHS Ester
-
Amine-containing protein (Protein-NH2)
-
Cysteine-containing molecule (Molecule-SH)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Activation of Protein-NH2:
-
Purification of Activated Protein:
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This yields the maleimide-activated protein (Protein-Maleimide).
-
-
Conjugation to Molecule-SH:
-
Immediately combine the purified Protein-Maleimide with the Molecule-SH in the desired molar ratio.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[8]
-
-
Purification and Characterization:
-
Purify the final conjugate to remove any unreacted molecules.
-
Characterize the product using appropriate analytical techniques (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Figure 3: Two-step heterobifunctional conjugation. This diagram shows the process of activating an amine-containing protein with a Mal-PEG-NHS linker, followed by conjugation to a thiol-containing molecule.
Application 3: N-terminal Specific Modification with PEG-Aldehyde
Site-specific modification of the N-terminus of a protein can be achieved using PEG-aldehyde derivatives via reductive amination.[10][11] This method takes advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues, allowing for selective reaction at a mildly acidic pH.[12]
Quantitative Data for N-terminal PEGylation
| Parameter | Value/Range | Target Residue | Reference(s) |
| Reaction pH | ~6.5 | N-terminal α-amine | [12] |
| Reducing Agent | Sodium cyanoborohydride | Schiff base | [3] |
| Reaction Time | Several hours | N-terminal α-amine | [13] |
Experimental Protocol: N-terminal PEGylation with PEG-Aldehyde
Materials:
-
PEG-Aldehyde
-
Target protein
-
Reaction Buffer (e.g., 100 mM MES or phosphate buffer, pH 6.5)
-
Sodium cyanoborohydride (NaCNBH3) stock solution (handle with caution in a fume hood)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Dialysis or SEC for purification
Procedure:
-
Protein Preparation:
-
Exchange the protein into the Reaction Buffer (pH 6.5).
-
-
Conjugation Reaction:
-
Add the PEG-Aldehyde to the protein solution at a desired molar excess.
-
Add sodium cyanoborohydride to a final concentration of approximately 20 mM.
-
Incubate the reaction at room temperature for several hours (e.g., 4-24 hours), or at 4°C for a longer duration, with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris) or by proceeding directly to purification.
-
Purify the PEGylated protein using dialysis or size exclusion chromatography to remove unreacted PEG-Aldehyde and reducing agent.
-
-
Characterization:
-
Confirm N-terminal specific modification using techniques such as peptide mapping or Edman degradation, in addition to SDS-PAGE and mass spectrometry to assess the degree of PEGylation.
-
Conclusion
The site-specific modification of proteins using bifunctional PEG linkers, derived from precursors like this compound, offers a powerful approach to developing homogenous and potent protein therapeutics. By selecting the appropriate reactive functionalities and carefully controlling reaction conditions, researchers can achieve precise control over the location of PEG attachment, thereby preserving the biological function of the protein while enhancing its pharmacological properties. The protocols and data presented here provide a foundation for the successful implementation of these techniques in research and drug development.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Technical Support Center: Propanol-PEG3-CH2OH Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of Propanol-PEG3-CH2OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a monodisperse polyethylene glycol (PEG) linker. It is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] In a PROTAC, this linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of that protein.[1] The PEG3 linker provides flexibility and optimal spatial orientation, which is crucial for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
Q2: What are the common synthetic routes for producing this compound?
The synthesis typically involves a stepwise etherification or coupling reaction.[2] A common and robust method is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide or another electrophile with a good leaving group.[2] Key synthetic strategies include:
-
Anionic Ring-Opening Polymerization (AROP): Using propanol as an initiator for the polymerization of ethylene oxide can yield a propanol-terminated PEG. The chain length is controlled by the molar ratio of the monomer to the initiator.[2]
-
Stepwise Etherification: This involves deprotonating a hydroxyl group on a PEG chain with a base and then reacting it with a propyl-containing molecule that has a good leaving group (e.g., propyl tosylate).[2]
-
Solid-Phase Synthesis: Automated solid-phase synthesis can offer high efficiency and purity for creating well-defined PEG linkers.[2]
Q3: How can the progress of the reaction and the purity of the final product be assessed?
A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and validating the final product.[2] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is commonly used to separate PEG compounds and assess purity.[2] For structural confirmation and verification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[2]
Troubleshooting Guide
Q1: I am observing very low or no yield of the desired this compound product. What are the possible causes and solutions?
Low product yield is a common issue that can stem from several factors. Systematically investigating the following areas can help identify the root cause.
-
Moisture Contamination: The alkoxide intermediates used in etherification reactions are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.[3]
-
Inefficient Deprotonation: The base used may not be strong enough, or the reaction conditions may not be optimal for complete deprotonation of the PEG-hydroxyl group. Consider using a stronger base (e.g., tBuOK) or adjusting the reaction temperature.[2]
-
Poor Leaving Group: The efficiency of the Williamson ether synthesis is highly dependent on the quality of the leaving group. Tosylates (Ts) or mesylates (Ms) are generally effective.[2]
-
Suboptimal Reaction Temperature: Temperature can significantly impact reaction rates. For some etherification reactions, temperatures of 80°C or higher may be necessary.[4][5] However, excessively high temperatures can lead to side reactions or degradation.
Q2: My final product is contaminated with di-substituted byproducts (e.g., Propanol-PEG3-Propanol). How can this be prevented?
The formation of di-substituted products occurs when both ends of the starting diol-terminated PEG react.
-
Control Stoichiometry: Carefully controlling the molar ratio of the reactants is critical. Using an excess of the PEG starting material relative to the propanol derivative can favor mono-substitution.
-
Protective Group Strategy: A more robust method involves using a starting PEG material where one hydroxyl group is protected with a chemical protecting group (e.g., dimethoxytrityl, DMTr). The unprotected hydroxyl group is reacted first, followed by deprotection of the second hydroxyl group.[2]
Q3: I am struggling to purify the final product from unreacted starting materials and byproducts. What purification strategies are recommended?
Purification can be challenging due to the similar properties of PEGylated compounds.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for purification.[2] Reversed-phase HPLC (RP-HPLC) separates compounds based on hydrophobicity and is effective for PEG derivatives.[2] Size-Exclusion Chromatography (SEC) can also be used to separate molecules based on their size.[2]
-
Solvent Extraction: For removing certain impurities, liquid-liquid extraction techniques using a suitable solvent system like ethyl acetate can be employed.[4]
-
Precipitation: The product can sometimes be purified by precipitation from the reaction mixture, for example by adding diethyl ether or ethanol.[6]
Q4: My reaction results are inconsistent from one batch to the next. What factors contribute to this variability?
Batch-to-batch inconsistency often points to subtle variations in reagents or reaction conditions.
-
Reagent Quality: Ensure the purity and dryness of all solvents and reagents. Activated PEGs can be sensitive to moisture.[7]
-
Atmosphere Control: Reactions involving sensitive reagents like alkoxides should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]
-
Temperature and pH Control: Small fluctuations in temperature or pH can significantly affect reaction kinetics and side reactions.[7][8] Use a reliable temperature controller and buffered solutions where appropriate.
Data and Protocols
Key Experimental Parameters
The optimal conditions for the synthesis of this compound can vary based on the specific reagents and synthetic route chosen. The table below summarizes general parameters for related etherification and PEGylation reactions found in the literature.
| Parameter | Condition / Reagent | Rationale / Notes | Citations |
| Reaction Type | Williamson Ether Synthesis | A robust and common method for forming ether linkages. | [2] |
| Catalyst / Base | Potassium hydroxide (KOH), Potassium tert-butoxide (tBuOK), Phase Transfer Catalysts (e.g., TBAB) | Used to deprotonate the hydroxyl group, forming a reactive alkoxide. | [2][4] |
| Temperature | Room Temperature to 150°C | Temperature is highly dependent on the reactivity of the substrates. Higher temperatures can increase reaction rate but may also promote side reactions. | [4][6][9] |
| pH Range | 8.5 - 9.5 (for certain PEGylations) | The optimal pH depends on the specific functional groups involved. For etherification, basic conditions are required for deprotonation. | [10][11] |
| Solvents | Dioxane, Acetone (dried), Solvent-free conditions | Anhydrous polar aprotic solvents are often preferred. Solvent-free conditions can be more environmentally friendly. | [6][7][12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen, which can quench reactive intermediates. | [6] |
Analytical Methods for Monitoring and Characterization
| Technique | Purpose | Details | Citations |
| HPLC | Purity assessment and reaction monitoring | RP-HPLC is commonly used. Coupling with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer enhances detection. | [2] |
| NMR | Structural elucidation and confirmation | ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of propyl and PEG moieties. | [2] |
| Mass Spectrometry | Molecular weight verification | ESI-MS or MALDI-TOF can confirm the molecular weight of the final product and identify impurities. | [2][13] |
| FTIR | Functional group analysis | Can be used to track the disappearance of O-H bands and the appearance of C-O-C ether bands. | [9] |
Generalized Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a generalized example based on common laboratory procedures for ether synthesis and should be adapted and optimized for specific experimental setups.
-
Preparation: Under an inert atmosphere (N₂), dissolve HO-PEG3-CH₂OH in a suitable anhydrous solvent (e.g., THF or Dioxane) in a flame-dried round-bottom flask.
-
Deprotonation: Add a strong base (e.g., 1.1 equivalents of NaH or tBuOK) portion-wise to the solution at 0°C. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.
-
Etherification: Add 1.0 equivalent of a propyl derivative with a good leaving group (e.g., 1-bromopropane or propyl tosylate) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an optimized temperature (e.g., 60-80°C) and monitor its progress using TLC or HPLC. The reaction may take several hours to 24 hours to reach completion.[13]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by adding a saturated aqueous solution of ammonium chloride.
-
Workup & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel) or preparative HPLC to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.[2]
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low reaction yield.
References
- 1. This compound | CAS#:112935-57-6 | Chemsrc [chemsrc.com]
- 2. This compound | 112935-57-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iagi.or.id [iagi.or.id]
- 5. worldscientific.com [worldscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 9. scielo.br [scielo.br]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in PROTAC synthesis
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during PROTAC synthesis, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final PROTAC yield is very low. What are the most common causes?
Low yields in PROTAC synthesis are a frequent issue, often stemming from the multi-step nature of the synthesis and the complex, high-molecular-weight final product. The primary causes can be categorized as follows:
-
Inefficient Coupling Reactions: The linkage of the three core components (target protein ligand, linker, and E3 ligase ligand) is critical. Amide couplings, Suzuki couplings, and "click chemistry" are common methods, and each can be prone to low efficiency if not optimized.[1][2][3]
-
Steric Hindrance: The bulky nature of the protein ligands can physically block reactive sites, leading to incomplete reactions.[4][5][6][7]
-
Poor Solubility of Intermediates: As the molecule is assembled, its increasing size and complexity can lead to poor solubility in reaction solvents, causing reagents to crash out of solution and halting the reaction.
-
Side Reactions: Competing reactions can consume starting materials or lead to the formation of complex byproduct mixtures, making purification difficult and reducing the yield of the desired PROTAC.
-
Degradation of Starting Materials or Product: The complex functional groups present in the ligands and linker can be sensitive to harsh reaction conditions (e.g., strong acids, bases, or high temperatures), leading to decomposition.
-
Losses During Purification: Due to their often-high polarity and molecular weight, PROTACs can be challenging to purify, leading to significant product loss during chromatographic separation or work-up procedures.[8][9][10]
Q2: How can I improve the yield of my amide coupling reaction?
Amide bond formation is a cornerstone of PROTAC synthesis, but can be challenging with complex, sterically hindered substrates. Here are some troubleshooting strategies:
-
Choice of Coupling Reagents: Standard reagents like HATU, HBTU, or EDC/Oxyma are often effective. However, for difficult couplings, consider using more potent reagents like PyAOP or exploring different carbodiimides and additives.[11]
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF, DMA, or NMP are generally good choices. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates.
-
Base: Use a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) to neutralize acid byproducts. The amount of base can be critical, especially if starting materials are salts (e.g., TFA salts).
-
Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (e.g., 40-50 °C) may improve the reaction rate. However, be cautious of potential side reactions or degradation at higher temperatures.
-
-
Order of Reagent Addition: The order in which reagents are added can impact the outcome. Pre-activating the carboxylic acid with the coupling reagent before adding the amine is a common and often effective strategy.
Q3: My Suzuki coupling for the linker synthesis is giving a low yield. What should I try?
Suzuki couplings are powerful for forming C-C bonds in many PROTAC linkers, but can be sensitive to substrates and conditions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial, especially for sterically hindered substrates. For challenging couplings, consider using more active catalysts like those based on bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbene (NHC) ligands.[4][5]
-
Base and Solvent: The base plays a critical role in the catalytic cycle. A variety of bases can be used, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being common choices. The solvent system is also important; mixtures like dioxane/water or toluene/water are frequently used. Anhydrous conditions are often necessary.
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation).[12] Using boronic esters (e.g., pinacol esters) can improve stability and reactivity in some cases.
Q4: I'm considering using "click chemistry." What are the advantages and potential pitfalls for PROTAC synthesis?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular "click chemistry" reaction for PROTAC synthesis due to its high efficiency and reliability.[2][3][13]
-
Advantages:
-
High Yields: Click reactions are known for proceeding to high conversion with minimal byproducts.[2][3]
-
Mild Conditions: The reaction is typically performed at room temperature in a variety of solvents, including aqueous mixtures, making it compatible with sensitive functional groups.[]
-
High Reliability: The reaction is very robust and tolerant of a wide range of functional groups.
-
-
Potential Pitfalls:
-
Catalyst Removal: The copper catalyst can be difficult to remove completely from the final product, which can be problematic for biological assays.
-
Precursor Synthesis: The synthesis of the azide and alkyne-functionalized precursors can sometimes be challenging.
-
Q5: How can I minimize product loss during purification?
Purification is a major source of yield loss in PROTAC synthesis.
-
Chromatography Method:
-
Flash Chromatography: A good first step for removing major impurities, but may not provide sufficient purity for final compounds. Recovery is generally high if the separation is good.[9][15][16]
-
Preparative HPLC: Often necessary for achieving high purity (>95%). However, significant product loss can occur, with recoveries sometimes in the range of 60-90% depending on the difficulty of the separation.[10][17] To maximize recovery, optimize the gradient and loading conditions at an analytical scale first.
-
-
Work-up Procedures: Minimize the number of extraction and transfer steps to reduce physical loss of the product.
Data on Reaction Conditions and Purification
The following tables provide a summary of typical reaction conditions and expected outcomes for common synthetic and purification steps in PROTAC synthesis.
Table 1: Comparison of Common Coupling Reactions in PROTAC Synthesis
| Coupling Reaction | Typical Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Amide Coupling | Reagents: HATU, HBTU, EDC/Oxyma, PyAOP; Base: DIPEA, NMM; Solvent: DMF, DMA, NMP; Temp: RT to 50°C | 30-80%[1][11][18] | Versatile, wide range of available building blocks. | Can be low-yielding with sterically hindered substrates.[18] |
| Suzuki Coupling | Catalyst: Pd(PPh₃)₄, PdCl₂(dppf); Ligand: S-Phos, X-Phos; Base: K₂CO₃, Cs₂CO₃, K₃PO₄; Solvent: Dioxane/H₂O, Toluene/H₂O; Temp: 80-110°C | 50-95%[4][5][19] | Excellent for forming C-C bonds in linkers. | Sensitive to functional groups, requires careful optimization. |
| Click Chemistry (CuAAC) | Catalyst: CuSO₄·5H₂O; Reducing Agent: Sodium Ascorbate; Solvent: tBuOH/H₂O, DMSO; Temp: RT | >90%[2][13][20] | High yield, high functional group tolerance, mild conditions.[3][] | Requires synthesis of azide/alkyne precursors, potential for copper contamination. |
Table 2: Comparison of Common Purification Methods for PROTACs
| Purification Method | Typical Stationary Phase | Typical Mobile Phase | Typical Recovery Rate | Purity Achieved |
| Flash Chromatography | Silica Gel, C18-functionalized silica | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | >80%[9] | Moderate to High (>90%) |
| Preparative HPLC | C18, C8 | Acetonitrile/Water with 0.1% TFA or Formic Acid | 60-95%[10][17] | High (>95-99%) |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (or DMA, NMP) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Quench the reaction by adding water or saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: General Procedure for Suzuki Coupling
-
Combine the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq) in a flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3: General Procedure for Preparative HPLC Purification
-
Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the preparative HPLC column. The injection volume will depend on the column size and the concentration of the sample.
-
Run the preparative HPLC using the optimized gradient.
-
Collect fractions corresponding to the product peak, as detected by UV absorbance.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Troubleshooting decision tree for low PROTAC synthesis yield.
Caption: Generalized workflow for the modular synthesis of a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. agilent.com [agilent.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 15. selekt.biotage.com [selekt.biotage.com]
- 16. velocityscientific.com.au [velocityscientific.com.au]
- 17. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Propanol-PEG3-CH2OH Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Propanol-PEG3-CH2OH conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a monodisperse polyethylene glycol (PEG) derivative with a central chain of three ethylene oxide units, flanked by propanol groups that terminate in primary hydroxyl (-OH) functions.[1] Its bifunctional nature, with reactive hydroxyl groups, makes it a useful linker in various bioconjugation and drug delivery applications.[1] It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.[2] The PEG component enhances solubility and provides flexibility to the conjugate.[1]
Q2: What causes the aggregation of this compound conjugates?
Aggregation of PEGylated molecules, including this compound conjugates, is a multifactorial issue. Key contributors include:
-
Hydrophobic Interactions: Although PEG is hydrophilic, the molecule it is conjugated to may have hydrophobic regions that can interact and lead to aggregation. The propanol end groups also contribute some hydrophobic character.
-
High Concentrations: At concentrations above the critical aggregation concentration (CAC), individual conjugate molecules may self-assemble into larger aggregates.
-
Inappropriate Solvent/Buffer Conditions: The choice of solvent or buffer, including its pH and ionic strength, can significantly impact the stability of the conjugate.[3]
-
Temperature: Elevated temperatures can increase molecular motion and the likelihood of intermolecular interactions, leading to aggregation. Conversely, some PEG conjugates may exhibit temperature-dependent solubility, aggregating at lower temperatures.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause phase separation and concentration gradients, promoting aggregation.
Q3: How can I visually detect aggregation in my this compound conjugate solution?
Aggregation can manifest in several ways:
-
Visible Precipitation: The most obvious sign is the formation of solid particles that may settle at the bottom of the container.
-
Cloudiness or Turbidity: The solution may appear hazy or opaque, indicating the presence of suspended aggregates.
-
Increased Viscosity: An unusual increase in the solution's thickness can be a sign of aggregation.
For more sensitive detection, techniques like Dynamic Light Scattering (DLS) can be used to measure the size distribution of particles in the solution.
Troubleshooting Guides
Issue 1: My this compound conjugate has precipitated out of solution.
This is a common issue that can often be resolved by optimizing the formulation.
Troubleshooting Steps:
-
Re-dissolution:
-
Gently warm the solution (if the conjugate is thermally stable) while stirring.
-
Try sonicating the solution for a short period.
-
If the precipitate does not redissolve, it may be necessary to prepare a fresh solution.
-
-
Solvent/Buffer Optimization:
-
pH Adjustment: The solubility of the conjugated molecule can be pH-dependent. Determine the isoelectric point (pI) of your conjugate and adjust the buffer pH to be at least 1-2 units away from the pI.
-
Ionic Strength: Modify the salt concentration of your buffer. For some molecules, increasing the ionic strength can reduce aggregation by shielding electrostatic interactions. For others, high salt concentrations can lead to "salting out." Experiment with a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).
-
Co-solvents: Consider adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol, isopropanol, or DMSO to improve solubility.
-
-
Concentration Reduction:
-
Dilute the conjugate to a lower concentration. It's possible you are working above its critical aggregation concentration.
-
Diagram: Troubleshooting Precipitation
Caption: A workflow for troubleshooting precipitation of conjugates.
Issue 2: My conjugate solution is clear, but I suspect sub-visible aggregation.
Sub-visible aggregates can negatively impact experimental results without being immediately apparent.
Troubleshooting and Prevention:
-
Characterization:
-
Use Dynamic Light Scattering (DLS) to analyze the particle size distribution in your sample. A polydisperse sample with large particle sizes can indicate aggregation.
-
Size Exclusion Chromatography (SEC) can also be used to detect the presence of high molecular weight species, which are indicative of aggregation.
-
-
Preventative Measures:
-
Incorporate Excipients: The addition of stabilizing excipients to your formulation can help prevent the formation of aggregates.
-
Optimize Storage Conditions:
-
Store solutions at the recommended temperature. For many PEGylated compounds, storage at 2-8°C is preferable to freezing.[4]
-
If freezing is necessary, flash-freeze the solution in a suitable cryoprotectant (e.g., glycerol or sucrose) to minimize the formation of ice crystals and concentration gradients. Avoid slow freezing and repeated freeze-thaw cycles.
-
-
Gentle Handling: Avoid vigorous vortexing or shaking, which can introduce shear stress and promote aggregation. Gentle mixing by inversion or slow pipetting is recommended.
-
Data Presentation: Excipients for Preventing Aggregation
The following table summarizes common excipients used to prevent the aggregation of biomolecules, which may be applicable to this compound conjugates.
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5 - 10% (w/v) | Preferential exclusion, vitrification during freezing |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Inhibit protein-protein interactions, act as crowding agents |
| Surfactants | Polysorbate 80, Polysorbate 20 | 0.01 - 0.1% (v/v) | Reduce surface tension, prevent adsorption to surfaces, and disrupt hydrophobic interactions |
| Polyols | Glycerol, Mannitol | 2 - 10% (v/v) | Act as cryoprotectants and stabilizers |
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC)
This protocol outlines a general method to estimate the CAC of a this compound conjugate using a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).
Materials:
-
This compound conjugate stock solution of known concentration
-
Appropriate buffer
-
DPH stock solution in a suitable organic solvent (e.g., methanol)
-
Fluorometer
Methodology:
-
Prepare a series of dilutions of the this compound conjugate in the desired buffer, ranging from a high concentration to a very low concentration.
-
Add a small, constant amount of the DPH stock solution to each dilution. The final concentration of DPH should be in the low micromolar range.
-
Incubate the samples in the dark for a sufficient time to allow for equilibration and partitioning of the DPH into any hydrophobic microdomains of aggregates.
-
Measure the fluorescence intensity of each sample using an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity as a function of the logarithm of the conjugate concentration.
-
The CAC is the concentration at which a sharp increase in fluorescence intensity is observed, indicating the formation of aggregates and the partitioning of the hydrophobic DPH probe into these structures.
Diagram: CAC Determination Workflow
Caption: A stepwise process for determining the Critical Aggregation Concentration.
Protocol 2: Buffer and Excipient Screening for Optimal Stability
This protocol describes a high-throughput approach to screen for optimal buffer and excipient conditions to minimize aggregation.
Materials:
-
This compound conjugate
-
A variety of buffers at different pH values (e.g., citrate, phosphate, Tris)
-
Stock solutions of various excipients (sugars, amino acids, surfactants)
-
96-well plate
-
Plate reader capable of measuring turbidity (absorbance at ~350-600 nm) or a Dynamic Light Scattering (DLS) instrument with a plate reader.
Methodology:
-
In a 96-well plate, prepare a matrix of conditions by combining the this compound conjugate with different buffers and excipients at various concentrations. Include control wells with the conjugate in buffer alone.
-
Seal the plate and incubate under stress conditions to accelerate aggregation. This could be elevated temperature (e.g., 40°C) or mechanical stress (e.g., gentle shaking).
-
At various time points (e.g., 0, 24, 48, 72 hours), measure the turbidity of each well using a plate reader. An increase in absorbance indicates an increase in aggregation.
-
Alternatively, or in addition, analyze the samples from each well using DLS to determine the change in particle size and polydispersity index over time.
-
The conditions that result in the lowest turbidity and the smallest, most monodisperse particle size over time are the most stabilizing.
Diagram: Factors Influencing Conjugate Stability
Caption: Key factors that can impact the stability of this compound conjugates.
References
Technical Support Center: Optimizing PROTAC Solubility with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the solubility of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the application of PEG3 linkers.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs generally have poor solubility?
PROTACs are large, complex molecules, often with a high molecular weight (typically >700 Da) and significant lipophilicity.[][2] This "molecular obesity" places them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs.[2][3] Their structural complexity, which includes two ligands and a linker, often leads to poor aqueous solubility, posing a significant challenge for their development as therapeutic agents.[3]
Q2: How can a PEG3 linker improve the solubility of my PROTAC?
Polyethylene glycol (PEG) linkers are hydrophilic chains that can be incorporated into the PROTAC structure.[2] The repeating ether units in the PEG chain form a dynamic hydration shell, which can increase the water solubility of the overall molecule.[] Specifically, a PEG3 linker introduces three ethylene glycol units, providing a balance of increased hydrophilicity without adding excessive length or flexibility that might negatively impact other properties. By increasing the polarity of the linker region, PEG linkers can help to overcome the inherent hydrophobicity of the two ligands.
Q3: Will adding a PEG3 linker negatively affect other properties of my PROTAC, such as permeability or degradation efficiency?
It is possible. While PEG linkers are excellent for improving solubility, there can be trade-offs.[4][5]
-
Permeability: Increasing the hydrophilicity and the number of hydrogen bond acceptors with a PEG linker can sometimes decrease passive membrane permeability.[6]
-
Degradation Efficiency: The length and conformation of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7] Altering the linker may change the spatial arrangement of the two ligands, potentially impacting the efficiency of ubiquitination and subsequent degradation.
Therefore, it is crucial to experimentally evaluate the impact of a PEG3 linker on solubility, permeability, and degradation activity in parallel.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a high-throughput method often used in early drug discovery for initial screening.[4]
-
Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[4]
For initial screening and troubleshooting of solubility issues, kinetic solubility is a good starting point. For lead optimization and a more in-depth understanding, thermodynamic solubility is recommended.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your experiments.
Problem 1: My PROTAC has very low aqueous solubility, and I am unable to perform reliable in vitro assays.
Possible Cause: The high lipophilicity and molecular weight of your PROTAC are causing it to precipitate out of the aqueous buffer.
Troubleshooting Steps:
-
Introduce a PEG3 Linker: If your current linker is purely aliphatic or aromatic, synthesizing a new version with a PEG3 linker is a primary strategy to increase hydrophilicity and solubility.
-
Formulation Approaches:
-
Co-solvents: For in vitro assays, consider using a small percentage of an organic co-solvent like DMSO. However, be mindful of its potential effects on your assay.
-
Amorphous Solid Dispersions (ASDs): For in vivo studies, ASDs can enhance the dissolution rate and oral absorption of poorly soluble compounds.[3]
-
-
Measure Solubility in Biorelevant Media: The solubility of PROTACs can be significantly different in buffers that mimic the intestinal environment (e.g., FaSSIF, FeSSIF) compared to simple phosphate buffers.[2]
Problem 2: I incorporated a PEG3 linker, and while solubility improved, the cell permeability of my PROTAC decreased.
Possible Cause: The increased hydrophilicity and number of hydrogen bond acceptors from the PEG linker are hindering passive diffusion across the cell membrane.
Troubleshooting Steps:
-
Evaluate Shorter or Different Linkers:
-
If you used a PEG3 linker, consider synthesizing analogs with shorter PEG linkers (e.g., PEG2) or even a single ether or amine functionality to find a better balance.
-
Explore more rigid linkers containing cyclic structures like piperazine or piperidine, which can also improve solubility without drastically increasing the polar surface area.[2]
-
-
Promote Intramolecular Hydrogen Bonding (IMHB): Design the PROTAC to form transient intramolecular hydrogen bonds. This can "shield" the polar groups in a less polar environment (like the cell membrane), reducing the effective polarity and improving permeability. This is often referred to as the "chameleon effect".
-
Quantitative Analysis: Use assays like PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive permeability and Caco-2 assays to evaluate both passive and active transport. This will help you quantify the impact of linker modifications.
Problem 3: The PEG3 linker improved solubility, but the degradation efficiency of my PROTAC is now lower.
Possible Cause: The length or conformation of the PEG3 linker may not be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Troubleshooting Steps:
-
Vary Linker Length: Synthesize and test a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG5). The optimal linker length is highly dependent on the specific target and E3 ligase pair.
-
Change Linker Attachment Points: The points at which the linker is attached to the two ligands can significantly affect the geometry of the ternary complex. If possible, explore alternative attachment points on one or both ligands.
-
Ternary Complex Formation Assays: Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) to directly measure the formation and stability of the ternary complex with your new PROTACs. This can provide valuable insights into why degradation efficiency has changed.
Quantitative Data on Linker Modification
The following table summarizes representative data from literature, illustrating the impact of incorporating PEG and other polar linkers on the physicochemical properties of PROTACs. It is important to note that the optimal linker is system-dependent.
| PROTAC Pair | Linker Modification | Aqueous Solubility | Permeability (Papp) | Reference/Comment |
| BETd-246 vs. BETd-260 | Alkyl linker to PEG linker | Increased solubility | Decreased permeability | Illustrates the common trade-off between solubility and permeability. |
| ARV-771 Analog | PEG4 to PEG2 linker | Solubility maintained | Permeability increased | Shorter PEG linkers can sometimes improve permeability without sacrificing solubility. |
| VHL-based PROTACs | Increasing PEG units (PEG1 to PEG4) | Generally increased solubility | Generally decreased permeability | Demonstrates the trend of decreasing permeability with longer PEG chains.[6] |
Experimental Protocols
Thermodynamic Solubility Assay (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid PROTAC to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent.
-
Analysis: Determine the concentration of the PROTAC in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Precipitation: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.
-
Detection: Measure the amount of precipitated material using nephelometry (light scattering) or by centrifuging the plate and measuring the concentration of the remaining soluble compound in the supernatant by UV-Vis spectroscopy or LC-MS/MS.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Logical Workflow for Improving PROTAC Solubility
References
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PROTAC Efficiency Through Linker Design
Welcome to the technical support center for PROTAC development. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during linker length optimization for enhanced PROTAC efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
There is no single optimal linker length for all PROTACs. The ideal length is highly dependent on the specific protein of interest (POI) and the E3 ligase being recruited.[1][2] Empirical testing is necessary to determine the optimal linker length for each new PROTAC system. Generally, linkers that are too short can lead to steric clashes, preventing the formation of a stable ternary complex.[2] Conversely, excessively long linkers may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[2]
Q2: How does linker composition affect PROTAC efficiency?
Linker composition plays a critical role in a PROTAC's physicochemical properties and overall activity.[1][3]
-
Flexibility: Flexible linkers, such as those with alkyl or polyethylene glycol (PEG) chains, can allow the PROTAC to adopt various conformations to facilitate ternary complex formation.[1][4] However, excessive flexibility can have an entropic cost.[1]
-
Rigidity: More rigid linkers, incorporating elements like piperazine or piperidine rings, can help to pre-organize the PROTAC into a bioactive conformation, potentially improving potency.[5]
-
Hydrophilicity: Hydrophilic linkers, like PEGs, can improve the solubility and bioavailability of the PROTAC molecule.[4][6]
-
Hydrophobicity: Hydrophobic linkers can enhance cell permeability.[4]
Q3: What is the "hook effect" and how can I mitigate it?
The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase).[8] To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[8] Optimizing the linker to enhance ternary complex stability and cooperativity can also help reduce the hook effect.[9]
Q4: How do I choose the attachment points for the linker on the POI and E3 ligase ligands?
The attachment points, or exit vectors, of the linker are critical for achieving a productive ternary complex.[1] The linker should be attached to a solvent-exposed region of each ligand to minimize disruption of their binding to their respective proteins.[2] Analyzing the co-crystal structures of the ligands bound to their target proteins can help identify suitable attachment points.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak target degradation | 1. Inefficient ternary complex formation: The linker may be too short, too long, or have an inappropriate composition, leading to steric hindrance or an unfavorable orientation.[2] 2. Poor cell permeability: The PROTAC may not be efficiently entering the cells.[10] 3. Low ternary complex stability: The interactions within the ternary complex may be too weak or transient for efficient ubiquitination. 4. Incorrect E3 ligase selection: The chosen E3 ligase may not be expressed or active in the cell line being used.[11] | 1. Synthesize a library of PROTACs with varying linker lengths and compositions. Test different linker types (e.g., PEG, alkyl) and rigidities.[1][] 2. Assess cell permeability. [10] Modify the linker to improve its physicochemical properties, such as by incorporating more hydrophobic or hydrophilic moieties as needed.[4] 3. Perform ternary complex formation assays (e.g., NanoBRET, SPR, ITC) to assess the formation and stability of the complex.[13][] 4. Confirm E3 ligase expression in your cell model. Consider testing alternative E3 ligases.[11] |
| High DC50 value (low potency) | 1. Suboptimal linker length or composition: The linker is not ideal for facilitating a stable and productive ternary complex.[1] 2. Negative cooperativity: The binding of one protein to the PROTAC may hinder the binding of the second protein.[10] | 1. Systematically vary the linker length and composition to find the optimal arrangement for ternary complex formation.[15][16] 2. Measure the cooperativity of ternary complex formation. A linker that promotes positive cooperativity can significantly enhance potency.[17][18] |
| Low Dmax value (incomplete degradation) | 1. "Hook effect": At high concentrations, binary complex formation outcompetes ternary complex formation.[7] 2. Rapid PROTAC degradation: The PROTAC molecule itself may be unstable and quickly degraded. | 1. Perform a full dose-response experiment to identify the optimal concentration that maximizes degradation and avoids the hook effect.[8] 2. Assess the stability of your PROTAC in cellular lysates. Modify the linker to improve its metabolic stability. |
| Off-target effects or toxicity | 1. Lack of selectivity: The PROTAC may be degrading proteins other than the intended target. 2. Promiscuous warhead: The ligand for the protein of interest may bind to other proteins.[9] | 1. Modify the linker to improve selectivity. Even a small change in linker length can alter the selectivity profile.[1] 2. Perform proteomic profiling to identify off-target proteins. 3. Use a more selective warhead for your protein of interest. |
Quantitative Data Summary
The following tables summarize the impact of linker length on PROTAC efficiency from various studies.
Table 1: Effect of Linker Length on Degradation of Estrogen Receptor (ER)α [15][19]
| PROTAC ID | Linker Length (atoms) | ER Binding Affinity (IC50, nM) | % ER Degradation (at 100 nM) |
| 11 | 9 | ~10 | ~70% |
| 12 | 12 | ~10 | ~80% |
| 13 | 16 | ~10 | >95% |
| 14 | 19 | ~10 | ~60% |
| 15 | 21 | ~10 | ~50% |
Table 2: Effect of Linker Length on Degradation of TBK1 [1]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | N/A |
| 12-29 | Submicromolar | >75% |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Experimental Protocols
Ternary Complex Formation Assay: NanoBRET™
This protocol outlines a method to monitor the formation of the ternary complex in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13][20]
Materials:
-
HEK293T cells
-
Expression vector for HaloTag®-E3 ligase fusion protein
-
Expression vector for NanoLuc®-POI fusion protein
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Co-transfect HEK293T cells with the HaloTag®-E3 ligase and NanoLuc®-POI expression vectors.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension and incubate.
-
Dispense the labeled cells into the wells of a white 96-well plate.
-
Add the PROTAC at various concentrations to the wells.
-
Add the Nano-Glo® Live Cell Reagent to initiate the BRET reaction.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ternary complex formation.
Protein Degradation Assay: Western Blot
This is a standard method to quantify the reduction in the level of the target protein.[21]
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize for protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation (DC50 and Dmax).
Visualizations
Caption: The mechanism of action for a PROTAC.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Logical flow for troubleshooting PROTAC experiments.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 17. Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Propanol-PEG3-CH2OH Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of Propanol-PEG3-CH2OH and its derivatives. These molecules, characterized by their hydrophilic PEG linker, often present unique challenges during isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges stem from the physicochemical properties of the PEG linker. These derivatives are often highly polar, water-soluble, and may exist as oils or waxy solids, which complicates handling and purification.[1][2] Key difficulties include removing polar starting materials, separating the desired product from structurally similar byproducts, and dealing with the compound's poor retention on standard normal-phase silica gel.
Q2: Why is my this compound derivative not showing up on a UV detector during HPLC analysis?
A2: The basic structure of a PEG linker does not contain a significant chromophore, making it difficult to detect with standard UV-Vis detectors.[3][4] For effective analysis, consider using a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (MS).[3][4]
Q3: What are common impurities found after synthesizing a this compound derivative?
A3: Common impurities include unreacted starting materials (e.g., Propanol-PEG3-amine), excess reagents, and byproducts from side reactions.[5] Additionally, the PEG linker itself can be a source of impurities, such as formaldehyde or formic acid, which arise from oxidative degradation.[6][7] If the synthesis involves iterative steps to build the PEG chain, you may also have derivatives with shorter or longer PEG chains (e.g., PEG2, PEG4).[8][9]
Q4: Can I use standard liquid-liquid extraction for purification?
A4: While liquid-liquid extraction is a fundamental purification technique, it can be challenging for short, hydrophilic PEG derivatives. Due to their high water solubility, these compounds may not partition effectively into common organic solvents, making separation from water-soluble impurities difficult.[8]
Q5: Is reverse-phase or normal-phase chromatography better for these compounds?
A5: The choice depends on the specific derivative and the impurities present.
-
Normal-Phase Chromatography: Can be effective for removing less polar impurities. However, the highly polar nature of the target compound may lead to poor elution.[10][11]
-
Reverse-Phase Chromatography (RPC): Often the method of choice for purifying polar molecules and PEG derivatives. RPC separates compounds based on hydrophobicity and can resolve PEG chains of different lengths.[12][13][14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for very polar compounds that are not well-retained in reverse-phase. It uses a polar stationary phase (like amine-bonded silica) with a polar, aqueous-organic mobile phase.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an intractable oil or gum, making it difficult to handle and purify. | The flexible and hydrophilic nature of the PEG chain often prevents crystallization.[1] | Complexation with MgCl₂: Form a solid complex by adding magnesium chloride to a solution of your crude product. This solid can be isolated by filtration, simplifying handling and purification. The MgCl₂ can be removed later.[1] |
| Product streaks or does not move from the baseline on a normal-phase silica TLC plate. | The compound is too polar for the chosen eluent system. Silica gel's acidic nature might be causing interactions. | Increase Eluent Polarity: Try a more polar solvent system, such as Methanol/Dichloromethane.[10] Use HILIC: Employ an amine-bonded silica column with an acetonitrile/water gradient.[15] Deactivate Silica: Add a small amount of triethylamine (1-3%) to the eluent to neutralize acidic sites on the silica gel.[16] |
| Poor separation between the product and a polar impurity in reverse-phase HPLC. | The mobile phase composition is not optimized. The column chemistry may not be suitable. | Optimize Gradient: Adjust the gradient slope (make it shallower) to improve resolution. Change Mobile Phase Additive: If using TFA, try formic acid, or vice-versa, to alter selectivity. Try a Different Stationary Phase: Switch from a C18 to a C8 or a Phenyl-Hexyl column to alter hydrophobic interactions. High-resolution core-shell columns can significantly improve separation.[12] |
| Product appears to decompose on the silica gel column. | The silica gel is acidic and can catalyze the degradation of sensitive functional groups. | Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute to see if degradation occurs.[11] Use a Different Stationary Phase: Try neutral alumina or florisil.[11] Deactivate the Silica: Flush the column with a solvent system containing triethylamine before loading your sample.[16] |
| Multiple peaks are observed in the mass spectrum of the purified product. | The product may be a mixture of oligomers with different PEG chain lengths (polydispersity). The product may be degrading in the mass spectrometer source. | Confirm Starting Material Purity: Ensure the initial this compound starting material is monodisperse.[9][17] Use High-Resolution HPLC: Preparative reverse-phase HPLC can be used to isolate single, pure homologs.[13] Optimize MS Conditions: Use a softer ionization technique (e.g., ESI) and adjust source parameters to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography (for less polar impurities)
This protocol is designed to remove non-polar to moderately polar impurities from the highly polar this compound derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in methanol.
-
Spot on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 5-10% Methanol in Dichloromethane (DCM).[10]
-
Visualize the spots using a potassium permanganate stain, as PEG derivatives are often UV-inactive. The target product should ideally have an Rf value of ~0.2-0.3.[18]
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a 50:1 to 100:1 ratio of silica to crude material is a good starting point).[18]
-
Pack the column with silica gel using the chosen eluent.
-
-
Sample Loading:
-
If the crude product is soluble in a minimal amount of DCM, dissolve it and load it directly onto the column.[19]
-
If not, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained.[19] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase (e.g., 5% MeOH/DCM).
-
If separation is difficult, a gradient elution can be used, slowly increasing the percentage of methanol.[16]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Protocol 2: Preparative Reverse-Phase HPLC (for polar impurities)
This method is highly effective for purifying PEG derivatives and separating homologs of different lengths.[13]
-
Analytical Method Development:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient of 5% to 50% B over 30 minutes.
-
Detection: ELSD, CAD, or MS.[20]
-
Inject a small amount of the crude mixture to determine the retention time of the product and impurities.
-
-
Scale-Up to Preparative HPLC:
-
Use a larger preparative column (e.g., C18, 10 µm, 21.2 x 250 mm).
-
Adjust the flow rate according to the column diameter.
-
Dissolve the crude product in the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). Ensure it is fully dissolved to prevent column clogging.
-
Inject the sample onto the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the retention time determined from the analytical run.
-
Analyze the collected fractions using analytical HPLC-MS to confirm purity and identity.
-
Combine the pure fractions.
-
-
Product Recovery:
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid or oil.
-
Visualizations
Experimental Workflow
Caption: General purification workflow for this compound derivatives.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. Purification [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orgsyn.org [orgsyn.org]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. agilent.com [agilent.com]
Technical Support Center: Propanol-PEG3-CH2OH in Bioconjugation
Welcome to the technical support center for Propanol-PEG3-CH2OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments using this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in bioconjugation?
This compound is a short, discrete polyethylene glycol (PEG) linker with a defined molecular weight and a linear structure.[1] It is a bifunctional molecule, featuring a primary hydroxyl (-OH) group at both ends of a three-unit PEG chain.[1] Its primary use is as a flexible, hydrophilic spacer to connect two molecules, such as a protein and a small molecule drug, or to create more complex bioconjugates.[2][3] The PEG backbone enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][4]
Q2: What are the reactive groups on this compound?
The reactive sites are the two terminal primary hydroxyl (-CH2OH) groups.[1] These hydroxyl groups are not highly reactive on their own and typically require chemical activation to participate in common bioconjugation reactions, such as coupling to amines or thiols on a protein.[5]
Q3: What are the most common side reactions to be aware of when using this compound?
The two primary side reactions of concern are:
-
Oxidation: The terminal primary alcohol groups are susceptible to oxidation, which can form aldehydes and subsequently carboxylic acids. This can occur in the presence of oxidizing agents or even slowly over time in solution, potentially leading to a drop in pH.[6]
-
Cross-linking: Because this compound has two reactive ends, there is a significant risk of unwanted cross-linking between two biomolecules (e.g., protein-PEG-protein). This can lead to the formation of dimers, oligomers, and potentially insoluble aggregates.[7] This is a particular concern if both hydroxyl groups are activated and reacted simultaneously.
Q4: How can the terminal hydroxyl groups be activated for conjugation?
The terminal hydroxyls must be converted into more reactive functional groups. Common activation strategies include:
-
Conversion to NHS Esters: The hydroxyl groups can be reacted with a dicarboxylic acid (like succinic anhydride) and then activated with N-hydroxysuccinimide (NHS) to create an amine-reactive NHS ester.[5][8]
-
Conversion to Tosylates or Mesylates: Reaction with tosyl chloride or mesyl chloride converts the hydroxyls into good leaving groups, which can then be displaced by nucleophiles like amines or thiols.[1]
-
Oxidation to Aldehydes: Controlled oxidation can convert the terminal alcohols to aldehydes, which can then be used for "N-terminal specific" PEGylation via reductive amination.[9]
Q5: How can I minimize the risk of cross-linking with this bifunctional linker?
Controlling cross-linking is crucial. Key strategies include:
-
Molar Ratio Control: Use a significant molar excess of the PEG linker relative to the biomolecule to favor the reaction of only one end of the linker with the target.
-
Sequential Activation/Protection: Employ a protection group strategy where one hydroxyl group is protected while the other is activated and reacted. The protecting group is then removed to allow the second hydroxyl group to be functionalized in a subsequent step.
-
Purification: After the first conjugation step, purify the mono-functionalized biomolecule to remove any unreacted bifunctional linker before proceeding to the next reaction. Chromatographic methods like Size Exclusion (SEC) or Ion Exchange (IEX) are effective.[][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem: I am seeing very low or no conjugation of my protein.
-
Possible Cause 1: Inactive Linker. The terminal hydroxyl groups of this compound are not reactive towards common protein functional groups without prior activation.
-
Solution: You must first activate the hydroxyl groups to a more reactive species, such as an NHS ester (for targeting amines) or a maleimide (for targeting thiols). Ensure your activation reaction was successful before proceeding with the bioconjugation step.
-
-
Possible Cause 2: Hydrolyzed Activated Linker. If you are using an activated form of the linker (e.g., Propanol-PEG3-NHS ester), it may have hydrolyzed due to moisture. NHS esters are highly moisture-sensitive.[12]
-
Possible Cause 3: Incompatible Buffer. If using an amine-reactive linker (like an NHS ester), buffers containing primary amines (e.g., Tris or glycine) will compete with your target protein for the linker.[12]
-
Solution: Perform the conjugation reaction in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[14]
-
Problem: My protein is precipitating out of solution during the PEGylation reaction.
-
Possible Cause: Uncontrolled Cross-linking. This is the most likely cause when using a bifunctional linker. The linker is reacting with two separate protein molecules, leading to the formation of large, insoluble aggregates.[7]
-
Solution 1: Adjust the molar ratio. Increase the molar excess of the activated PEG linker to the protein. A starting point is a 5- to 10-fold molar excess.[15] This statistically favors the attachment of a single linker molecule to each protein.
-
Solution 2: Optimize reaction conditions. Lower the protein concentration to reduce the probability of intermolecular cross-linking. Perform the reaction at a lower temperature (e.g., 4°C) for a longer period to slow down the reaction rate and gain better control.[13]
-
Solution 3: Purify intermediates. If your goal is to create a hetero-bifunctional conjugate, you must purify the mono-PEGylated protein after the first reaction step before introducing the second molecule. Size exclusion chromatography (SEC) is often effective for this.[11]
-
Problem: My analytical results (e.g., HPLC, Mass Spectrometry) show multiple unexpected peaks.
-
Possible Cause 1: Oxidation of the Linker. The terminal propanol groups can oxidize to aldehydes or carboxylic acids. This creates new reactive species and changes the charge of the linker, leading to heterogeneity in the final conjugate.
-
Solution: Use high-purity, fresh linker material. Store the linker under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[15] Consider degassing your buffers before use.
-
-
Possible Cause 2: Mixture of PEGylated Species. You likely have a mixture of unmodified protein, mono-PEGylated protein, and di-PEGylated (cross-linked) protein.
-
Solution: This is a purification challenge. Use chromatography techniques to separate the different species. Ion-exchange chromatography (IEX) can separate based on changes in surface charge after PEGylation, while size-exclusion chromatography (SEC) separates based on the increase in hydrodynamic radius.[][16]
-
-
Possible Cause 3: Positional Isomers. If your protein has multiple potential conjugation sites (e.g., several lysine residues), you will likely form a mixture of isomers, with the PEG chain attached at different locations.
-
Solution: This is an inherent challenge of non-site-specific PEGylation. To confirm this, advanced analytical techniques like peptide mapping after enzymatic digestion may be required.[17] For future experiments, consider site-specific PEGylation strategies if a homogeneous product is required.
-
Summary of Potential Side Reactions and Analytical Detection
| Side Reaction / Issue | Description | Recommended Analytical Techniques |
| Oxidation | The terminal -CH2OH groups are oxidized to aldehydes (-CHO) or carboxylic acids (-COOH), introducing undesired reactivity and charge heterogeneity. | HPLC, Mass Spectrometry (MS)[17] |
| Cross-linking | The bifunctional linker connects two or more biomolecules, leading to dimers, oligomers, and aggregates. | SDS-PAGE, Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)[][18] |
| Hydrolysis | Activated functional groups (e.g., NHS esters) react with water, rendering the linker inactive for conjugation. | HPLC to quantify unreacted/hydrolyzed linker, MS to confirm conjugate mass.[19] |
| Positional Isomers | The PEG linker attaches to different sites on the biomolecule (e.g., different lysine residues), creating a heterogeneous mixture. | Ion Exchange Chromatography (IEX), Peptide Mapping after digestion, Capillary Electrophoresis (CE)[18][20] |
Experimental Protocols
Protocol 1: General Activation of this compound to an NHS Ester
(This is a representative two-step protocol. Exact conditions may need optimization.)
Step A: Carboxylation with Succinic Anhydride
-
Dissolve this compound and a 2.5-fold molar excess of succinic anhydride in a suitable anhydrous solvent (e.g., Dichloromethane).
-
Add a catalytic amount of a base like triethylamine (TEA).
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the resulting dicarboxylic acid PEG linker by column chromatography.
Step B: NHS Ester Formation
-
Dissolve the purified dicarboxylic PEG linker in anhydrous DMF or a similar solvent.
-
Add a 2.2-fold molar excess of N-Hydroxysuccinimide (NHS) and a 2.2-fold molar excess of a carbodiimide coupling agent (e.g., DCC or EDC).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the NHS ester.
-
Purify the final Propanol-PEG3-bis-NHS ester product. Store immediately under desiccated conditions at -20°C.
Protocol 2: General Protein Conjugation with an Activated NHS-PEG Linker
-
Buffer Exchange: Ensure your protein (e.g., an antibody) is in an amine-free buffer, such as PBS, at pH 7.2-7.5.[15]
-
Calculations: Determine the amount of activated PEG linker needed. For initial experiments, a 5- to 20-fold molar excess of the PEG linker over the protein is a common starting point.[14]
-
PEG Dissolution: Immediately before use, dissolve the required amount of the activated PEG-NHS ester in a dry, water-miscible solvent like DMSO or DMF.[13]
-
Conjugation: Slowly add the dissolved PEG linker solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[14]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[14] The optimal time and temperature will depend on the specific protein.
-
Quenching: Stop the reaction by adding a quenching buffer that contains primary amines, such as 1 M Tris buffer, to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts and separate the different PEGylated species using chromatography. Size exclusion chromatography (SEC) is effective for removing small molecule impurities, while ion-exchange chromatography (IEX) can help separate based on the degree of PEGylation.[][20]
Visualized Workflows and Logic
References
- 1. This compound | 112935-57-6 | Benchchem [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. Oxidation of polyethylene glycols by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. Protocol for Protein PEGylation [jenkemusa.com]
- 14. confluore.com [confluore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling the stoichiometry of Propanol-PEG3-CH2OH reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propanol-PEG3-CH2OH reactions. The focus is on controlling reaction stoichiometry to achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in controlling the stoichiometry of this compound reactions?
A1: The main challenge lies in the selective functionalization of one of the two primary hydroxyl (-OH) groups on the symmetrical this compound molecule. Achieving high yields of the mono-substituted product while minimizing the formation of di-substituted and unreacted starting material requires precise control over reaction conditions.
Q2: What are the common strategies to achieve selective mono-functionalization?
A2: The most common strategies include:
-
Stoichiometric Control: Carefully controlling the molar ratio of the reactants is crucial. Using a limiting amount of the activating or coupling reagent can favor mono-substitution.
-
Kinetic Discrimination: Exploiting subtle differences in the reaction rates of the two hydroxyl groups under specific catalytic conditions or with sterically hindered reagents can enhance selectivity.
-
Use of Protecting Groups: A multi-step approach involving the protection of one hydroxyl group, reaction at the unprotected site, and subsequent deprotection can provide excellent control.
-
Solid-Phase Synthesis: Immobilizing the this compound on a solid support can facilitate controlled, stepwise reactions to build the desired asymmetrical product.
Q3: Which analytical techniques are essential for monitoring reaction progress and characterizing the products?
A3: A combination of chromatographic and spectroscopic methods is essential for accurate analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for separating and quantifying the starting material, mono-substituted product, and di-substituted byproduct, allowing for the determination of reaction conversion and product purity.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the chemical structure of the products and determining the degree of substitution.
-
Mass Spectrometry (MS): MS is used to verify the molecular weight of the products and can help in identifying impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound reactions.
Issue 1: Low Yield of the Desired Mono-substituted Product
| Possible Cause | Suggestion |
| Incorrect Stoichiometry | Carefully re-evaluate and optimize the molar ratio of this compound to the activating/coupling reagent. A slight excess of the diol may favor mono-substitution. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature may improve selectivity by favoring the kinetic product. |
| Inefficient Catalyst | For reactions like monotosylation, ensure the catalyst (e.g., silver oxide) is fresh and active. The use of a catalyst can significantly improve the yield of the mono-substituted product.[1][4][6][7] |
| Poor Quality of Reagents | Use high-purity, anhydrous solvents and reagents to avoid side reactions that consume reactants and lower the yield. |
Issue 2: High Percentage of Di-substituted Byproduct
| Possible Cause | Suggestion |
| Excess of Activating/Coupling Reagent | Reduce the molar equivalent of the activating or coupling reagent relative to the this compound. |
| Prolonged Reaction Time | Monitor the reaction progress closely using a suitable analytical technique like TLC or HPLC and quench the reaction once the optimal yield of the mono-substituted product is achieved. |
| High Reaction Temperature | Higher temperatures can lead to over-reaction. Consider running the reaction at a lower temperature to increase selectivity. |
Issue 3: Difficulty in Purifying the Mono-substituted Product
| Possible Cause | Suggestion |
| Similar Polarity of Products | Optimize the mobile phase and stationary phase for column chromatography to achieve better separation between the mono- and di-substituted products and the starting material. Gradient elution may be necessary. |
| Co-elution of Impurities | If chromatographic separation is challenging, consider derivatizing the unreacted hydroxyl group of the mono-substituted product to alter its polarity, facilitating easier separation. The protecting group can then be removed in a subsequent step. |
| Inefficient Extraction | For liquid-liquid extractions, ensure the appropriate solvent system and pH are used to selectively extract the desired product. Multiple extractions may be necessary to improve recovery. |
Experimental Protocols
Protocol 1: Selective Monotosylation of this compound using Silver(I) Oxide
This protocol is adapted from a method known to be effective for the selective monotosylation of symmetrical diols and oligo(ethylene glycols).[1][4][6][7]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Silver(I) oxide (Ag2O)
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add silver(I) oxide (1 equivalent) and a catalytic amount of potassium iodide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the silver salts.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the monotosylated product from the ditosylated byproduct and unreacted starting material.
Quantitative Data Example for Monotosylation
The following table provides representative data on the effect of reaction conditions on the yield of mono-, di-, and un-substituted products.
| Molar Ratio (Diol:TsCl:Ag2O) | Temperature (°C) | Reaction Time (h) | Mono-tosylate Yield (%) | Di-tosylate Yield (%) | Unreacted Diol (%) |
| 1:1:1 | 0 | 4 | 75 | 15 | 10 |
| 1:1.2:1.2 | 0 | 4 | 65 | 30 | 5 |
| 1:1:1 | 25 | 2 | 50 | 40 | 10 |
| 1.2:1:1 | 0 | 4 | 80 | 10 | 10 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propanol-PEG3-CH2OH Linker In Vivo Stability
Welcome to the technical support center for the Propanol-PEG3-CH2OH linker. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the in vivo cleavage of this linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Understanding the this compound Linker
The this compound linker is a hydrophilic, flexible spacer comprised of a triethylene glycol (PEG3) core flanked by propanol groups, terminating in hydroxyl (-OH) functionalities.[1] Its structure imparts water solubility and flexibility to the molecules it connects.[1] This type of linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][3] The PEG chain helps to improve solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1]
While ether linkages, such as those in the this compound linker, are generally considered stable, understanding their potential for in vivo cleavage is critical for the development of effective and safe therapeutics.[4][5]
Troubleshooting Guide for Unexpected In Vivo Cleavage
This guide addresses potential issues related to the premature or unexpected cleavage of the this compound linker in vivo.
Issue 1: Rapid Clearance or Loss of Efficacy of the Conjugate
-
Possible Cause: Unexpected cleavage of the this compound linker leading to the separation of the conjugated molecules (e.g., payload from the targeting moiety).
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Incubate the conjugate in plasma from the relevant species (e.g., mouse, rat, human) and analyze for degradation over time.[6][7] This helps to determine if plasma components are responsible for cleavage.
-
Pharmacokinetic (PK) Study: Conduct a PK study to monitor the concentration of the intact conjugate, total antibody (if applicable), and any free payload or metabolites in circulation over time.[8] A rapid decrease in the intact conjugate concentration compared to the total antibody suggests linker instability.
-
Metabolite Identification: Analyze plasma and tissue samples to identify any metabolites. The presence of cleaved linker fragments or the unconjugated payload can confirm in vivo cleavage.
-
Issue 2: Off-Target Toxicity
-
Possible Cause: Release of the payload due to linker cleavage at non-target sites, leading to systemic toxicity.
-
Troubleshooting Steps:
-
Review Linker Chemistry: While ether bonds are generally stable, consider the possibility of oxidative cleavage, especially in microenvironments with high levels of reactive oxygen species (ROS), such as inflamed tissues or within activated immune cells.[5][9]
-
In Vitro Cellular Assays: Co-culture the conjugate with different cell types (target and non-target) and analyze for payload release and cytotoxicity. This can help identify cell types that may be promoting linker cleavage.
-
Biodistribution Studies: Perform biodistribution studies to determine where the conjugate and any released payload accumulate in the body.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms for in vivo cleavage of the this compound linker?
While the ether bonds in the this compound linker are generally stable, potential in vivo cleavage could occur through oxidative pathways.[5] In environments with high concentrations of reactive oxygen species (ROS), such as at sites of inflammation or within phagocytic cells, the ether linkages of the PEG backbone could be susceptible to oxidation, leading to chain cleavage.[5][9]
Q2: How can I assess the in vivo stability of my conjugate containing the this compound linker?
Assessing in vivo stability is a critical step.[8] The most direct method is to perform a pharmacokinetic (PK) study in an appropriate animal model.[6] This involves administering the conjugate and then collecting blood samples at various time points. These samples are then analyzed to determine the concentration of the intact conjugate, the total targeting molecule (e.g., antibody), and the free payload. A divergence in the pharmacokinetic profiles of the intact conjugate and the total targeting molecule is indicative of linker cleavage.
Q3: What analytical techniques are recommended for detecting linker cleavage?
A combination of analytical techniques is often employed:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to quantify the total antibody and the antibody-drug conjugate (ADC), allowing for the calculation of the drug-to-antibody ratio (DAR) over time.[8]
-
LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): A powerful technique for quantifying the free payload and its metabolites in plasma and tissue samples.[6] High-resolution mass spectrometry (HRMS) can also be used for metabolite identification.[8]
Q4: Are there alternative linkers that are more resistant to cleavage?
The choice of linker is highly dependent on the specific application and desired mechanism of action.[10] If the this compound linker is found to be unstable, you might consider:
-
Non-cleavable linkers: These form a stable bond between the payload and the targeting moiety.[11]
-
Cleavable linkers with different release mechanisms: These are designed to be cleaved by specific stimuli at the target site, such as specific enzymes (e.g., cathepsins), acidic pH, or a reducing environment.[4][11][12]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound linker in plasma.
Methodology:
-
Sample Preparation: Spike the test conjugate into fresh plasma (e.g., mouse, rat, human) at a final concentration relevant to the anticipated in vivo exposure.
-
Incubation: Incubate the plasma samples at 37°C for various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Analysis: At each time point, quench the reaction (e.g., by adding acetonitrile) and process the sample to extract the conjugate and any potential metabolites.
-
Quantification: Analyze the samples using LC-MS/MS to quantify the concentration of the intact conjugate over time. A decrease in concentration indicates instability.
Protocol 2: In Vivo Pharmacokinetic Study for Linker Stability Assessment
Objective: To determine the in vivo stability of the this compound linker by assessing the pharmacokinetics of the intact conjugate and free payload.
Methodology:
-
Animal Dosing: Administer a single intravenous (IV) dose of the conjugate to a cohort of rodents (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 1 week) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Intact Conjugate Quantification: Use an appropriate method (e.g., ELISA or LC-MS/MS) to measure the concentration of the intact conjugate in the plasma samples.
-
Free Payload Quantification: Use a sensitive LC-MS/MS method to measure the concentration of any released payload in the plasma.
-
-
Data Analysis: Plot the plasma concentration versus time profiles for the intact conjugate and the free payload. Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
Data Presentation
Table 1: In Vitro Plasma Stability of Conjugate X
| Time (hours) | Conjugate X Concentration (µg/mL) | % Remaining |
| 0 | 10.0 | 100 |
| 1 | 9.8 | 98 |
| 6 | 9.5 | 95 |
| 24 | 9.1 | 91 |
| 48 | 8.8 | 88 |
| 72 | 8.5 | 85 |
Table 2: In Vivo Pharmacokinetic Parameters of Conjugate Y
| Analyte | Half-life (t½, hours) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Intact Conjugate Y | 50 | 5000 | 150000 |
| Free Payload Z | 2 | 25 | 100 |
Visualizations
Caption: Troubleshooting workflow for unexpected in vivo cleavage.
Caption: Workflow for assessing in vivo linker stability.
References
- 1. This compound | 112935-57-6 | Benchchem [benchchem.com]
- 2. This compound | CAS#:112935-57-6 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 9. Ether Link Cleavage Is the Major Pathway of Iodothyronine Metabolism in the Phagocytosing Human Leukocyte and also Occurs In Vivo in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 11. purepeg.com [purepeg.com]
- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
Validation & Comparative
A Head-to-Head Battle of PROTAC Linkers: Propanol-PEG3-CH2OH vs. Alkyl Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a PROTAC's success. This guide provides a comprehensive comparison of Propanol-PEG3-CH2OH, a polyethylene glycol (PEG)-based linker, and traditional alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules tether a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is not merely a spacer but a crucial element influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of available linkers, PEG-based and alkyl linkers are the most predominantly used scaffolds in PROTAC design.[1] This guide delves into a detailed comparison of these two linker classes, with a focus on this compound as a representative PEG linker.
At a Glance: Key Differences Between this compound and Alkyl Linkers
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Polyethylene glycol chain with a propanol and hydroxyl terminus | Saturated or unsaturated hydrocarbon chain |
| Solubility | Generally enhances aqueous solubility | Generally hydrophobic, may decrease aqueous solubility |
| Flexibility | Highly flexible | Flexible, but can be more conformationally restricted than PEG |
| Cell Permeability | Can be lower due to increased polarity, but may be improved by intramolecular hydrogen bonding | Generally higher due to increased lipophilicity |
| Metabolic Stability | Can be susceptible to oxidation | Generally stable, but can be subject to hydroxylation |
| Ternary Complex Formation | Can facilitate favorable interactions and stabilize the complex | Can also support stable ternary complex formation, but may be more sensitive to length |
| Prevalence in Published PROTACs | Approximately 55% of PROTACs contain a PEG motif[1] | Approximately 30% of PROTACs solely use an alkyl chain[1] |
The Critical Role of the Linker in PROTAC Function
The linker's primary role is to bridge the protein of interest (POI) and the E3 ligase, enabling the formation of a productive ternary complex. The length, rigidity, and chemical composition of the linker dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the target protein.
Figure 1. Mechanism of action of a PROTAC, highlighting the formation of the ternary complex.
Performance Comparison: Experimental Insights
Degradation Efficacy (DC50 and Dmax)
The choice between a PEG and an alkyl linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
In one study, the replacement of a nine-atom alkyl chain with three PEG units in a PROTAC targeting CRBN resulted in significantly weaker degradation, suggesting that the introduction of ether oxygens was detrimental in that specific structural context.[1] Conversely, in the development of TBK1 degraders, PROTACs with linkers composed of varying combinations of alkyl and ether units, ranging from 12 to 29 atoms in length, all demonstrated submicromolar degradation potency.[1] This highlights that the optimal linker composition is highly dependent on the specific target and E3 ligase pair.
| PROTAC System | Linker Type | Observation | Reference |
| CRBN Degrader | Alkyl (9 atoms) | Effective degradation | [1] |
| CRBN Degrader | PEG (3 units) | Weak degradation | [1] |
| TBK1 Degrader | Alkyl/Ether mix (12-29 atoms) | Submicromolar DC50 | [1] |
| BRD4 Degrader (CRBN-based) | PEG (1-2 units) | Reduced potency (DC50 >5 µM) | [1] |
| BRD4 Degrader (CRBN-based) | PEG (0, 4-5 units) | Potent degradation (DC50 < 0.5 µM) | [1] |
Pharmacokinetic Properties
A key differentiator between PEG and alkyl linkers lies in their influence on a PROTAC's physicochemical properties, which in turn affects its pharmacokinetics.
Solubility: PEG linkers, including this compound, are generally more hydrophilic than alkyl linkers. This increased polarity can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[2] Alkyl linkers, being more lipophilic, can decrease aqueous solubility.[2]
Cell Permeability: The higher lipophilicity of alkyl linkers often translates to better passive cell permeability.[] While the increased polarity of PEG linkers can hinder cell entry, studies have shown that flexible PEG linkers can adopt conformations that shield their polar surface area through intramolecular hydrogen bonds, thereby improving permeability.[4]
Metabolic Stability: Alkyl chains are generally considered metabolically stable, though they can be susceptible to terminal oxidation.[] PEG linkers may be more prone to oxidative metabolism.[2] The inclusion of rigidifying elements, such as rings, within the linker can improve metabolic stability for both linker types.
Experimental Protocols
General Synthesis of PROTACs with Different Linkers
The synthesis of PROTACs typically involves a modular approach, allowing for the facile exchange of linkers. A common strategy is the sequential conjugation of the warhead and E3 ligase ligand to a bifunctional linker. Solid-phase synthesis has also emerged as a powerful technique for the rapid generation of PROTAC libraries with diverse linkers.[5]
Figure 2. A generalized workflow for the synthesis of PROTACs.
Example Protocol for Amide Bond Formation:
-
Activate Carboxylic Acid: To a solution of the carboxylic acid-functionalized component (either the linker-ligand intermediate or the final ligand) in a suitable solvent (e.g., DMF), add a coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA).
-
Amine Coupling: Add the amine-functionalized component to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up and purify the crude product by flash chromatography or preparative HPLC to obtain the desired PROTAC.
Evaluation of Protein Degradation by Western Blot
Western blotting is a standard method to quantify the degradation of the target protein.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. The percentage of degradation is calculated relative to a vehicle-treated control. DC50 and Dmax values can then be determined from the dose-response curve.
Assessment of Ternary Complex Formation
The ability of a PROTAC to induce the formation of a stable ternary complex is a prerequisite for its activity. Several biophysical techniques can be employed to evaluate this.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (KD) and stoichiometry. By titrating the PROTAC into a solution containing the target protein and E3 ligase, the affinity of the ternary complex can be determined.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time. One of the proteins is immobilized on a sensor chip, and the binding of the other protein in the presence of the PROTAC is measured. This allows for the determination of association and dissociation rate constants, as well as the binding affinity.
Figure 3. Methodologies for evaluating ternary complex formation.
Conclusion: A Context-Dependent Choice
The decision to employ a this compound or an alkyl linker in a PROTAC is not a one-size-fits-all scenario. The optimal choice is highly dependent on the specific biological system and the desired properties of the final molecule.
This compound and other PEG-based linkers are advantageous when improved aqueous solubility is a primary concern. Their flexibility can be beneficial for facilitating ternary complex formation, and they are readily available with a variety of functional groups for synthesis. However, their potential for lower cell permeability and metabolic instability must be considered.
Alkyl linkers often provide superior cell permeability and metabolic stability. They are synthetically straightforward and have been successfully employed in numerous potent PROTACs. However, their hydrophobicity can lead to solubility issues.
Ultimately, the rational design of PROTACs necessitates the empirical evaluation of a variety of linkers, including both PEG-based and alkyl chains of different lengths. By carefully considering the trade-offs between solubility, permeability, and stability, researchers can select the optimal linker to maximize the therapeutic potential of their targeted protein degraders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different linker strategies in the quest for novel and effective PROTAC-based therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Propanol-PEG3-CH2OH and Longer PEG Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical determinant of the ultimate performance of a bioconjugate. The length of the PEG chain, in particular, can significantly influence a molecule's solubility, stability, pharmacokinetics, and biological activity. This guide provides an objective comparison between the short-chain Propanol-PEG3-CH2OH linker and its longer-chain counterparts, supported by experimental data to inform rational linker design.
This compound is a discrete (monodisperse) PEG linker containing three ethylene glycol units, flanked by a propanol and a primary alcohol functional group.[1] Its defined structure offers precision in bioconjugation, a feature highly valued in applications such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker between a target protein ligand and an E3 ligase ligand.[1][2] Longer PEG linkers, which can range from several to hundreds of ethylene glycol units, are typically polydisperse mixtures of varying chain lengths, though discrete longer PEG linkers are also available.[3]
The selection of an appropriate PEG linker length is a balancing act. While longer linkers can enhance solubility and extend circulation half-life, they may also introduce steric hindrance, potentially reducing the biological activity of the conjugated molecule.[][5] Conversely, shorter linkers like this compound offer a more compact connection, which can be advantageous in applications where precise spatial orientation is crucial.[6]
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The length of the PEG chain directly impacts the physicochemical and pharmacokinetic properties of the resulting conjugate. The following table summarizes the general trends observed when comparing short PEG linkers (e.g., this compound) with longer PEG linkers.
| Property | This compound (and other short PEG linkers) | Longer PEG Linkers (>12 units) |
| Molecular Weight | Low and discrete | High and often polydisperse |
| Solubility | Good hydrophilicity, improves solubility of hydrophobic molecules.[3][7] | Excellent hydrophilicity, significantly enhances solubility.[3][7] |
| Steric Hindrance | Minimal steric hindrance.[8] | Can cause significant steric hindrance, potentially masking binding sites.[][5] |
| In Vivo Circulation Half-Life | Modest increase in half-life. | Substantial increase in circulation half-life with increasing length.[] |
| Immunogenicity | Generally low. | Can reduce immunogenicity of the conjugated molecule.[8] |
| Flexibility | Less flexible than longer chains.[3] | Highly flexible, allowing for better spatial orientation in some cases.[6] |
Impact of PEG Linker Length on Biological Performance: Experimental Evidence
The optimal PEG linker length is highly dependent on the specific application, such as in antibody-drug conjugates (ADCs) or PROTACs. Below is a summary of experimental findings from various studies that have investigated the influence of PEG linker length on the performance of bioconjugates.
| Application | Key Findings | Reference |
| Antibody-Drug Conjugates (ADCs) | Increasing PEG chain length (from 2 to 24 PEG units) in the drug-linker led to increased plasma and tumor exposures, and lower plasma clearances. ADCs with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to those with 2 and 4 PEG units.[9] | [9] |
| Affibody-Drug Conjugates | Insertion of 4 kDa and 10 kDa PEG chains significantly prolonged the circulation half-life (2.5- and 11.2-fold extensions, respectively) compared to a non-PEGylated conjugate. However, this was accompanied by a reduction in in vitro cytotoxicity (4.5- and 22-fold, respectively). The 10 kDa PEG conjugate showed the most ideal tumor therapeutic ability in vivo.[10] | [10] |
| PROTACs | In a study of estrogen receptor (ER)-α targeting PROTACs, a linker with a 16-atom chain length was found to be optimal for ER degradation. Shorter and longer linkers resulted in reduced efficacy.[11][12] | [11][12] |
| PROTACs (BTK degraders) | PROTACs with shorter linkers (e.g., 2 PEG units) showed impaired binding affinity for the target protein and E3 ligase, likely due to steric repulsion. Longer linkers (≥ 4 PEG units) maintained binding affinity.[13][14] | [13][14] |
| Nanocarrier Targeting | For antibody-functionalized nanocarriers targeting dendritic cells, a shorter PEG linker (0.65 kDa) was optimal for targeting a cell line, while a longer PEG linker (5 kDa) was required for specific accumulation in primary dendritic cells.[15] | [15] |
| Liposomal Drug Delivery | In folate-linked liposomal formulations, increasing the PEG-linker length from 2 kDa to 10 kDa significantly increased the in vivo tumor accumulation of the particles and resulted in a greater reduction in tumor size.[16] | [16] |
Experimental Protocols
General Protocol for PEGylation of a Protein with a Maleimide-Activated PEG Linker
This protocol describes a general procedure for the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG linker.
-
Protein Preparation: The protein of interest is genetically engineered to have a single, accessible cysteine residue for site-specific conjugation.[17]
-
Reduction of Disulfide Bonds (if necessary): If the cysteine residue is involved in a disulfide bond, the protein is treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate a free thiol group. The reducing agent is subsequently removed by dialysis or size-exclusion chromatography.
-
PEGylation Reaction:
-
The protein is dissolved in a suitable buffer, typically at a pH between 6.5 and 7.5 for maleimide chemistry.
-
The maleimide-activated PEG linker (Propanol-PEG3-maleimide or a longer chain equivalent) is added to the protein solution at a specific molar ratio (e.g., 1:1 to 1:5 protein to PEG).
-
The reaction is allowed to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by SDS-PAGE or HPLC.[7]
-
-
Quenching the Reaction: The reaction is quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide-PEG.
-
Purification of the PEGylated Protein: The PEGylated protein is purified from unreacted protein and excess PEG reagent using techniques such as ion-exchange chromatography, size-exclusion chromatography, or hydrophobic interaction chromatography.[7]
Quantitative Analysis of PEGylated Conjugates
Accurate quantification of PEGylated molecules in biological samples is crucial for pharmacokinetic and biodistribution studies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a rapid and convenient method for the analysis of PEGylated drugs. Anti-PEG antibodies can be used to capture PEGylated molecules, which are then quantified.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the quantitative analysis of PEG and PEGylated drugs. For large PEGylated proteins that are outside the detection range, the protein can be digested into smaller peptides, and a specific peptide fragment is used as a surrogate for quantification.[][18]
Visualizing the Concepts
The following diagrams, created using the DOT language, illustrate key concepts in the comparison of this compound and longer PEG linkers.
Caption: Comparison of short and long PEG linkers in bioconjugation.
Caption: A typical experimental workflow for evaluating PEGylated bioconjugates.
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
References
- 1. This compound | 112935-57-6 | Benchchem [benchchem.com]
- 2. This compound | CAS#:112935-57-6 | Chemsrc [chemsrc.com]
- 3. creativepegworks.com [creativepegworks.com]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Tale of Two Tethers: A Comparative Guide to Propanol-PEG3-CH2OH-like Non-Cleavable Linkers and Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of oncology, the design of an Antibody-Drug Conjugate (ADC) is a symphony of precisely engineered components. The linker, the crucial bridge between the targeting antibody and the cytotoxic payload, dictates the ADC's stability, efficacy, and ultimate therapeutic window. This guide provides a comprehensive comparison between a representative hydrophilic, non-cleavable linker exemplified by the Propanol-PEG3-CH2OH structure, and the widely utilized class of cleavable linkers.
While this compound is predominantly documented as a linker for Proteolysis Targeting Chimeras (PROTACs), its simple, hydrophilic polyethylene glycol (PEG) structure serves as an excellent model for a non-cleavable linker in the context of ADCs. This comparison will, therefore, focus on the performance characteristics of such non-cleavable PEGylated linkers against their cleavable counterparts, supported by experimental data and detailed protocols.
At a Glance: Non-Cleavable PEG Linkers vs. Cleavable Linkers
| Feature | Non-Cleavable Linkers (e.g., this compound type) | Cleavable Linkers (Protease, pH, Glutathione-sensitive) |
| Release Mechanism | Relies on complete lysosomal degradation of the antibody to release a payload-linker-amino acid complex.[1][2] | Triggered by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH, high glutathione, specific enzymes).[3][4] |
| Plasma Stability | Generally high, leading to a longer ADC half-life and potentially reduced off-target toxicity.[1][][6][7] | Varies by cleavage mechanism; can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[8][9] |
| Bystander Effect | Limited to no bystander effect as the released payload is typically charged and less membrane-permeable.[6][7][10] | Can induce a potent bystander effect by releasing a membrane-permeable payload that can kill neighboring antigen-negative tumor cells.[11][] |
| Payload Activity | The released metabolite (payload-linker-amino acid) must retain cytotoxic activity. Not all payloads are suitable.[2][] | Releases the payload in its native or near-native, highly potent form.[3] |
| Therapeutic Index | Potentially wider therapeutic window due to enhanced stability and reduced off-target toxicity.[1][] | Can be limited by off-target toxicity from premature payload release, but bystander effect can enhance overall efficacy.[9] |
| Tumor Penetration | PEGylation can improve solubility and potentially enhance tumor penetration. | Dependent on the overall ADC properties. |
| Ideal Application | Hematological malignancies, tumors with high and homogenous antigen expression.[6][14] | Solid tumors with heterogeneous antigen expression.[10] |
Delving Deeper: Mechanism of Action
The Deliberate Degradation of Non-Cleavable Linkers
ADCs employing non-cleavable linkers, such as a this compound type, are internalized into the target cancer cell upon antigen binding. The entire ADC is then trafficked to the lysosome, where the antibody component is completely degraded by proteases. This process releases the cytotoxic payload still attached to the linker and a single amino acid residue from the antibody. For the ADC to be effective, this payload-linker-amino acid complex must retain its cytotoxic activity.[1][2]
The Triggered Release of Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but to break apart under specific conditions prevalent in the tumor microenvironment or within cancer cells.[3] This "triggered release" can be achieved through several mechanisms:
-
Protease-cleavable linkers: These linkers, often containing dipeptides like valine-citrulline (Val-Cit), are cleaved by enzymes such as cathepsin B, which are highly active in the lysosome.[4]
-
pH-sensitive linkers: These linkers, for example, containing a hydrazone bond, are stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[3]
-
Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is readily cleaved by the high concentration of glutathione in the cytoplasm of cancer cells.[3]
The cleavage of the linker releases the payload in its unmodified, highly potent form, which can then exert its cytotoxic effect. If the payload is membrane-permeable, it can diffuse out of the cell and kill neighboring cancer cells, a phenomenon known as the bystander effect.[11][]
Performance Data: A Comparative Overview
Direct comparative data for a this compound linker in an ADC is not available in the public domain. However, we can extrapolate from studies on other non-cleavable PEGylated linkers. A study on a non-cleavable Amino-PEG6-based linker provides valuable insights into the performance of this class of linkers.[15][16]
| Parameter | Non-Cleavable Amino-PEG6-MMAD ADC[15][16] | Cleavable Val-Cit-MMAE ADC (Typical Values) |
| Plasma Stability (Mouse) | High stability of the linker itself, though some payload degradation was observed depending on the conjugation site. | Can be susceptible to cleavage by mouse carboxylesterase, leading to premature payload release.[17] |
| In Vitro Cytotoxicity (IC50) | Potent, in the picomolar to low nanomolar range, but highly dependent on efficient internalization and lysosomal processing. | Highly potent, typically in the picomolar to low nanomolar range. |
| In Vivo Efficacy | Strong, dose-dependent anti-tumor activity in xenograft models. Efficacy is highly correlated with linker stability.[14][18] | Potent anti-tumor activity, which can be enhanced by the bystander effect. |
| Bystander Effect | Minimal to none.[19] | Can be significant, contributing to efficacy in heterogeneous tumors.[19][20] |
Experimental Protocols
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 144 hours).
-
Analyze the samples using methods such as:
-
Hydrophobic Interaction Chromatography (HIC): To monitor changes in the drug-to-antibody ratio (DAR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of intact ADC and detect the presence of free payload.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.
-
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. books.rsc.org [books.rsc.org]
- 3. biotechinformers.com [biotechinformers.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 16. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - Comparative efficacy studies of non-cleavable ADCs. - Public Library of Science - Figshare [plos.figshare.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. agilent.com [agilent.com]
A Comparative Guide to the Analytical Characterization of Propanol-PEG3-CH2OH
For researchers, scientists, and drug development professionals working with PEGylated compounds, precise characterization is paramount to ensure purity, structural integrity, and performance. Propanol-PEG3-CH2OH, a discrete polyethylene glycol (PEG) linker, offers a defined chain length, which simplifies analysis compared to its polydisperse counterparts.[1] This guide provides a comparative overview of the key analytical methods for the comprehensive characterization of this compound, complete with experimental protocols and comparative data.
The primary analytical techniques for characterizing this bifunctional PEG linker include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[1] Each method provides unique and complementary information essential for a complete quality control profile.
Workflow for Characterization
A typical analytical workflow for the characterization of this compound involves a multi-step process to confirm its identity, structure, purity, and stability.
Caption: Experimental workflow for this compound characterization.
Comparative Overview of Key Analytical Methods
The selection of an analytical method depends on the specific information required. NMR provides detailed structural information, MS confirms the exact molecular mass, and HPLC is the gold standard for purity determination.
| Technique | Primary Application | Information Obtained | Strengths | Weaknesses |
| ¹H and ¹³C NMR | Structural Elucidation & Confirmation | - Proton and carbon environments- Connectivity of atoms- Confirmation of functional groups (-OH, -CH2-)- Ratio of PEG units to end-groups | - Non-destructive- Provides unambiguous structural information- Quantitative | - Relatively low sensitivity- Requires deuterated solvents |
| ESI-MS | Molecular Weight Determination | - Exact molecular mass of the compound- Identification of adducts (e.g., [M+Na]⁺, [M+K]⁺)- Isotopic distribution | - High sensitivity and accuracy- Provides definitive molecular weight | - Can be destructive- Provides limited structural information alone- Potential for ion suppression |
| RP-HPLC | Purity Assessment & Quantification | - Percentage purity of the main compound- Detection and quantification of impurities- Retention time for identity confirmation | - High resolution and reproducibility- Well-established for purity analysis- Can be coupled with various detectors (UV, CAD, MS) | - Lack of a strong chromophore in PEG requires non-UV detectors (e.g., CAD, ELSD, RI) for optimal sensitivity[2][] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are typical protocols for the primary characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the molecule.
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation : Accurately weigh and dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay : 1-5 seconds.
-
-
Data Analysis : Integrate the peaks corresponding to the propanol end-groups and the PEG ethylene oxide units. The integration ratio should match the theoretical proton count of the structure. Chemical shifts are reported in parts per million (ppm) relative to the internal standard. For large polymers, it is important to correctly identify and account for ¹³C satellite peaks to ensure accurate quantification.[4][5]
Expected ¹H NMR Data (in D₂O):
-
~3.7 ppm (t) : -CH₂-OH protons of the propanol group.
-
~3.6 ppm (m) : -O-CH₂-CH₂-O- protons of the PEG backbone.
-
~3.5 ppm (t) : -CH₂-CH₂-OH protons of the propanol group.
-
~1.8 ppm (m) : -CH₂-CH₂-CH₂- protons of the propanol group.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to precisely determine the molecular weight of the compound.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Sample Preparation : Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion and Acquisition :
-
Mode : Positive ion mode is typical for PEG compounds, often forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Infusion Rate : 5-10 µL/min.
-
Mass Range : Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis : The theoretical molecular weight of this compound is 222.28 g/mol .[1] The obtained mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ (m/z 223.29) or, more commonly, a sodium adduct [M+Na]⁺ (m/z 245.27).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the primary method for assessing the purity of this compound. Since PEG lacks a strong UV chromophore, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are preferred for accurate quantification.[2][]
-
Instrumentation : HPLC system with a suitable detector (CAD or ELSD recommended).
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A suitable gradient from high aqueous content to high organic content. For example, 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30-40 °C.
-
Injection Volume : 5-10 µL.
-
-
Sample Preparation : Prepare a solution of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak.
Quantitative Data Summary
The following table summarizes the expected quantitative results from the characterization of a high-quality this compound sample.
| Parameter | Method | Expected Result |
| Identity Confirmation | ¹H NMR | Spectrum consistent with the proposed structure; correct integration ratios. |
| Molecular Weight | ESI-MS | [M+Na]⁺ at m/z 245.27 ± 0.05 |
| Purity | RP-HPLC-CAD/ELSD | ≥ 95% |
| Appearance | Visual | Colorless to pale yellow liquid |
Comparison of Analytical Information
Different techniques provide overlapping yet distinct pieces of information that, when combined, create a comprehensive characterization profile.
Caption: Logical relationships between analytical techniques and data.
Alternative and Complementary Methods
While NMR, MS, and HPLC are the core techniques, other methods can provide valuable information:
-
Size-Exclusion Chromatography (SEC) : Useful for detecting higher molecular weight impurities or aggregates, although less critical for a discrete molecule like PEG3 compared to large, polydisperse PEGs.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for identifying and quantifying volatile impurities or residual solvents from the synthesis process.
-
Karl Fischer Titration : The standard method for accurately determining the water content in the sample.
By employing a combination of these orthogonal analytical methods, researchers and developers can ensure the quality, consistency, and reliability of this compound for its intended applications in drug development and bioconjugation.
References
- 1. This compound | 112935-57-6 | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of Propanol-PEG3-CH2OH Conjugates: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) has revolutionized drug discovery. A key component of these heterobifunctional molecules is the linker, which connects the target-binding and E3 ligase-recruiting moieties. The Propanol-PEG3-CH2OH linker, a short, flexible, and hydrophilic polyethylene glycol (PEG)-based chain, is a common motif in PROTAC design. Its chemical properties influence the solubility, permeability, and ternary complex formation of the final conjugate. Accurate and comprehensive mass spectrometry (MS) analysis is therefore critical for the characterization, quantification, and optimization of drug candidates incorporating this linker.
This guide provides a comparative overview of two primary mass spectrometry techniques for the analysis of this compound conjugates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification and fragmentation analysis, and Native Electrospray Ionization Mass Spectrometry (Native ESI-MS) for the characterization of non-covalent protein-ligand complexes.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends largely on the analytical question being addressed. LC-MS/MS is the gold standard for quantitative analysis and structural elucidation of the conjugate itself, while native ESI-MS provides invaluable insights into the biologically relevant ternary complex formation.
| Feature | LC-MS/MS | Native ESI-MS |
| Primary Application | Quantification in biological matrices, fragmentation analysis, metabolite identification. | Characterization of intact non-covalent protein-PROTAC complexes (binary and ternary). |
| Sample State | Denatured | Native, folded protein complexes |
| Ionization Source | Electrospray Ionization (ESI) | Nano-electrospray Ionization (nESI) |
| Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), Orbitrap | Time-of-Flight (TOF), Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Key Insights | Pharmacokinetics (PK), drug metabolism, structural integrity of the conjugate. | Stoichiometry of binding, cooperativity, ternary complex stability. |
| Strengths | High sensitivity, high throughput, quantitative accuracy. | Preservation of non-covalent interactions, direct observation of biological complexes. |
| Limitations | Does not provide information on non-covalent interactions. | Less suited for quantification in complex matrices, lower throughput than LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of a hypothetical this compound conjugate using LC-MS/MS and Native ESI-MS.
LC-MS/MS for Quantification and Fragmentation Analysis
This protocol is designed for the quantification of a this compound-containing PROTAC in a biological matrix (e.g., plasma) and for elucidating its fragmentation pattern.
a. Sample Preparation
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50% acetonitrile in water.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. Collision energy should be optimized for each transition.
Native ESI-MS for Ternary Complex Analysis
This protocol is designed to analyze the formation and stoichiometry of the ternary complex between a target protein (POI), an E3 ligase, and a this compound-containing PROTAC.[1][2]
a. Sample Preparation
-
Buffer Exchange: Individually buffer-exchange the POI and E3 ligase into a volatile buffer such as 200 mM ammonium acetate (pH 7.4).
-
Complex Formation: Incubate the POI and E3 ligase with the PROTAC at desired molar ratios (e.g., 1:1:5) in the ammonium acetate buffer for 30 minutes at room temperature. The final protein concentrations are typically in the low micromolar range.
b. Mass Spectrometry (Q-TOF or Orbitrap)
-
Ionization Mode: Positive nano-electrospray ionization (nESI+).
-
Capillary Voltage: 1.2-1.6 kV.[1]
-
Source Temperature: 40-80°C.[1]
-
Cone Voltage: 50-150 V (optimized to preserve non-covalent interactions).
-
Collision Energy (Trap): Low energy (5-20 eV) to gently desolvate the ions without disrupting the complex.
-
Mass Range: A wide m/z range (e.g., 1000-10000) to detect all species, from individual proteins to the ternary complex.
Data Presentation and Visualization
Clear presentation of quantitative data and visualization of complex biological processes are essential for interpretation and communication of results.
Quantitative Data Summary
The following table presents hypothetical quantitative data comparing the performance of LC-MS/MS and Native ESI-MS for the analysis of a this compound conjugate.
| Parameter | LC-MS/MS (in Plasma) | Native ESI-MS (in vitro) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Not Applicable |
| Linear Dynamic Range | 1 - 1000 ng/mL | Not Applicable |
| Precision (%CV) | < 15% | Not Applicable |
| Accuracy (%RE) | ± 15% | Not Applicable |
| Relative Ternary Complex Abundance | Not Applicable | Signal intensity ratio (Ternary/Total) |
Visualizations
Caption: Comparative experimental workflows for LC-MS/MS and Native ESI-MS analysis.
Caption: Proposed CID fragmentation pathway for a this compound conjugate.[3][4]
Caption: Schematic of PROTAC-mediated ternary complex formation.
This guide provides a foundational understanding of the mass spectrometric techniques available for the analysis of this compound conjugates. The selection of the most appropriate method will ultimately depend on the specific goals of the research, whether it be for quantitative pharmacokinetic studies or for detailed biophysical characterization of the drug's mechanism of action.
References
- 1. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of Propanol-PEG3-CH2OH: A Comparative Guide Using NMR Spectroscopy
This guide provides a comprehensive comparison and methodology for the structural validation of Propanol-PEG3-CH2OH using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who utilize polymer-small molecule conjugates. The data presented herein is predictive, based on established chemical shifts of the constituent propanol and polyethylene glycol (PEG) fragments, offering a benchmark for experimental validation.
Predicted NMR Data for this compound
The proposed structure for this compound is CH₃-CH₂-CH₂-O-(CH₂-CH₂-O)₃-H. The expected ¹H and ¹³C NMR spectral data are summarized below. These tables provide a quantitative basis for confirming the successful synthesis and purity of the target molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃- | a | ~ 0.94 | Triplet | 3H |
| -CH₂-CH₃ | b | ~ 1.57 | Sextet | 2H |
| -CH₂-O- (Propyl) | c | ~ 3.5 - 3.6 | Triplet | 2H |
| -O-(CH₂-CH₂)₃-O- | d,e,f | ~ 3.6 - 3.7 | Multiplet | 10H |
| -CH₂-OH (Terminal PEG) | g | ~ 3.7 - 3.8 | Triplet | 2H |
| -OH | h | Variable (~2.3, exchangeable) | Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ -CH₂-CH₂- | ~ 10 - 11 |
| CH₃-CH₂ -CH₂- | ~ 22 - 23 |
| -CH₂ -OH (Terminal PEG) | ~ 61 - 62 |
| C H₃-CH₂-CH₂ -O- | ~ 70 - 73 (Multiple Peaks) |
| -O-(CH₂ -CH₂ )₃-O- | ~ 70 - 73 (Multiple Peaks) |
Comparative Analysis: Propanol and PEG Precursors
Structural confirmation relies on comparing the spectrum of the final product to its precursors. The key changes occur at the linkage point. The chemical shift of the propanol -CH₂-OH group (around 3.58 ppm in ¹H and ~65 ppm in ¹³C) will shift upon forming an ether bond.[1] Similarly, the PEG terminal -OH signals will be replaced by the signals from the propanol moiety. The main PEG backbone signal, a prominent singlet around 3.6 ppm in ¹H NMR and a sharp peak around 70 ppm in ¹³C NMR, will remain a dominant feature in the product spectrum.[2][3]
Table 3: Comparative ¹H NMR Chemical Shifts (ppm)
| Functional Group | 1-Propanol (Precursor) | PEG (Precursor) | This compound (Product) |
| CH₃ -CH₂- | ~ 0.94 | N/A | ~ 0.94 |
| -CH₂ -CH₃ | ~ 1.57 | N/A | ~ 1.57 |
| -CH₂ -OH / -CH₂ -O- | ~ 3.58 | ~ 3.7 | ~ 3.5 - 3.6 (Propyl) |
| PEG Backbone (-O-CH₂-CH₂-) | N/A | ~ 3.6 | ~ 3.6 - 3.7 |
| Terminal -CH₂ -OH | ~ 3.58 | ~ 3.7 | ~ 3.7 - 3.8 |
| -OH | ~ 2.26[1] | Variable | Variable |
Workflow for NMR Structural Validation
The logical process for validating the structure of this compound using NMR spectroscopy involves sequential analysis of ¹H and ¹³C NMR data to confirm the presence of all expected structural motifs and the correct connectivity.
Caption: Logical workflow for the structural validation of this compound via NMR.
Experimental Protocol: NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Solvent: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice.[4] For observing exchangeable protons like -OH, Deuterium Oxide (D₂O) can also be used or added in a "D₂O shake" experiment to confirm the -OH peak's identity.[1][4]
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[4]
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & Calibration:
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer for better signal resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Relaxation Delay (d1): 2 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Identify peak multiplicities (singlet, doublet, triplet, etc.) to deduce information about neighboring protons.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - 13C spectra of PEG and other hydrophilic polymers. - Public Library of Science - Figshare [plos.figshare.com]
- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to HPLC Purification and Analysis of PEGylated Compounds
For researchers, scientists, and drug development professionals, the effective purification and analysis of PEGylated compounds are critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common High-Performance Liquid Chromatography (HPLC) techniques, supported by experimental data and detailed protocols, to aid in the selection and optimization of analytical methods for these complex biomolecules.
Introduction to PEGylation and Analytical Challenges
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. This modification can enhance solubility, increase serum half-life, and reduce immunogenicity.[1]
However, the PEGylation process often results in a heterogeneous mixture containing the native (unmodified) protein, multi-PEGylated species, and positional isomers. Furthermore, the PEG reagents themselves are typically polydisperse.[2] This heterogeneity presents significant analytical challenges, requiring high-resolution techniques to separate and quantify the various components accurately. HPLC is a powerful and versatile tool for this purpose, offering several chromatographic modes tailored to the different physicochemical properties of PEGylated compounds.[][4]
Comparison of HPLC Purification and Analysis Techniques
The choice of HPLC method depends on the specific properties of the PEGylated compound and the analytical goal (e.g., purity assessment, quantification of free PEG, or separation of isomers). The most common techniques are Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Size-Exclusion Chromatography (SEC)
Principle of Separation: SEC separates molecules based on their hydrodynamic radius (size) in solution. Larger molecules, such as PEGylated proteins, travel a shorter path through the porous stationary phase and elute earlier than smaller molecules like the native protein and free PEG.[5] The addition of PEG chains significantly increases the hydrodynamic volume of a protein, making SEC a straightforward method for separating based on the degree of PEGylation.[1]
Performance Comparison:
| Parameter | Performance Metric | Column Example(s) | Mobile Phase Example | Observations & Citations |
| Resolution | Resolution between free PEG and PEG-conjugate: 1.7 | Shodex Protein KW803 + KW804 (in series) | 20 mM HEPES, pH 6.5 | Achieved good separation of free PEG, PEG-conjugate, and non-PEGylated protein.[6] |
| Resolution between free PEG and non-PEGylated protein: 2.0 | Shodex Protein KW803 + KW804 (in series) | 20 mM HEPES, pH 6.5 | [6] | |
| Resolution of di-PEG, mono-PEG, and native Lysozyme | TSKgel G3000SWXL | Phosphate Buffer | Species were successfully resolved based on the number of attached PEG moieties.[7] | |
| Recovery | Spiked free PEG in PEG-conjugate sample: 78-120% | Shodex Protein KW803 + KW804 (in series) | 20 mM HEPES, pH 6.5 | Recovery was assessed in the range of 10 to 250 µg/mL of free PEG.[6] |
| Precision (RSD) | Retention Time: ≤ 0.09% | Shodex Protein KW803 + KW804 (in series) | 20 mM HEPES, pH 6.5 | Excellent precision for intra- and inter-day measurements.[6] |
| Peak Area: ≤ 2.9% | Shodex Protein KW803 + KW804 (in series) | 20 mM HEPES, pH 6.5 | [6] |
Advantages and Disadvantages:
-
Advantages:
-
Intuitive separation based on size.
-
Good for separating species with different numbers of PEG chains.[7]
-
Mild, non-denaturing mobile phase conditions preserve protein structure.
-
-
Disadvantages:
-
Low resolution, especially for positional isomers or when the PEG size is small.
-
Limited ability to resolve PEGylated species from unreacted PEG when their sizes are similar.[4]
-
Lower loading capacity compared to other methods.
-
Reversed-Phase HPLC (RP-HPLC)
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. Analytes are retained on a nonpolar stationary phase (e.g., C4, C8, C18) and eluted with a gradient of increasing organic solvent. PEGylation can either increase or decrease the overall hydrophobicity of a protein, leading to shifts in retention time. RP-HPLC is highly effective at separating positional isomers due to subtle differences in their interaction with the stationary phase.
Performance Comparison:
| Parameter | Performance Metric | Column Example(s) | Mobile Phase Example | Observations & Citations |
| Resolution | Comparison of C4 vs. C18 for various PEGylated proteins | Jupiter 300 C4, Jupiter 300 C18 | Water/Acetonitrile with 0.1% TFA | C4 columns generally provided better resolution of PEGylated forms compared to C18.[8] |
| Separation of PEGylated insulin isomers | Jupiter 300 C4 | Water/Acetonitrile with 0.1% TFA | C4 column showed superior resolution of PEGylated insulin isomers.[8] | |
| Recovery | Not explicitly quantified in the provided search results. | - | - | Elevated temperatures (e.g., 45-80°C) are often used to improve peak shape and recovery.[8][9] |
| Precision (RSD) | Peak Area (Insulin PEGylation): < 2% | MAbPac RP | Water/Acetonitrile with 0.1% TFA | Good precision was achieved for the analysis of an insulin PEGylation reaction.[10] |
Advantages and Disadvantages:
-
Advantages:
-
Disadvantages:
Ion-Exchange Chromatography (IEX)
Principle of Separation: IEX separates molecules based on their net surface charge. PEGylation can alter the surface charge of a protein by shielding charged residues, typically lysine groups, which are common conjugation sites. This "charge shielding effect" reduces the protein's interaction with the IEX resin, causing PEGylated species to elute earlier than the native protein in a salt or pH gradient.[12]
Performance Comparison:
| Parameter | Performance Metric | Column Example(s) | Mobile Phase Example | Observations & Citations |
| Resolution | Separation of mono-, di-, and tri-PEGylated rhG-CSF | Cation-exchange followed by anion-exchange | Salt gradient | A two-step IEX process successfully purified the different PEGylated species to homogeneity.[13] |
| Separation of PEGylated lysozyme isomers | TSKgel SP-5PW (20 µm) | Salt gradient | Successfully applied to separate various isoforms of mono- and di-PEGylated lysozyme.[7] | |
| Recovery | High recovery for PEGylated rhG-CSF | Cation and Anion exchange resins | Salt gradient | The two-step IEX purification procedure was reported to have high performance and recovery.[13] |
| Purity | Purity of PEGylated BSA after AEX: >90% | Anion-exchange stationary phases | Salt gradient | Anion-exchange chromatography effectively removed native protein and aggregates.[14] |
Advantages and Disadvantages:
-
Advantages:
-
Disadvantages:
Hydrophobic Interaction Chromatography (HIC)
Principle of Separation: HIC separates proteins based on their surface hydrophobicity under non-denaturing, high-salt conditions. Proteins bind to a weakly hydrophobic stationary phase and are eluted by a decreasing salt gradient. PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for separation.[7]
Performance Comparison:
| Parameter | Performance Metric | Column Example(s) | Mobile Phase Example | Observations & Citations |
| Resolution | Separation of mono- and di-PEGylated proteins | C4 A monolith | 1 M Ammonium Sulfate gradient | Monolithic columns showed better resolution of PEGylated protein mixtures compared to traditional beaded resins.[7] |
| Separation of mono-, di-, and tri-PEGylated HSA | Hydrophilized PVDF membrane | Salt gradient | Mono-PEGylated HSA was eluted first and could be resolved from the other forms.[16] | |
| Recovery | Not explicitly quantified in the provided search results. | - | - | - |
| Purity | Not explicitly quantified in the provided search results. | - | - | - |
Advantages and Disadvantages:
-
Advantages:
-
Orthogonal separation mechanism to IEX and SEC.
-
Operates under non-denaturing conditions, preserving protein structure and function.
-
Can separate species based on subtle changes in hydrophobicity.[7]
-
-
Disadvantages:
-
The effect of PEGylation on hydrophobicity can be unpredictable, sometimes increasing and sometimes decreasing it.
-
Separation efficiency can be highly dependent on the size of the attached PEG.[]
-
High salt concentrations may cause solubility issues for some proteins.
-
Comparison of Detection Methods
Since PEG itself lacks a UV chromophore, traditional UV detection can be challenging, especially for quantifying free PEG or analyzing PEGylated compounds where the protein or peptide has a weak UV response.[15] Universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are often more suitable.
| Detector | Principle | Advantages | Disadvantages |
| UV/Vis | Measures absorbance of light by chromophores. | Simple, robust, non-destructive. Good for protein/peptide backbone detection. | Insensitive to molecules without chromophores, like PEG.[15] |
| ELSD | Nebulizes eluent, evaporates mobile phase, and measures light scattered by analyte particles. | Universal detection for non-volatile analytes. Gradient compatible. | Non-linear response, lower sensitivity and dynamic range compared to CAD.[4] |
| CAD | Nebulizes eluent, charges analyte particles, and measures the total charge. | Universal detection for non-volatile analytes. High sensitivity, wide dynamic range, and more consistent response than ELSD.[17] | Requires volatile mobile phases. Response can be dependent on analyte properties. |
Experimental Protocols
The following are example protocols derived from the literature for each of the discussed HPLC modes. These should be considered starting points for method development and optimization.
Protocol for Size-Exclusion Chromatography (SEC)
-
Objective: To separate PEGylated protein from native protein and free PEG.
-
Instrumentation: HPLC system with a Refractive Index (RI) or ELSD/CAD detector.
-
Column: TSKgel G3000SWXL, 7.8 mm x 30 cm.[7]
-
Mobile Phase: 0.1 M Phosphate Buffer, pH 6.0.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: RI or ELSD/CAD.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample containing the PEGylation reaction mixture.
-
Run the analysis isocratically for a sufficient time to elute all components (e.g., 30 minutes).
-
Identify peaks based on their elution times (PEGylated protein elutes first, followed by native protein, and then free PEG, depending on relative sizes).
-
Protocol for Reversed-Phase HPLC (RP-HPLC)
-
Objective: To separate positional isomers of a PEGylated protein.
-
Instrumentation: HPLC system with a UV detector and optionally an ELSD/CAD.
-
Column: Jupiter 300 C4, 5 µm, 4.6 x 150 mm.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[8]
-
Mobile Phase B: 0.085% TFA in 90% Acetonitrile / 10% Water.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 45°C.[9]
-
Gradient: 20% to 65% B over 25 minutes.[9]
-
Detection: UV at 220 nm.[9]
-
Procedure:
-
Equilibrate the column at initial conditions (20% B) until the baseline is stable.
-
Inject the sample.
-
Run the gradient program.
-
Include a high-organic wash step (e.g., 90% B for 5 minutes) and a re-equilibration step at the end of each run.
-
Protocol for Ion-Exchange Chromatography (IEX)
-
Objective: To separate PEGylated lysozyme species based on the degree of PEGylation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel SP-5PW (cation-exchanger), 20 µm.[7]
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 6.0.
-
Mobile Phase B: 20 mM Phosphate Buffer + 1.0 M NaCl, pH 6.0.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 0% to 50% B over 30 minutes.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Run the salt gradient to elute the bound species. Native protein will bind more strongly and elute later than the PEGylated forms.
-
Regenerate the column with high salt (100% B) and re-equilibrate with Mobile Phase A.
-
Protocol for Hydrophobic Interaction Chromatography (HIC)
-
Objective: To purify mono-PEGylated HSA from a reaction mixture.[16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl Sepharose High Performance.
-
Mobile Phase A: 1.0 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 0% to 100% B over 40 minutes.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Adjust the sample to a high salt concentration (e.g., 1.0 M Ammonium Sulfate) before injection.
-
Inject the sample.
-
Run the reverse salt gradient to elute the bound species. More hydrophobic species will elute later.
-
Wash the column with Mobile Phase B and re-equilibrate with Mobile Phase A.
-
Visualizations
Caption: General workflow for the HPLC analysis of PEGylated compounds.
Caption: Conceptual overview of different HPLC separation principles.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the analysis of PEGylated compounds is crucial and depends on the specific analytical objective.
-
For routine purity analysis and quantification of high molecular weight aggregates, SEC is a robust and reliable choice due to its mild conditions and predictable separation based on size.
-
For high-resolution separation of positional isomers and detailed characterization, RP-HPLC is unparalleled, especially when coupled with mass spectrometry. However, careful method development is required to mitigate potential protein denaturation and improve recovery.
-
For purification based on the degree of PEGylation, IEX offers high capacity and excellent resolution, particularly for mono- and di-PEGylated species.
-
HIC provides an orthogonal separation technique that is valuable when other methods fail to provide adequate resolution and for maintaining the native protein structure.
For comprehensive characterization, a multi-modal approach is often necessary. For instance, SEC can be used for initial purity assessment, followed by RP-HPLC-MS for isomer identification and IEX for preparative purification. The choice of detector is also critical, with universal detectors like CAD offering significant advantages for quantifying both the PEGylated product and any residual PEGylation reagents.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Separation and purification of PEGylated rhG-CSF by two-step ion-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositorio.uchile.cl [repositorio.uchile.cl]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallography of PROTACs with PEG3 Linkers
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional interactions of Proteolysis Targeting Chimeras (PROTACs) with their target proteins and E3 ligases is paramount for rational drug design. X-ray crystallography provides atomic-level insights into the formation of the key ternary complex, and the choice of linker connecting the two ends of the PROTAC molecule is a critical determinant of successful crystallization and, ultimately, degradation efficacy. This guide offers a comparative analysis of the crystallographic data of PROTACs featuring a tri-ethylene glycol (PEG3) linker against those with alternative linker chemistries, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Crystallography
The linker in a PROTAC molecule is not merely a spacer but an active contributor to the stability and conformation of the ternary complex (Protein of Interest - PROTAC - E3 Ligase). Its length, flexibility, and chemical nature influence the relative orientation of the two proteins, the formation of novel protein-protein interactions, and the overall cooperativity of the system. Flexible linkers like PEG can allow for a broader conformational search, potentially facilitating the identification of a stable ternary complex amenable to crystallization. However, excessive flexibility can also hinder crystallization by introducing conformational heterogeneity.
This guide focuses on the well-characterized PROTAC, MZ1, which contains a PEG3 linker and targets the BRD4 bromodomain for degradation via the VHL E3 ligase. We will compare its crystallographic parameters with those of PROTACs employing different linker strategies to highlight the impact of linker choice on the structural outcome.
Comparative Crystallographic Data of PROTAC Ternary Complexes
The following table summarizes key crystallographic data for the ternary complex of the PEG3-containing PROTAC MZ1 and compares it with PROTACs containing alternative linkers. This data provides a quantitative basis for evaluating the impact of linker chemistry on the resulting crystal structures.
| PROTAC (Linker Type) | PDB ID | Target Protein | E3 Ligase | Resolution (Å) | R-free | R-work | Space Group | Unit Cell Dimensions (Å) |
| MZ1 (PEG3) | 5T35 | BRD4(BD2) | VHL | 2.70 | 0.231 | 0.205 | P 32 2 1 | a=102.3, b=102.3, c=144.3 |
| PROTAC 1 (PEG-based) | 6HAY | SMARCA2 | VHL | 2.24 | 0.223 | 0.192 | P 21 21 21 | a=87.5, b=127.0, c=130.8 |
| PROTAC 2 (Rigidified) | 6HR2 | SMARCA4 | VHL | 2.00 | 0.210 | 0.180 | P 21 21 21 | a=87.2, b=126.3, c=130.5 |
| dBET6 (Alkyl-like) | 6BOY | BRD4(BD1) | Cereblon | 3.30 | 0.260 | 0.220 | P 21 21 21 | a=103.5, b=128.9, c=135.4 |
| 753b (PEG-based) | 8FY0 | BCL-xL | VHL | 2.94 | 0.241 | 0.195 | P 21 21 21 | a=79.1, b=100.2, c=138.3 |
Experimental Protocol: Crystallization of the MZ1-BRD4(BD2)-VHL Ternary Complex
The following protocol is based on the methodology described by Gadd et al. in their seminal 2017 publication which first reported the crystal structure of the MZ1 ternary complex[1][2][3].
1. Protein Expression and Purification:
- Human BRD4 bromodomain 2 (BRD4BD2, residues 342-460) is expressed in E. coli as a GST-fusion protein and purified by glutathione affinity chromatography followed by TEV protease cleavage and size-exclusion chromatography.
- The VHL-ElonginB-ElonginC (VBC) complex is co-expressed in E. coli. The VHL construct (residues 54-213) is N-terminally tagged with a hexahistidine tag. The complex is purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography.
2. Ternary Complex Formation:
- The purified BRD4BD2 and VBC complex are mixed with the PROTAC MZ1 in a 1:1:1 molar ratio.
- The final concentration of the complex is typically around 10 mg/mL in a buffer containing 20 mM Tris-HCl pH 7.5 and 150 mM NaCl.
3. Crystallization:
- The ternary complex solution is subjected to hanging drop vapor diffusion crystallization screening.
- Crystals of the MZ1-BRD4BD2-VBC complex are grown by mixing the complex solution in a 1:1 ratio with a reservoir solution containing 0.1 M sodium citrate pH 5.6 and 12-15% (w/v) PEG 4000.
- Crystals typically appear within a few days at 20°C.
4. Data Collection and Structure Determination:
- Crystals are cryoprotected using the reservoir solution supplemented with 25% (v/v) glycerol before being flash-cooled in liquid nitrogen.
- X-ray diffraction data is collected at a synchrotron source.
- The structure is solved by molecular replacement using the known structures of BRD4BD2 and the VBC complex as search models. The structure is then refined, and the PROTAC molecule is built into the electron density map.
Visualizing PROTAC Action and Experimental Workflow
To better illustrate the underlying processes, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC ternary complex X-ray crystallography.
Discussion and Conclusion
The crystallographic data reveals that PROTACs with different linker types can successfully yield high-resolution ternary complex structures. The PEG3 linker in MZ1 facilitates the formation of a well-ordered crystal lattice, diffacting to 2.70 Å[1]. The structure reveals that the PEG linker is not merely a passive tether but makes specific hydrogen bond and van der Waals interactions with the BRD4 bromodomain, contributing to the stability and cooperativity of the ternary complex.
In comparison, PROTACs with more rigid linkers, such as PROTAC 2, can lead to even higher resolution structures (2.00 Å), suggesting that reducing conformational flexibility can be advantageous for crystallization in some cases. Conversely, PROTACs with longer, more flexible alkyl-like linkers, such as dBET6, have been crystallized, albeit at a lower resolution (3.30 Å), which may reflect the inherent flexibility of the linker.
Ultimately, the choice of linker is a critical parameter in the design of PROTACs for structural studies. While PEG3 linkers have proven effective in yielding crystallographically tractable ternary complexes, the optimal linker chemistry is context-dependent, relying on the specific protein of interest and E3 ligase pair. This comparative guide provides a valuable resource for researchers in the field, offering a quantitative and methodological foundation for the structure-guided design of next-generation protein degraders.
References
The Balancing Act: A Comparative Guide to PROTAC Linker Rigidity and Flexibility
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a pivotal role. Its composition, length, and flexibility can dramatically influence the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides an objective comparison of rigid and flexible PROTAC linkers, supported by experimental data, to inform rational design strategies.
The traditional view of the PROTAC linker as a simple spacer has been supplanted by a more nuanced understanding of its function. It is now clear that the linker actively participates in the formation of a stable and productive ternary complex—the crucial intermediate for target protein ubiquitination and subsequent degradation.[1][2] The choice between a flexible or a rigid linker is not arbitrary; it represents a critical design decision that can dictate the success or failure of a PROTAC.
Flexible vs. Rigid Linkers: A Head-to-Head Comparison
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[3][4] In contrast, rigid linkers, which incorporate structures like piperazine/piperidine rings, alkynes, or phenyl groups, restrict conformational flexibility.[1][3] This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to more potent degradation.[4] However, excessive rigidity can also hinder the necessary adaptability for effective ternary complex formation.[5]
The optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair. A "trial and error" approach has historically dominated linker design, but a growing body of evidence is enabling more rational, structure-guided strategies.[1]
Quantitative Data Summary
The following tables summarize key experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers.
| Target | PROTAC with Flexible Linker (Structure/Type) | DC50 | Dmax | PROTAC with Rigid Linker (Structure/Type) | DC50 | Dmax | Reference |
| Androgen Receptor (AR) | 54 (PEG unit) | Active at 3 µM | - | 55-57 (Disubstituted phenyl rings) | Inactive | - | [1] |
| BRD4 | 48 (Alkyl chain) | pM range | - | 49 (Ethynyl group) | 3-6 fold more potent (in 2 cell lines) | - | [1] |
| SMARCA2/4 | - | - | - | ACBI1 (53) (para-disubstituted aryl) | Potent degrader | - | [1] |
| H-PGDS | PROTAC-1 (PEG-based) | 17.3 pM | >95% | PROTAC-3 (Spirocyclic rings) | 18.2 pM | >95% | [5] |
Table 1: Comparison of Degradation Potency (DC50) and Maximum Degradation (Dmax) for PROTACs with Flexible and Rigid Linkers. Note: "-" indicates data not available in the cited source.
| Target | PROTAC with Flexible Linker | Property Measured | Result | PROTAC with Rigid Linker | Property Measured | Result | Reference |
| H-PGDS | PROTAC-1 | Intracellular Accumulation | Lower | PROTAC-3 | Intracellular Accumulation | ~2-fold higher | [5] |
| H-PGDS | PROTAC-1 | Ternary Complex Stability | Higher | PROTAC-3 | Ternary Complex Stability | Lower | [5] |
Table 2: Comparison of Physicochemical and Biophysical Properties.
Key Experimental Methodologies
The following protocols outline the general procedures for key experiments cited in the comparison of PROTAC linker rigidity and flexibility.
Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate target cells (e.g., 22Rv1 for AR, MOLM13 for BRD4) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (both flexible and rigid linker variants) or DMSO as a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
Protocol 2: Intracellular Accumulation Assay
-
Cell Treatment: Treat the target cells with a fixed concentration of the PROTACs for a specified time.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and count them. Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a defined volume of lysis buffer.
-
Sample Preparation: Precipitate proteins from the lysate (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the PROTAC.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular concentration of the PROTAC. A standard curve with known concentrations of the PROTAC should be prepared to enable accurate quantification.
-
Data Normalization: Normalize the quantified PROTAC amount to the cell number to determine the intracellular accumulation.
Visualizing the PROTAC Mechanism and Design Logic
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for comparison, and the logical relationship between linker properties and PROTAC performance.
Figure 1: PROTAC Mechanism of Action
Figure 2: Comparative Experimental Workflow
Figure 3: Linker Properties and Their Impact
Conclusion
The choice between a rigid and a flexible linker is a critical determinant of a PROTAC's success. While flexible linkers offer adaptability, rigid linkers can provide a potency advantage through conformational pre-organization. However, the data clearly indicates that there is no one-size-fits-all solution. A thorough understanding of the structural and dynamic requirements of the specific ternary complex is paramount. As shown in the case of H-PGDS degraders, a balance between properties like intracellular accumulation and ternary complex stability can lead to potent degraders regardless of linker flexibility.[5] Future PROTAC design will increasingly benefit from computational modeling and structural biology to guide the rational selection of linkers, moving beyond empirical screening to a more knowledge-based approach.[6] This will ultimately accelerate the development of novel and effective protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
assessing the in vitro and in vivo stability of PEG linkers
A comprehensive guide to assessing the in vitro and in vivo stability of Polyethylene Glycol (PEG) linkers, crucial components in modern drug delivery systems.
Introduction
Polyethylene Glycol (PEG) linkers are widely utilized in bioconjugation and drug development to improve the pharmacological properties of therapeutic molecules.[1] By covalently attaching PEG chains to drugs, peptides, or proteins, researchers can enhance solubility, extend circulation half-life, and reduce immunogenicity.[2][3] The stability of the linker connecting the PEG to the therapeutic agent is a critical determinant of the conjugate's overall efficacy and safety. An ideal linker should remain stable in circulation to prevent premature drug release but allow for cleavage at the target site when desired.[4][5] This guide provides a comparative overview of the stability of common PEG linkers, supported by experimental data, and details the protocols for their assessment.
Factors Influencing PEG Linker Stability
The stability of a PEG linker is not an intrinsic property but is influenced by a combination of chemical and biological factors:
-
Linker Chemistry : The type of covalent bond used is the most significant factor. Ester bonds are susceptible to hydrolysis, while amide and ether bonds are generally much more stable.[6][7] Carbamate linkages are also considered stable, though they can be engineered for controlled degradation.[8][9]
-
Molecular Structure : The chemical environment surrounding the cleavable bond can influence its stability. For example, modifying the length of a sulfide-containing linker can significantly alter the hydrolysis rate of an adjacent ester bond.[10][11] Steric hindrance near the linkage can also protect it from enzymatic or hydrolytic cleavage.[4]
-
PEG Chain Length and Architecture : The molecular weight and structure (linear vs. branched) of the PEG chain can impact stability.[2] Longer PEG chains generally lead to longer in vivo circulation times by increasing the hydrodynamic radius of the conjugate, which reduces renal clearance.[3][12] Branched PEGs can offer superior shielding effects, further enhancing stability.[2][13]
-
Biological Environment : The physiological milieu plays a crucial role. Factors such as pH and the presence of specific enzymes (e.g., esterases, proteases) can dramatically accelerate linker cleavage.[14] For instance, some peptide linkers are designed to be stable in the bloodstream but are rapidly cleaved by enzymes like cathepsin B, which are abundant inside tumor cells.[4] However, species-specific differences exist; a linker stable in human plasma might be rapidly degraded in mouse plasma due to different enzyme profiles.[15]
Comparison of Common PEG Linker Chemistries
The choice of linker chemistry is paramount in designing a PEGylated therapeutic with the desired stability profile. The table below summarizes the characteristics of commonly used linker types.
| Linker Type | Cleavage Mechanism | In Vitro Stability | In Vivo Stability & Half-Life | Key Considerations |
| Ester | Hydrolysis (chemical and enzyme-mediated by esterases) | Susceptible to hydrolysis, especially at basic pH.[11][16] Half-life can be tuned from hours to weeks by altering the chemical structure.[10][11] | Generally considered biodegradable.[14] Prone to premature drug release. Half-life is highly variable depending on structure and biological environment. | Useful for prodrugs where controlled release is desired. Stability can be low for long-circulating therapeutics.[8] |
| Amide | Hydrolysis (highly resistant) / Enzymatic (specific sequences) | Highly stable under physiological pH and temperature.[7] | Very stable with long half-lives. PEGDAA (amide) hydrogels showed no significant degradation over 12 weeks in vivo.[7] | Excellent for applications requiring high stability and long-term circulation. Not suitable for applications needing drug release. |
| Carbamate | Hydrolysis (generally resistant) | Generally stable, but can be designed for hydrolytic degradation.[8][9] More stable than equivalent ester linkages.[6] | Considered stable for long-circulating conjugates.[8] Some engineered carbamates can degrade within hours.[9] | Offers a balance of stability and potential for controlled release. Stability is tunable via substitution on adjacent aromatic groups.[8] |
| Ether | Oxidation (resistant to hydrolysis) | Highly stable under physiological conditions.[6] | Considered biostable and suitable for long-term applications. | The most stable linkage type, ideal for permanent PEGylation. |
| Peptide | Enzymatic (e.g., by Cathepsin B, other proteases) | Stable in buffers, but stability in plasma can vary. For example, a VC-PABC linker is unstable in mouse plasma due to carboxylesterase 1c.[15] | Stability depends on the peptide sequence and susceptibility to circulating proteases. Designed for intracellular cleavage. | Widely used in Antibody-Drug Conjugates (ADCs) for tumor-specific drug release.[4][17] |
| Disulfide | Reduction (e.g., by Glutathione) | Stable in standard buffers. Can degrade in cell culture media or plasma depending on the redox environment. | Relatively stable in circulation but is cleaved in the reducing intracellular environment. | Useful for intracellular drug delivery. |
| Di-aryl Sulfate (OHPAS) | Enzymatic (e.g., by Arylsulfatase) | Stable in mouse and human plasma.[15] | Showed high stability in mouse pharmacokinetic studies.[15] | A newer linker technology designed for high plasma stability and specific enzymatic cleavage.[15] |
Experimental Protocols for Stability Assessment
Assessing linker stability requires rigorous in vitro and in vivo testing. The following are generalized protocols for these key experiments.
In Vitro Stability Protocol
This method assesses the chemical and enzymatic stability of the PEG linker in a simulated physiological environment.
-
Preparation : The PEG-conjugated molecule is dissolved in a relevant biological matrix, such as human plasma, mouse serum, or a phosphate-buffered saline (PBS) solution at pH 7.4.[18]
-
Incubation : The solution is incubated at 37°C in a controlled environment.
-
Time-Point Sampling : Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Quenching : The reaction in the collected aliquots is immediately stopped, typically by adding a cold organic solvent like acetonitrile or methanol to precipitate proteins and halt enzymatic activity.
-
Analysis : The samples are centrifuged, and the supernatant is analyzed to quantify the amount of intact conjugate remaining. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques.[19]
-
Data Interpretation : The percentage of the intact conjugate is plotted against time to determine its half-life (t½) in the specific medium.
In Vivo Stability Protocol
This method evaluates the pharmacokinetic profile and overall stability of the PEG-conjugated molecule in a living organism.
-
Animal Model : The study is typically conducted in mice or rats.[7][15]
-
Administration : The PEG-conjugate is administered to the animals, usually via intravenous (IV) injection to ensure complete bioavailability.[18]
-
Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.) into tubes containing an anticoagulant.
-
Plasma Processing : The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis : The concentration of the intact conjugate in the plasma samples is measured. This often requires more sensitive and specific methods than in vitro studies. Common techniques include:
-
Pharmacokinetic (PK) Analysis : The plasma concentration-time data is used to calculate key PK parameters, including circulation half-life, clearance, and volume of distribution. This provides a comprehensive picture of the conjugate's in vivo stability and behavior.[20]
Visualization of Workflows and Pathways
Diagrams created using Graphviz DOT language help visualize the complex processes in stability assessment.
Caption: Experimental workflow for assessing PEG linker stability.
Caption: Common degradation pathways for PEG linkers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6514491B1 - Hydrolytically degradable carbamate derivatives of poly(ethylene glycol) - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. web.viu.ca [web.viu.ca]
- 17. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 21. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Targeted Protein Degradation: Western Blot and Its Alternatives
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation (TPD), robust and reliable validation of protein knockdown is paramount. This guide provides a comprehensive comparison of the gold-standard Western blot with alternative methods, offering insights into their principles, protocols, and performance to aid in the selection of the most appropriate validation strategy.
The advent of technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues has opened new avenues for therapeutic intervention by hijacking the cell's natural protein disposal machinery. Verifying the intended degradation of a target protein is a critical step in the development of these novel drugs. While Western blotting has traditionally been the go-to method, a host of alternative techniques now offer distinct advantages in terms of throughput, quantification, and the ability to probe the kinetics of degradation.
Comparing the Tools of the Trade: A Head-to-Head Analysis
The choice of a validation method hinges on various factors, including the specific experimental question, available resources, and the desired level of throughput and quantitation. Below is a comparative overview of Western blot and its primary alternatives.
| Feature | Western Blot | HiBiT Assay | Flow Cytometry | Mass Spectrometry (Proteomics) |
| Principle | Immuno-detection of size-separated proteins on a membrane. | Luminescent reporter system based on protein tagging. | Measurement of fluorescence from tagged proteins in single cells. | Identification and quantification of peptides from digested protein samples. |
| Throughput | Low to medium. Can be improved with automated systems. | High. Amenable to 96- and 384-well plate formats. | High. Can analyze thousands of cells per second. | Medium to high, depending on the workflow. |
| Quantification | Semi-quantitative to quantitative with careful optimization and normalization. | Highly quantitative. | Quantitative. | Highly quantitative and precise. |
| Sensitivity | Moderate to high, antibody-dependent. | Very high. | High, dependent on fluorophore brightness and protein expression. | Very high, capable of detecting low-abundance proteins. |
| Live-cell analysis | No. Requires cell lysis. | Yes, with live-cell substrates. | Yes. | No. Requires cell lysis and extensive sample processing. |
| Target modification | No, detects endogenous protein. | Requires genetic tagging of the target protein. | Requires genetic tagging with a fluorescent protein. | No, detects endogenous protein. |
| Information provided | Protein size and relative abundance. | Real-time kinetics of protein degradation (DC50, Dmax, degradation rate). | Protein levels in individual cells, population heterogeneity. | Global proteome profiling, off-target effects, post-translational modifications. |
| Cost | Relatively low initial equipment cost, ongoing antibody costs. | Moderate, requires a luminometer and proprietary reagents. | High initial instrument cost. | High initial instrument cost and complex data analysis. |
| Time to result | 1-2 days. | A few hours. | A few hours. | Days to weeks for a full proteomic study. |
Quantitative Data Comparison
The following table presents a summary of experimentally determined degradation potency (DC50) and maximum degradation (Dmax) values for various targeted protein degraders, as measured by Western blot and alternative methods. This direct comparison highlights the concordance and potential variations between different techniques.
| Degrader | Target Protein | Cell Line | Method | DC50 (nM) | Dmax (%) | Reference |
| Compound 3 | KRAS G12D | GP5d | Western Blot | ~50 | >90 | [1] |
| Compound 3 | KRAS G12D | GP5d | HiBiT Assay | 37 | 92 | [1] |
| Compound 4 | KRAS G12D | GP5d | Western Blot | ~10 | >90 | [1] |
| Compound 4 | KRAS G12D | GP5d | HiBiT Assay | 4 | 94 | [1] |
| RC-1 | BTK | Mino | Western Blot | ~100 | ~90 | [2] |
| NC-1 | BTK | Mino | Western Blot | 2.2 | 97 | [2] |
| Compound 9 | HDAC1 | HCT116 | Western Blot | 550 | >80 | [3] |
| Compound 9 | HDAC3 | HCT116 | Western Blot | 530 | >80 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are step-by-step protocols for the key validation techniques.
Quantitative Western Blot Protocol
This protocol outlines the essential steps for quantifying targeted protein degradation using Western blotting.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the degrader compound at various concentrations and for the desired time points. Include a vehicle-only control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples. Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
4. Detection and Data Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager. Avoid saturating the signal to ensure linearity for quantification.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To normalize for loading differences, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin), or use a total protein stain.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax values using non-linear regression analysis.
HiBiT Lytic Detection Assay Protocol
This protocol describes an endpoint assay to measure protein degradation using the HiBiT system.[4]
1. Cell Plating and Treatment:
-
Plate CRISPR/Cas9-edited cells with an endogenous HiBiT tag on the protein of interest in a 96- or 384-well plate.
-
Allow cells to attach and grow overnight.
-
Treat the cells with a serial dilution of the degrader compound. Include a vehicle-only control.
2. Lysis and Luminescence Measurement:
-
At the desired time point, add the Nano-Glo® HiBiT® Lytic Reagent (containing LgBiT protein and furimazine substrate) directly to the wells.
-
Mix on a plate shaker for 10 minutes to ensure complete cell lysis and formation of the luminescent NanoBiT® complex.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Normalize the luminescence signal of the treated samples to the vehicle control to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein against the log of the degrader concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax.[4]
Flow Cytometry Protocol for Protein Degradation
This protocol is adapted for measuring the degradation of a target protein tagged with a fluorescent reporter like GFP.[5]
1. Cell Preparation and Treatment:
-
Use a cell line stably expressing the target protein fused to a fluorescent protein (e.g., GFP).
-
Seed the cells in a multi-well plate and treat with different concentrations of the degrader compound.
2. Cell Harvesting and Staining (Optional):
-
At the end of the treatment period, detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS.
-
If desired, stain with a viability dye to exclude dead cells from the analysis.
3. Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the reporter protein in thousands of individual cells.
4. Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the median fluorescence intensity (MFI) for each treatment condition.
-
Normalize the MFI of the treated samples to the vehicle control to calculate the percentage of remaining protein.
-
Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax.
Mass Spectrometry-Based Proteomics Protocol
This provides a general workflow for quantitative proteomics to validate protein degradation.[6]
1. Sample Preparation:
-
Treat cells with the degrader and lyse them as described for the Western blot protocol.
-
Perform in-solution or in-gel digestion of the proteome using an enzyme like trypsin. For in-gel digestion, proteins are first separated by SDS-PAGE.
2. Peptide Labeling (Optional but Recommended for Quantification):
-
For relative quantification, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and more accurate comparison.
3. LC-MS/MS Analysis:
-
Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
4. Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across the different samples based on the intensity of the reporter ions (for labeled proteomics) or the peptide precursor ion intensity (for label-free proteomics).
-
Determine the percentage of degradation for the target protein and assess the abundance of other proteins to identify potential off-target effects.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The validation of targeted protein degradation is a multifaceted process with a variety of powerful techniques at the researcher's disposal. Western blotting remains a valuable and accessible tool, particularly for confirming protein identity and size. However, for high-throughput screening, kinetic analysis, and a deeper understanding of the global cellular response to a degrader, alternative methods like the HiBiT assay, flow cytometry, and mass spectrometry offer significant advantages. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to design robust validation strategies and accelerate the development of next-generation protein-degrading therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Propanol-PEG3-CH2OH
Immediate Safety and Logistical Information
Propanol-PEG3-CH2OH should be handled as a hazardous chemical waste, primarily due to its flammability and potential for irritation, characteristics inherited from its propanol component.[1][2][3][4] Proper disposal is crucial to ensure personnel safety and environmental protection.
Operational Disposal Plan: A Step-by-Step Guide
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with flammable organic solvents. Glass is a suitable option.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[6]
-
-
Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from sources of ignition such as heat, sparks, and open flames.[4]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]
-
Provide them with an accurate description of the waste.
-
Important Considerations:
-
Do Not Pour Down the Drain: Due to its flammability and the potential impact of the PEG component on wastewater treatment systems, this compound should not be disposed of down the drain.[5][7]
-
Small Quantities: Even small quantities should be collected as hazardous waste. While some guidelines allow for the drain disposal of small amounts of uncontaminated propanol with copious amounts of water, this is not recommended for this compound and requires explicit approval from local authorities.[5]
Hazard Data Summary for n-Propanol (Primary Hazard Driver)
| Property | Value | Citations |
| Physical State | Liquid | [1] |
| Classification | Flammable Liquid, Category 2; Serious Eye Damage, Category 1 | [1][2][4] |
| Flash Point | ~15°C (59°F) (Closed Cup) | [2] |
| Autoignition Temperature | ~371°C (699.8°F) | [2] |
| Explosive Limits | Lower: 2.1%, Upper: 13.5% | [2] |
| Hazards | Highly flammable liquid and vapor, Causes serious eye damage, May cause drowsiness or dizziness. | [2][3][4] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. labequipsupply.co.za [labequipsupply.co.za]
- 3. N-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 7. youtube.com [youtube.com]
Essential Safety and Logistics for Handling Propanol-PEG3-CH2OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Propanol-PEG3-CH2OH. The following procedures are based on the known hazards of propanol, a key component of this molecule. Propanol is a highly flammable liquid and vapor that can cause serious eye damage and may lead to drowsiness or dizziness[1][2][3]. Adherence to these guidelines is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][4] |
| Skin | Chemical-resistant gloves (such as nitrile) and a lab coat or apron are required to prevent skin contact.[4][5] |
| Respiratory | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved organic vapor respirator is necessary.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Objective: To provide a clear, procedural guide for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
- Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.
- Confirm that all necessary PPE is available and in good condition.
- Keep a spill kit rated for flammable liquids nearby.
2. Handling:
- Don the appropriate PPE as outlined in the table above.
- Handle the chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[3]
- Keep the container of this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]
- Use non-sparking tools and explosion-proof equipment when transferring the chemical.[1][2][3]
- To prevent the buildup of static electricity, ensure that containers are properly grounded and bonded during transfer.[1][2][3][4]
- Avoid direct contact with skin and eyes.[4] In case of contact, rinse the affected area immediately and thoroughly with water.
- After handling, wash hands thoroughly with soap and water.[3][4]
3. Storage:
- Store this compound in a tightly closed, properly labeled container.[1][2]
- Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
- The storage area should be designated for flammable liquids.
Disposal Plan: Step-by-Step Waste Management
Objective: To ensure the safe and compliant disposal of this compound waste.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated gloves and absorbent materials, in a designated and clearly labeled hazardous waste container.[6]
- The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6]
- Do not mix this waste with other incompatible waste streams.
2. Waste Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
- Ensure the storage area is compliant with all local, state, and federal regulations for hazardous waste.[6]
3. Waste Disposal:
- This compound waste is considered hazardous and must be disposed of accordingly.[6]
- Arrange for the disposal of the hazardous waste through a certified hazardous waste contractor.[6]
- Do not dispose of this compound down the drain or in the regular trash.[6] While small, uncontaminated amounts of propanol may sometimes be disposed of down the drain with large amounts of water with explicit permission from local authorities, it is best practice in a research environment to treat all chemical waste as hazardous.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
